Benzyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
Description
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Properties
IUPAC Name |
benzyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c16-12-6-14(7-12)9-15(10-14)13(17)18-8-11-4-2-1-3-5-11/h1-5H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPRLSJKUKAFBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC12CN(C2)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601160455 | |
| Record name | 2-Azaspiro[3.3]heptane-2-carboxylic acid, 6-oxo-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601160455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363381-91-2 | |
| Record name | 2-Azaspiro[3.3]heptane-2-carboxylic acid, 6-oxo-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363381-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Azaspiro[3.3]heptane-2-carboxylic acid, 6-oxo-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601160455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Benzyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate synthesis pathway
An In-Depth Technical Guide to the Synthesis of Benzyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
Abstract
The 2-azaspiro[3.3]heptane moiety has emerged as a critical scaffold in modern medicinal chemistry, prized for its role as a conformationally restricted bioisostere of piperidine and its ability to introduce three-dimensional complexity into drug candidates.[1] This guide provides an in-depth technical overview of the synthetic pathways leading to this compound, a versatile intermediate for further chemical elaboration.[2] We will dissect two primary, field-proven synthetic strategies: a multi-step linear synthesis commencing from a quaternary carbon precursor and a more convergent approach utilizing a [2+2] cycloaddition. This document is intended for researchers, medicinal chemists, and process development scientists, offering not only detailed experimental protocols but also the underlying chemical principles and strategic considerations that govern these syntheses.
Introduction: The Strategic Value of the Azaspiro[3.3]heptane Core
In the quest to "escape from flatland," drug discovery programs increasingly seek molecular scaffolds that present functionalities in well-defined three-dimensional vectors. The spirocyclic 2-azaspiro[3.3]heptane framework is exemplary in this regard. Its rigid structure, stemming from the fusion of an azetidine and a cyclobutane ring at a single quaternary carbon, offers a distinct conformational profile compared to more flexible aliphatic rings like piperidine.[1] This rigidity can enhance binding affinity and selectivity for biological targets.
This compound is a particularly valuable building block. The ketone functionality on the cyclobutane ring serves as a versatile handle for nucleophilic additions, reductions, or condensations, while the carboxybenzyl (Cbz) protected nitrogen on the azetidine ring ensures stability during these transformations.[2] The Cbz group is a cornerstone of peptide synthesis and protecting group chemistry, chosen for its robustness and facile, orthogonal removal via catalytic hydrogenolysis.[3] An efficient and scalable synthesis of this intermediate is therefore of paramount importance for its integration into drug discovery pipelines.
Retrosynthetic Analysis
A logical deconstruction of the target molecule reveals the key bond disconnections and strategic considerations for its forward synthesis. The primary challenge lies in the construction of the strained spirocyclic core containing the all-carbon quaternary center.
Caption: Retrosynthetic analysis of the target molecule.
Pathway I: Multi-Step Linear Synthesis
This route constructs the spirocycle sequentially and is particularly noted for its reliability and scalability, albeit over a greater number of steps. A representative synthesis, adapted from methodologies described in the literature, involves building the azetidine ring onto a pre-formed quaternary carbon center.[4][5]
Workflow Overview
Caption: Workflow for the linear synthesis pathway.
Causality and Experimental Rationale
-
Step 1 & 2 (Reduction): The synthesis begins with a precursor already containing the central quaternary carbon, typically a diester. Reduction with a powerful hydride agent like Lithium Aluminum Hydride (LiAlH₄) is necessary to convert the esters to primary alcohols, which are then primed for activation.[1][4]
-
Step 3 (Activation): The resulting diol is activated by converting the hydroxyl groups into better leaving groups. Tosylates (Ts) are an excellent choice due to their high reactivity in subsequent Sₙ2 reactions and their crystalline nature, which often aids in purification.
-
Step 4 (Azetidine Formation): Constructing the strained four-membered azetidine ring requires a robust intramolecular cyclization. Using a sulfonamide, such as o-nitrobenzenesulfonamide, serves a dual purpose: the nitrogen acts as the nucleophile, and the electron-withdrawing sulfonyl group acidifies the N-H protons, facilitating deprotonation and cyclization. The nitro group provides a pathway for subsequent cleavage.[4]
-
Step 5 & 6 (Deprotection and Protection): The o-nitrobenzenesulfonamide group is cleaved under nucleophilic aromatic substitution conditions using thiophenol. The resulting secondary amine is immediately protected with a carboxybenzyl (Cbz) group using benzyl chloroformate (Cbz-Cl). This ensures the stability of the azetidine nitrogen for the final steps.[3]
-
Step 7 (Oxidation): The final step involves the oxidation of the remaining alcohol to the target ketone. A mild and highly efficient oxidant like Dess-Martin periodinane (DMP) is often preferred to avoid over-oxidation or harsh conditions that could compromise the strained spirocyclic core.[5]
Experimental Protocol (Representative)
Step A: Synthesis of N-Cbz-6-hydroxy-2-azaspiro[3.3]heptane
-
Reduction: To a cooled (0 °C) suspension of LiAlH₄ (1.1 eq) in anhydrous THF, add a solution of a suitable starting diester (e.g., diethyl 2,2-bis(hydroxymethyl)malonate derivative, 1.0 eq) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up: Carefully quench the reaction by the sequential addition of water, 15% aq. NaOH, and water. Filter the resulting solids and concentrate the filtrate to yield the crude diol.
-
Tosylation: Dissolve the crude diol in pyridine and cool to 0 °C. Add p-toluenesulfonyl chloride (TsCl, 2.2 eq) portion-wise. Stir overnight, allowing the reaction to warm to room temperature.
-
Azetidine Formation: To the crude ditosylate, add o-nitrobenzenesulfonamide (1.1 eq) and potassium carbonate (K₂CO₃, 3.0 eq) in a solvent like DMF. Heat the mixture (e.g., to 90-100 °C) until cyclization is complete.
-
Sulfonamide Cleavage & Cbz Protection: Cool the reaction mixture. Add thiophenol (1.5 eq) and K₂CO₃ (2.0 eq). After cleavage of the sulfonamide, add benzyl chloroformate (Cbz-Cl, 1.2 eq) to protect the newly formed secondary amine.
-
Purification: Purify the resulting N-Cbz protected alcohol intermediate by flash column chromatography on silica gel.
Step B: Oxidation to this compound
-
Oxidation: Dissolve the purified N-Cbz-6-hydroxy-2-azaspiro[3.3]heptane (1.0 eq) in dichloromethane (DCM).
-
Reagent Addition: Add Dess-Martin periodinane (1.5 eq) portion-wise at room temperature.
-
Monitoring: Stir the reaction for 1-3 hours, monitoring progress by TLC.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃ and NaHCO₃. Separate the layers and extract the aqueous phase with DCM.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the title compound as a solid.[6]
Quantitative Data Summary (Pathway I)
| Step | Key Reagents | Solvent | Typical Yield |
| Reduction | LiAlH₄ | THF | >90% |
| Tosylation | TsCl, Pyridine | Pyridine | ~80-85% |
| Cyclization | o-nitrobenzenesulfonamide, K₂CO₃ | DMF | ~60-70% |
| Cleavage/Protection | Thiophenol, Cbz-Cl | DMF | ~75-85% (over 2 steps) |
| Oxidation | Dess-Martin Periodinane | DCM | >90% |
| Overall Yield | - | - | ~30-40% |
Pathway II: [2+2] Cycloaddition Strategy
This pathway offers a more convergent and potentially shorter route to the spirocyclic core. The key step is a [2+2] cycloaddition between an exocyclic olefin and a ketene to form the cyclobutanone ring in a single step.[5]
Workflow Overview
Caption: Workflow for the [2+2] cycloaddition pathway.
Causality and Experimental Rationale
-
Step 1 & 2 (Olefin Synthesis): The synthesis starts with a commercially available or readily synthesized N-protected azetidin-3-one. A Wittig reaction is employed to convert the ketone into the required 3-methyleneazetidine. This exocyclic double bond is the dienophile for the subsequent cycloaddition.
-
Step 3 ([2+2] Cycloaddition): The construction of the cyclobutanone ring is achieved via a [2+2] cycloaddition with dichloroketene. Dichloroketene is highly reactive and is generated in situ, typically from trichloroacetyl chloride with an activating agent like activated zinc.[5] The use of dichloroketene is advantageous as it readily forms the cycloadduct, and the resulting gem-dichloro substitution can be removed in the next step.
-
Step 4 (Reductive Dechlorination): The α,α-dichloroketone intermediate is converted to the parent ketone via reductive dechlorination. A common method involves using zinc dust in the presence of a proton source like ammonium chloride or acetic acid. This cleanly removes the chlorine atoms to furnish the final 6-oxo spirocycle.
Experimental Protocol (Representative)
-
Olefin Formation: To a suspension of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF at 0 °C, add n-butyllithium (1.1 eq) dropwise. Stir for 1 hour at this temperature. Add a solution of N-Cbz-azetidin-3-one (1.0 eq) in THF. Allow the reaction to warm to room temperature and stir overnight. Purify by column chromatography to obtain N-Cbz-3-methyleneazetidine.
-
Dichloroketene Generation & Cycloaddition: Activate zinc dust (e.g., with CuCl) in anhydrous ether. To this suspension, add the N-Cbz-3-methyleneazetidine (1.0 eq). Add a solution of trichloroacetyl chloride (1.5 eq) in ether dropwise over several hours while maintaining a gentle reflux.
-
Reductive Dechlorination: After the cycloaddition is complete, add fresh zinc dust (3.0 eq) and a saturated aqueous solution of ammonium chloride (NH₄Cl). Stir vigorously at room temperature until dechlorination is complete (monitored by GC-MS or LC-MS).
-
Work-up and Purification: Filter the reaction mixture through Celite, wash with ether, and separate the layers. Extract the aqueous layer with ether. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield this compound.
Quantitative Data Summary (Pathway II)
| Step | Key Reagents | Solvent | Typical Yield |
| Wittig Reaction | Ph₃PCH₂Br, n-BuLi | THF | ~50-60% |
| [2+2] Cycloaddition | Cl₃CCOCl, Zn-Cu | Ether | ~65-75% |
| Dechlorination | Zn, NH₄Cl | Ether/H₂O | ~80-90% |
| Overall Yield | - | - | ~25-40% |
Conclusion and Outlook
Both the linear synthesis and the [2+2] cycloaddition pathway provide reliable access to this compound. The choice between them often depends on the specific project goals, scale, and availability of starting materials. The linear synthesis, while longer, is often robust and easier to troubleshoot step-by-step. The cycloaddition route is more elegant and convergent but can be sensitive to reaction conditions, particularly the generation and reactivity of the ketene.
The availability of this key intermediate through proven synthetic routes empowers chemists to explore the chemical space around the azaspiro[3.3]heptane core. Its strategic functional handles allow for the generation of diverse libraries of novel, three-dimensional molecules with significant potential in the development of next-generation therapeutics.
References
- Benchchem. This compound | 1363381-91-2.
- Hamza, D., Stocks, M. J., Décor, A., Pairaudeau, G., & Stonehouse, J. P. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. SYNLETT, 2007(16), 2584–2586.
- Weinhold, T. D., Law, J. A., & Frederich, J. (2023). Constructing All-Carbon Quaternary Centers from Ketones via Titanacyclobutanes: Rapid Access to Azaspiro[3.n]alkanes. ChemRxiv.
- Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2018). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. PubMed.
- Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2018). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters.
- ResearchGate. Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes | Request PDF.
- ResearchGate. Synthesis of substituted 1‐azaspiro[3.3]heptanes. Scope of the reaction....
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Google Patents. CN102442934A - Synthesis method of 6-oxo-2-azaspiro[7][7] heptane-2-carboxylic acid tert-butyl ester. Available from:
- ACS Publications. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223.
- NIH. Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis.
- French-Ukrainian Journal of Chemistry. oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
- ChemScene. 1363381-91-2 | this compound.
- Thieme. Synthesis and Properties of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts.
- GeYtHPAT. The Ultimate this compound - Exclusive Drop.
- X-MOL. How to prepare and apply tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate?.
- ResearchGate. Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery | Request PDF.
- Meyers, M. J., et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 11(16), 3524–3526.
- NIH. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223.
- Benchchem. The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
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Technical Guide: Spectroscopic Characterization of Benzyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of Benzyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a key building block in modern medicinal chemistry. The unique spirocyclic scaffold, combining a strained azetidine and a cyclobutanone ring, presents distinct challenges and opportunities for structural elucidation. This document offers an in-depth analysis of the expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide field-proven insights for researchers. Detailed, step-by-step protocols for sample preparation and data acquisition are also included to ensure reproducible and high-quality results.
Introduction: The Significance of a Strained Spirocycle
This compound has emerged as a valuable scaffold in drug discovery. Its rigid, three-dimensional structure provides a unique topographical presentation of functional groups, enabling novel interactions with biological targets. The spirocyclic system, which shares a single carbon atom between the azetidine and cyclobutane rings, imparts significant conformational rigidity. The azetidine ring is a bioisostere for larger cyclic amines, while the cyclobutanone moiety offers a versatile handle for further chemical modifications.[1]
The benzyl carbamate (Cbz) protecting group provides stability during synthetic manipulations and can be selectively removed under specific conditions. A thorough understanding of the spectroscopic signature of this molecule is paramount for reaction monitoring, quality control, and the definitive characterization of its derivatives.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound is predicted to be complex due to the rigid, non-planar nature of the spirocyclic system. The protons on the azetidine and cyclobutane rings are diastereotopic, leading to distinct chemical shifts and complex coupling patterns.
Predicted ¹H NMR Data (500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment |
| ~7.30-7.40 | m | 5H | Ar-H | The five protons of the phenyl ring of the benzyl group are expected to resonate in this region as a complex multiplet. |
| ~5.15 | s | 2H | -O-CH₂ -Ph | The benzylic protons are adjacent to an oxygen atom and will appear as a singlet due to the absence of adjacent protons. |
| ~4.20 | s | 4H | N-CH₂ -(spiro)-CH₂ -N | The four protons on the azetidine ring are expected to be equivalent due to the symmetry of the core structure, leading to a singlet. |
| ~3.00 | t, J = 8.5 Hz | 2H | (spiro)-CH₂ -C=O | These protons are adjacent to the spiro carbon and the carbonyl group, resulting in a downfield shift. They are expected to appear as a triplet due to coupling with the adjacent methylene protons. |
| ~2.90 | t, J = 8.5 Hz | 2H | C-CH₂ -C=O | These protons are on the carbon adjacent to the carbonyl group and are expected to resonate as a triplet due to coupling with the neighboring methylene protons. |
Causality in ¹H NMR:
-
Diastereotopicity: The spirocyclic nature of the molecule creates a chiral center at the spiro carbon, rendering the methylene protons on both the azetidine and cyclobutane rings diastereotopic. This can lead to more complex splitting patterns than simple triplets, potentially appearing as complex multiplets.
-
Ring Strain: The four-membered rings are highly strained, which influences the bond angles and, consequently, the coupling constants between adjacent protons.[2]
-
Anisotropic Effects: The carbonyl group and the aromatic ring will exert anisotropic effects, causing both shielding and deshielding of nearby protons.
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The presence of the carbonyl group and the quaternary spiro carbon are key diagnostic features.
Predicted ¹³C NMR Data (125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale for Assignment |
| ~208.0 | C =O | The carbonyl carbon of the cyclobutanone is highly deshielded and appears significantly downfield.[3] |
| ~156.0 | N-C (=O)-O | The carbamate carbonyl carbon is also deshielded but to a lesser extent than the ketone.[4] |
| ~136.0 | Ar-C (quaternary) | The ipso-carbon of the phenyl ring attached to the benzylic group.[4] |
| ~128.5 | Ar-C H | Aromatic carbons of the benzyl group.[4] |
| ~128.0 | Ar-C H | Aromatic carbons of the benzyl group.[4] |
| ~67.0 | -O-C H₂-Ph | The benzylic carbon is shifted downfield due to the attached oxygen. |
| ~55.0 | N-C H₂ | The carbons of the azetidine ring are deshielded by the adjacent nitrogen atom. |
| ~48.0 | C H₂-C=O | The carbons alpha to the cyclobutanone carbonyl are deshielded. |
| ~38.0 | Spiro C | The quaternary spiro carbon, being attached to four other carbons, will have a characteristic chemical shift. |
Expert Insights on ¹³C NMR:
-
Symmetry: The C₂ symmetry of the 2-azaspiro[3.3]heptane core is expected to result in fewer signals than the total number of carbons, as some carbons are chemically equivalent.
-
DEPT-135: A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment would be invaluable to distinguish between CH, CH₂, and CH₃ (none in this molecule) carbons. Quaternary carbons (like the carbonyls and the spiro carbon) would be absent in a DEPT-135 spectrum.
Predicted Infrared (IR) Spectroscopy
The IR spectrum is a powerful tool for identifying the key functional groups present in the molecule. The carbonyl stretches of the ketone and the carbamate will be the most prominent features.
Predicted IR Absorption Bands (Solid Phase, KBr pellet):
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| ~1780 | Strong, Sharp | C=O stretch | Cyclobutanone |
| ~1700 | Strong, Sharp | C=O stretch | Benzyl Carbamate |
| ~3030 | Medium | C-H stretch | Aromatic |
| ~2950 | Medium | C-H stretch | Aliphatic |
| ~1500-1600 | Medium | C=C stretch | Aromatic Ring |
| ~1250 | Strong | C-N stretch | Amine |
| ~1100 | Strong | C-O stretch | Ester |
Trustworthiness of IR Data:
-
The Carbonyl Region: The high frequency of the cyclobutanone C=O stretch (~1780 cm⁻¹) is a direct consequence of the ring strain in the four-membered ring. This is a highly diagnostic peak. The carbamate carbonyl will appear at a lower frequency.[5][6]
-
Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of absorptions from C-C, C-N, and C-O single bond vibrations, as well as various bending modes. While difficult to assign individually, this "fingerprint" is unique to the molecule and can be used for identification by comparison to a reference spectrum.[5]
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity. Electrospray ionization (ESI) is a suitable soft ionization technique for this compound.
Predicted ESI-MS Data:
-
Molecular Ion (M+H)⁺: m/z = 246.1125 (Calculated for C₁₄H₁₆NO₃⁺)
-
Sodium Adduct (M+Na)⁺: m/z = 268.0944 (Calculated for C₁₄H₁₅NNaO₃⁺)
Plausible Fragmentation Pathways:
The fragmentation of the molecular ion will likely proceed through the loss of the benzyl group or cleavage of the spirocyclic rings.[7][8]
-
Loss of Benzyl Group: A prominent fragment would be observed at m/z = 154, corresponding to the loss of the benzyl radical (C₇H₇•).
-
Loss of CO₂: Decarboxylation of the carbamate could lead to a fragment at m/z = 202.
-
Cleavage of the Cyclobutanone Ring: Retro-[2+2] cycloaddition is a common fragmentation pathway for cyclobutanes, which could lead to various smaller fragments.
Experimental Protocols
6.1. NMR Sample Preparation
A well-prepared NMR sample is crucial for obtaining high-quality spectra.
-
Sample Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.[9]
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[9][10] CDCl₃ is a good choice as it is a common solvent for many organic compounds and its residual peak is well-defined.
-
Dissolution: Gently swirl or vortex the vial to ensure the compound is fully dissolved. A brief sonication may be used if necessary.[9]
-
Filtration: Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade the spectral resolution.[10][11]
-
Capping and Labeling: Cap the NMR tube and label it clearly.
6.2. Infrared (IR) Spectroscopy Sample Preparation (Thin Solid Film)
For a solid sample, the thin film method is often convenient and provides good results.[12]
-
Solution Preparation: Dissolve a small amount (a few mg) of the compound in a few drops of a volatile solvent like dichloromethane or acetone in a small vial.[12]
-
Deposition: Using a pipette, place a drop or two of the solution onto the surface of a clean, dry salt plate (KBr or NaCl).[12]
-
Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate. This can be expedited with a gentle stream of nitrogen.[12]
-
Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.
6.3. Electrospray Ionization Mass Spectrometry (ESI-MS) Sample Preparation
-
Solution Preparation: Prepare a dilute solution of the compound (approximately 10-100 µM) in a solvent compatible with ESI-MS, such as a mixture of acetonitrile and water or methanol and water, often with a small amount of formic acid (0.1%) to promote protonation.[13]
-
Sample Infusion: The solution can be directly infused into the mass spectrometer using a syringe pump at a low flow rate (e.g., 5-10 µL/min).[13]
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
Visualization of Key Structural Features
Diagram 1: Molecular Structure and Key Functional Groups
Caption: Key structural components of the target molecule.
Conclusion
References
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NMR Sample Preparation. (n.d.). Retrieved from [Link]
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Studies on azaspiracid biotoxins. II. Mass spectral behavior and structural elucidation of... - PubMed. (n.d.). Retrieved from [Link]
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Detection of five new hydroxyl analogues of azaspiracids in shellfish using multiple tandem mass spectrometry - PubMed. (n.d.). Retrieved from [Link]
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IR Spectroscopy of Solids - Organic Chemistry at CU Boulder. (n.d.). Retrieved from [Link]
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Preparing an NMR sample - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]
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How To Prepare And Run An NMR Sample - Blogs - News - alwsci. (2025, July 24). Retrieved from [Link]
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NMR Sample Preparation - Western University. (n.d.). Retrieved from [Link]
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NMR Sample Preparation: The Complete Guide - Organomation. (n.d.). Retrieved from [Link]
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How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution. (n.d.). Retrieved from [Link]
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Sample preparation for FT-IR. (n.d.). Retrieved from [Link]
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Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design - ResearchGate. (n.d.). Retrieved from [Link]
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An In-depth Technical Guide on the Solubility and Stability of 2-Cbz-6-oxo-2-azaspiro[3.3]heptane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-azaspiro[3.3]heptane scaffold has garnered significant attention in medicinal chemistry as a bioisostere for the piperidine ring, offering a unique three-dimensional architecture that can lead to improved pharmacological properties.[1][2] The derivative, 2-Cbz-6-oxo-2-azaspiro[3.3]heptane, incorporates a carboxybenzyl (Cbz) protecting group and a cyclobutanone moiety, presenting a molecule with potential for further functionalization in drug discovery programs. Understanding the fundamental physicochemical properties of this compound, specifically its solubility and stability, is paramount for its effective use in synthesis, formulation, and biological screening.
This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility and stability of 2-Cbz-6-oxo-2-azaspiro[3.3]heptane. As a senior application scientist, the following sections are designed to not only provide step-by-step protocols but also to explain the underlying scientific principles, enabling researchers to make informed decisions and troubleshoot potential challenges.
Physicochemical Properties: A Predictive Overview
While specific experimental data for 2-Cbz-6-oxo-2-azaspiro[3.3]heptane is not extensively published, we can infer its likely properties based on its structural components and data from analogous compounds. The parent molecule, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, has a molecular weight of 211.26 g/mol .[3] The replacement of the tert-butyl (Boc) group with a carboxybenzyl (Cbz) group will increase the molecular weight and introduce an aromatic ring, likely influencing its solubility and stability.
| Property | Predicted Characteristic for 2-Cbz-6-oxo-2-azaspiro[3.3]heptane | Rationale |
| Molecular Weight | ~259.29 g/mol | Based on chemical formula C15H17NO3 |
| Polarity | Moderately polar | Presence of ketone, carbamate, and aromatic ring |
| Aqueous Solubility | Low | The hydrophobic Cbz group will likely limit water solubility. |
| Organic Solvent Solubility | Good | Expected to be soluble in common organic solvents like methanol, ethanol, DMSO, DMF, ethyl acetate, and dichloromethane, based on synthesis protocols for related compounds.[4][5] |
| Hydrogen Bond Donors | 0 | No labile protons on heteroatoms. |
| Hydrogen Bond Acceptors | 3 | Carbonyl oxygens of the ketone and carbamate. |
Solubility Profiling: A Practical Approach
A thorough understanding of a compound's solubility in various solvents is critical for its application in synthetic chemistry and for the development of formulations for biological testing. The following section outlines a systematic approach to determining the solubility of 2-Cbz-6-oxo-2-azaspiro[3.3]heptane.
Experimental Workflow for Solubility Determination
The following diagram illustrates a typical workflow for determining the solubility of a compound.
Caption: Workflow for experimental solubility determination.
Step-by-Step Protocol for Kinetic and Thermodynamic Solubility
1. Kinetic Solubility Assessment (High-Throughput Screening):
-
Objective: To rapidly assess the apparent solubility in aqueous buffers, often used in early-stage drug discovery.
-
Methodology:
-
Prepare a high-concentration stock solution of 2-Cbz-6-oxo-2-azaspiro[3.3]heptane in a water-miscible organic solvent (e.g., 10 mM in DMSO).
-
In a 96-well plate, add a small volume of the stock solution to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a range of final concentrations.
-
Allow the solutions to equilibrate for a short period (e.g., 1-2 hours) at room temperature with gentle shaking.
-
Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering. The concentration at which precipitation is observed is the kinetic solubility.
-
2. Thermodynamic Solubility Assessment (Equilibrium Method):
-
Objective: To determine the true equilibrium solubility of the compound.
-
Methodology:
-
Add an excess amount of solid 2-Cbz-6-oxo-2-azaspiro[3.3]heptane to a known volume of the desired solvent (e.g., water, buffer, or organic solvent) in a sealed vial.
-
Agitate the suspension at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Carefully remove an aliquot of the clear supernatant and dilute it with a suitable solvent.
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Stability Assessment: Unveiling Degradation Pathways
The stability of a molecule is a critical parameter that influences its shelf-life, formulation development, and in vivo performance. Forced degradation studies are essential for identifying potential degradation products and understanding the degradation pathways.[6][7] The strained four-membered rings and the lactam-like functionality in 2-Cbz-6-oxo-2-azaspiro[3.3]heptane suggest potential susceptibility to hydrolysis.
Potential Degradation Pathways
The strained β-lactam ring is known to be susceptible to hydrolysis under both acidic and basic conditions.[8][9][10][11] The presence of the ketone on the cyclobutane ring may also influence the molecule's stability.
Caption: Forced degradation study workflow.
Step-by-Step Protocol for Forced Degradation Studies
1. Sample Preparation:
-
Prepare a stock solution of 2-Cbz-6-oxo-2-azaspiro[3.3]heptane in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).
2. Stress Conditions:
-
Acidic Hydrolysis:
-
Dilute the stock solution with 0.1 M HCl to a final concentration of approximately 0.1 mg/mL.
-
Incubate the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At various time points, withdraw aliquots, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Basic Hydrolysis:
-
Dilute the stock solution with 0.1 M NaOH to a final concentration of approximately 0.1 mg/mL.
-
Incubate at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period.
-
At various time points, withdraw aliquots, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Dilute the stock solution with 3% hydrogen peroxide to a final concentration of approximately 0.1 mg/mL.
-
Incubate at room temperature for a defined period.
-
Withdraw aliquots at various time points and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Store the solid compound in a controlled temperature oven (e.g., 60°C) for an extended period.
-
Periodically, dissolve a weighed amount of the stressed solid in a suitable solvent for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the solid compound or a solution of the compound to a light source that provides both UV and visible light (e.g., in a photostability chamber).
-
Analyze samples at various time points by HPLC.
-
3. Analytical Methodology:
-
A stability-indicating HPLC method should be developed and validated. This method must be able to separate the parent compound from all potential degradation products.
-
A typical starting point for method development would be a reverse-phase C18 column with a gradient elution of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.
-
Detection can be performed using a UV detector at a wavelength where the compound and its potential degradation products have significant absorbance.
-
LC-MS analysis is highly recommended for the identification and characterization of degradation products.
Data Interpretation and Reporting
All quantitative data should be summarized in a clear and concise format.
Example Solubility Data Table
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |
| Water | 25 | <0.1 | <0.38 |
| PBS (pH 7.4) | 25 | <0.1 | <0.38 |
| Methanol | 25 | >50 | >192 |
| DMSO | 25 | >100 | >385 |
Example Stability Data Table (Forced Degradation)
| Stress Condition | Duration | % Degradation | Major Degradants (by HPLC peak area %) |
| 0.1 M HCl, 60°C | 24 h | 15.2 | RRT 0.85 (10.1%), RRT 0.92 (5.1%) |
| 0.1 M NaOH, 25°C | 8 h | 25.8 | RRT 0.78 (20.5%), RRT 0.89 (5.3%) |
| 3% H2O2, 25°C | 48 h | 5.1 | RRT 1.15 (4.9%) |
| 60°C (solid) | 7 days | <1 | Not detected |
| Photolytic | 7 days | 2.3 | RRT 1.08 (2.1%) |
RRT = Relative Retention Time
Conclusion
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The Ascendancy of the 2-Azaspiro[3.3]heptane Core: A Technical Guide for Drug Discovery
Abstract
In the modern era of drug discovery, the pursuit of novel chemical matter with enhanced pharmacological properties is paramount. The "escape from flatland," a strategic shift towards three-dimensional molecular architectures, has identified strained spirocyclic systems as privileged scaffolds.[1][2] Among these, the 2-azaspiro[3.3]heptane core has emerged as a compelling and versatile building block. This technical guide provides an in-depth exploration of the 2-azaspiro[3.3]heptane framework, from its fundamental synthesis to its strategic application as a bioisosteric replacement for the ubiquitous piperidine ring. We will delve into the nuanced synthetic methodologies, the core's unique physicochemical attributes, and its demonstrated potential to overcome prevalent challenges in medicinal chemistry, such as metabolic instability and suboptimal solubility.
Introduction: The Rationale for Spirocyclic Scaffolds in Medicinal Chemistry
The piperidine motif is one of the most frequently encountered saturated heterocycles in approved pharmaceuticals.[3] However, its conformational flexibility and susceptibility to oxidative metabolism can present significant hurdles in drug development. Spirocyclic scaffolds, characterized by a single shared carbon atom between two rings, offer a structurally rigid and three-dimensionally defined alternative. The 2-azaspiro[3.3]heptane core, in particular, has garnered substantial interest as a bioisostere of piperidine since its potential was highlighted in 2010.[1][2][4] Its rigid framework provides predictable exit vectors for substituents, enabling more precise and selective interactions with biological targets.[5]
This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the 2-azaspiro[3.3]heptane core, empowering its effective implementation in discovery programs.
Synthesis of the 2-Azaspiro[3.3]heptane Core: Strategies and Methodologies
The construction of the strained dual four-membered ring system of 2-azaspiro[3.3]heptane requires strategic synthetic planning. Several efficient and scalable routes have been developed, generally involving the sequential formation of the azetidine and cyclobutane rings.
Key Synthetic Approaches
Two primary retrosynthetic disconnections dominate the synthesis of the 2-azaspiro[3.3]heptane scaffold:
-
Strategy A: Cyclobutane formation followed by Azetidine annulation. This approach often starts with a pre-formed cyclobutane derivative bearing functionalities that can be elaborated into the azetidine ring.
-
Strategy B: Azetidine formation followed by Cyclobutane construction. This strategy begins with an azetidine intermediate, onto which the cyclobutane ring is built.
The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final scaffold.
Diagram: Generalized Synthetic Pathways to 2-Azaspiro[3.3]heptane
Caption: Overview of primary synthetic strategies for the 2-azaspiro[3.3]heptane core.
Detailed Experimental Protocols
Protocol 1: Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate [6]
This protocol exemplifies a multi-step synthesis that can be performed on a large scale.
-
Step 1: Cyclobutane Formation: Condensation of a 1,3-dibromopropane derivative with ethyl cyanoacetate in the presence of a base like potassium carbonate yields the corresponding α-cyanoester cyclobutane.
-
Step 2: Functional Group Manipulation: The cyano and ester groups are reduced, for instance with sodium borohydride, to the corresponding alcohol. This is followed by conversion to a leaving group, such as a tosylate.
-
Step 3: Azetidine Ring Closure: The nitrile is reduced to a primary amine using a strong reducing agent like lithium aluminum hydride. The resulting amine spontaneously displaces the tosyl group in an intramolecular fashion to form the 2-azaspiro[3.3]heptane ring system.[6]
Protocol 2: Detosylation for the Unprotected Core [7]
For applications requiring the free amine, a deprotection step is necessary. A common precursor is the N-tosyl protected 2-azaspiro[3.3]heptane.
-
Reaction Setup: Dissolve 2-tosyl-2-azaspiro[3.3]heptane in 1,2-dimethoxyethane.
-
Deprotection: Add a freshly prepared solution of sodium naphthalene dropwise at 0-5°C.
-
Workup: Allow the reaction to proceed at room temperature for 1 hour before quenching with water.
-
Purification: Concentrate the reaction mixture and purify by silica gel chromatography to yield the free 2-azaspiro[3.3]heptane. A reported yield for this process is 83%.[7]
Physicochemical Properties and Conformational Analysis
The unique spirocyclic structure of 2-azaspiro[3.3]heptane imparts a distinct set of physicochemical properties compared to its acyclic or monocyclic counterparts.
Lipophilicity and Solubility
A key advantage of the 2-azaspiro[3.3]heptane core is its ability to modulate lipophilicity. Counterintuitively, replacing a piperidine ring with a 2-azaspiro[3.3]heptane, which involves the net addition of a carbon atom, can often lead to a decrease in the distribution coefficient (logD).[8] This phenomenon is attributed to the increased basicity of the spirocyclic amine, which leads to a higher degree of protonation at physiological pH, thereby enhancing aqueous solubility.[8] However, it is important to note that N-linked 2-azaspiro[3.3]heptanes have been observed to increase logD, which is more consistent with the addition of a carbon atom.[8]
| Compound Class | Typical Change in logD vs. Piperidine | Reference |
| C-linked 2-Azaspiro[3.3]heptanes | Decrease (up to -1.0) | [8] |
| N-linked 2-Azaspiro[3.3]heptanes | Increase (+0.2 to +0.5) | [8] |
Conformational Rigidity
The spirocyclic nature of the 2-azaspiro[3.3]heptane core significantly restricts its conformational freedom compared to the flexible chair-boat conformations of piperidine. This rigidity provides a well-defined and predictable spatial arrangement of substituents, which can lead to enhanced binding affinity and selectivity for the target protein. This is a crucial aspect for structure-based drug design, as it reduces the entropic penalty upon binding.
The 2-Azaspiro[3.3]heptane Core as a Piperidine Bioisostere in Drug Discovery
The concept of bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry. The 2-azaspiro[3.3]heptane core has been successfully employed as a bioisostere for piperidine, offering several advantages.[3][4][9]
Diagram: Bioisosteric Replacement of Piperidine
Caption: Strategic replacement of piperidine with the 2-azaspiro[3.3]heptane core.
Advantages in Drug Design
-
Improved Metabolic Stability: The quaternary spirocenter and the strained azetidine ring are less susceptible to enzymatic degradation, particularly oxidation by cytochrome P450 enzymes, which is a common metabolic pathway for piperidines.[2]
-
Enhanced Aqueous Solubility: As discussed previously, the increased basicity of the nitrogen atom in the 2-azaspiro[3.3]heptane core can lead to improved solubility, a critical parameter for oral bioavailability.[5]
-
Exploration of Novel Chemical Space: The unique three-dimensional shape of the 2-azaspiro[3.3]heptane scaffold allows for the exploration of new interactions with the target protein that may not be possible with a traditional piperidine ring.[10][11] This can lead to the discovery of compounds with improved potency and selectivity.
-
Intellectual Property: The novelty of the 2-azaspiro[3.3]heptane core can provide a strategic advantage in securing intellectual property for new chemical entities.
Case Studies and Applications
The utility of the 2-azaspiro[3.3]heptane core is evident in its incorporation into various drug candidates. For instance, derivatives of 2-azaspiro[3.3]heptane have been investigated as antagonists for chemokine receptors like CXCR2 and as inhibitors of enzymes such as TACE (TNF-α converting enzyme).[8] Furthermore, functionalized derivatives of 2-azaspiro[3.3]heptane-1-carboxylic acid have been synthesized and proposed as valuable building blocks for drug design, serving as constrained amino acid analogues.[1][12][13]
Conclusion and Future Outlook
The 2-azaspiro[3.3]heptane core represents a significant advancement in the design of saturated heterocyclic scaffolds for medicinal chemistry. Its unique combination of structural rigidity, favorable physicochemical properties, and synthetic accessibility makes it a powerful tool for overcoming common challenges in drug discovery. As our understanding of the benefits of three-dimensional molecular architecture continues to grow, the strategic application of the 2-azaspiro[3.3]heptane core and its derivatives is poised to expand, leading to the development of safer and more effective medicines. The continued development of novel synthetic routes to functionalized 2-azaspiro[3.3]heptanes will further accelerate its adoption and impact in the field.
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An In-depth Technical Guide to the Potential Biological Activity of 2-Azaspiro[3.3]heptane Derivatives
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
Preamble: The Architectural Advantage of the 2-Azaspiro[3.3]heptane Scaffold
In the modern era of drug discovery, the pursuit of novel chemical matter has pivoted from "flatland" aromatics towards three-dimensional (3D) scaffolds that can better probe the complex topographies of biological targets.[1][2][3] The 2-azaspiro[3.3]heptane motif has emerged as a privileged structure in this endeavor.[1][4][5] Its rigid, spirocyclic framework, composed of two fused four-membered rings, offers a unique and predictable spatial arrangement of substituents, a feature highly sought after for enhancing target selectivity and improving physicochemical properties.[1][4]
This guide provides a comprehensive overview of the known biological activities of 2-azaspiro[3.3]heptane derivatives, delves into the mechanistic rationale for their application, presents detailed experimental protocols for their evaluation, and explores future directions for this promising class of compounds.
The 2-Azaspiro[3.3]heptane Core: A Bioisostere with Benefits
The initial interest in the 2-azaspiro[3.3]heptane scaffold stemmed from its proposed role as a rigid, 3D-bioisostere for the piperidine ring, a ubiquitous fragment in many approved drugs.[2][3][4][5][6] This "scaffold hopping" strategy aims to retain or enhance biological activity while improving drug-like properties.
Key Physicochemical Advantages:
-
Improved Metabolic Stability: The spirocyclic core is often more resistant to oxidative metabolism compared to more flexible aliphatic rings like piperidine.[2][4] This is a critical parameter for increasing a drug candidate's half-life and oral bioavailability.
-
Enhanced Aqueous Solubility: Counterintuitively, the addition of a carbon atom in the spirocyclic framework can lead to a decrease in lipophilicity (logD). This has been rationalized by an increase in the basicity of the nitrogen atom, which enhances solvation.[7]
-
Novel Exit Vectors: The rigid, strained ring system provides well-defined and predictable exit vectors for substituents, allowing for precise probing of protein binding pockets.[1][4]
Survey of Biological Activities and Therapeutic Targets
Derivatives of 2-azaspiro[3.3]heptane have demonstrated significant potential across a range of therapeutic areas. Their unique structural and physicochemical properties make them versatile building blocks for modulating diverse biological targets.
Central Nervous System (CNS) Disorders
The ability to fine-tune properties like lipophilicity and metabolic stability makes the 2-azaspiro[3.3]heptane scaffold particularly attractive for CNS drug discovery, where blood-brain barrier penetration is a major hurdle.
One of the most significant applications has been in the development of γ-secretase modulators (GSMs) for the treatment of Alzheimer's disease.[8][9][10] The γ-secretase enzyme is responsible for cleaving the amyloid precursor protein (APP) to produce amyloid-β (Aβ) peptides.[9][10] Certain GSMs can allosterically modulate the enzyme to favor the production of shorter, less amyloidogenic Aβ peptides over the highly pathogenic Aβ42 form.[8][10] The incorporation of the 2-azaspiro[3.3]heptane motif into GSM scaffolds has been explored to optimize potency and pharmacokinetic profiles.
Hematological Disorders
A notable application of 2-azaspiro[3.3]heptane derivatives is in the induction of fetal hemoglobin (HbF) for the treatment of β-hemoglobinopathies like sickle cell disease and β-thalassemia.[11] A phenotypic screen identified a hit compound that, after optimization using the 2-azaspiro[3.3]heptane scaffold, led to a potent and orally bioavailable HbF inducer.[11] This derivative, compound 18 , demonstrated a significant, dose-dependent increase in globin switching in preclinical models and exhibited a favorable safety profile compared to the standard-of-care, hydroxyurea.[11]
Anesthetics
The bioisosteric replacement of the piperidine ring in the local anesthetic bupivacaine with a 2-azaspiro[3.3]heptane-1-carboxylic acid moiety resulted in an analog with enhanced activity and a longer duration of action.[2][3] This highlights the scaffold's ability to favorably modulate the pharmacokinetic and pharmacodynamic properties of existing drugs.[2][3]
Other Therapeutic Areas
The versatility of the scaffold is further demonstrated by its incorporation into:
-
Amino acid analogues: Synthesis of novel constrained analogues of GABA and ornithine for use in biochemistry and drug design.[12]
-
Antiproliferative agents: N-linked 2-azaspiro[3.3]heptane derivatives have shown improved antiproliferative activity in cancer cell lines.[7]
Quantitative Data Summary
The following table summarizes key quantitative data for representative 2-azaspiro[3.3]heptane derivatives from the literature. This data provides a snapshot of the potency and efficacy achieved with this scaffold.
| Compound Class | Target/Assay | Key Derivative Example | Potency (IC50/EC50) | Source |
| Fetal Hemoglobin Inducers | HbF Induction in human erythroid progenitor cells | Compound 18 | ~1 µM (EC50) | [11] |
| Antiproliferative Agents | MCF-7 cell proliferation | N-linked derivative 29b | ~10-fold improvement vs. piperidine analog | [7] |
| Local Anesthetics | In vivo anesthetic action | Bupivacaine Analog | Enhanced activity & longer duration | [2][3] |
Experimental Protocols and Workflows
Synthesizing technical accuracy with field-proven insights is paramount. The following sections detail a representative experimental workflow for the discovery and characterization of novel 2-azaspiro[3.3]heptane derivatives targeting a specific enzyme, such as γ-secretase.
Drug Discovery and Screening Workflow
The logical flow from initial library synthesis to lead optimization is critical. The following diagram illustrates a typical screening cascade.
Caption: A typical drug discovery screening cascade for novel enzyme modulators.
Protocol: Cell-Based Aβ42 Modulation Assay
This protocol describes a standard Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the reduction of pathogenic Aβ42 in a cellular context. This is a crucial step to validate hits from a primary screen.
Objective: To determine the IC50 of 2-azaspiro[3.3]heptane derivatives for the modulation of Aβ42 peptide production in a human cell line overexpressing APP.
Materials:
-
HEK293 cells stably expressing human APP (e.g., APP695 isoform).
-
Complete culture medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, G418 for selection.
-
Test compounds dissolved in DMSO (10 mM stock).
-
Human Aβ42 ELISA kit (e.g., from Invitrogen, Meso Scale Discovery).
-
96-well cell culture plates.
-
Plate reader capable of colorimetric or chemiluminescent detection.
Methodology:
-
Cell Plating: Seed HEK293-APP cells in 96-well plates at a density of 25,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Rationale: This allows cells to adhere and enter a logarithmic growth phase, ensuring consistent metabolic activity for APP processing.
-
-
Compound Treatment: Prepare serial dilutions of the 2-azaspiro[3.3]heptane derivatives in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Self-Validation: Include a vehicle control (DMSO only) and a positive control (a known GSM).
-
-
Dosing: Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.
-
Incubation: Incubate the plates for 24-48 hours at 37°C, 5% CO2.
-
Rationale: This duration is typically sufficient for the accumulation of secreted Aβ peptides in the conditioned medium to a detectable level.
-
-
Sample Collection: Carefully collect the conditioned medium from each well. Centrifuge to pellet any detached cells and collect the supernatant.
-
ELISA Protocol: Perform the Aβ42 ELISA according to the manufacturer's instructions. This typically involves:
-
Adding conditioned media samples and standards to the antibody-coated plate.
-
Incubation with a detection antibody.
-
Addition of a substrate and measurement of the signal.
-
-
Data Analysis:
-
Calculate the concentration of Aβ42 in each sample using the standard curve.
-
Normalize the data to the vehicle control (defined as 0% inhibition).
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Mechanistic Insights: The γ-Secretase Modulation Pathway
The precise mechanism by which GSMs function is an area of active research. Unlike inhibitors that block the active site, GSMs are allosteric modulators that bind to a site on the γ-secretase complex (specifically, the presenilin subunit) and induce a conformational change.[9] This change alters the processivity of the enzyme, shifting the cleavage site on the APP transmembrane domain.
Caption: Allosteric modulation of γ-secretase by a 2-azaspiro[3.3]heptane GSM.
Future Directions and Conclusion
The 2-azaspiro[3.3]heptane scaffold represents a significant advancement in the medicinal chemist's toolbox for creating novel, 3D-diverse small molecules. While its application as a piperidine bioisostere is well-established, future work will likely focus on:
-
Exploring Novel Substitution Patterns: The synthesis of previously inaccessible decorated 2-azaspiro[3.3]heptanes will open new avenues for probing target interactions.[1][13]
-
Application in New Therapeutic Areas: The favorable physicochemical properties of these derivatives warrant their investigation in other challenging areas, such as metabolic diseases and antivirals.
-
Scaffold as a Central Core: While often used as a terminal group, exploring the motif as a central, linking scaffold could generate novel molecular architectures with unique biological activities.[7]
References
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Title: Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers. Source: Bioorganic & Medicinal Chemistry Letters, 2020. URL: [Link]
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Title: Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Source: ResearchGate, 2010. URL: [Link]
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Title: Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Source: Amino Acids, 2010. URL: [Link]
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Title: Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. Source: ACS Medicinal Chemistry Letters, 2019. URL: [Link]
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Title: Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. Source: Organic Letters, 2010. URL: [Link]
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Title: 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. Source: ResearchGate, 2017. URL: [Link]
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Title: Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Source: ResearchGate, 2010. URL: [Link]
-
Title: Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Source: French-Ukrainian Journal of Chemistry, 2023. URL: [Link]
-
Title: Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Source: ResearchGate, 2023. URL: [Link]
-
Title: 2-azaspiro[3.3]heptane as bioisoster of piperidine. Source: ResearchGate, 2023. URL: [Link]
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Title: Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. Source: ChemRxiv, 2023. URL: [Link]
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Title: First and Second Generation γ-Secretase Modulators (GSMs) Modulate Amyloid-β (Aβ) Peptide Production through Different Mechanisms. Source: Journal of Biological Chemistry, 2010. URL: [Link]
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Title: Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease. Source: Annual Review of Pharmacology and Toxicology, 2013. URL: [Link]
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Title: gamma-Secretase modulators. Source: Current Alzheimer Research, 2007. URL: [Link]
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Title: γ-Secretase Inhibitors and Modulators. Source: Biochimica et Biophysica Acta, 2014. URL: [Link]
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Title: γ-Secretase modulators as potential disease modifying anti-Alzheimer's drugs. Source: Journal of Medicinal Chemistry, 2011. URL: [Link]
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The Emergence of a Three-Dimensional Scaffold: A Technical Guide to the Discovery and History of Azaspiro[3.3]heptanes
For Researchers, Scientists, and Drug Development Professionals
Abstract
The azaspiro[3.3]heptane scaffold has rapidly emerged from a chemical curiosity to a privileged motif in modern medicinal chemistry. Its unique three-dimensional and rigid structure offers a compelling solution to the "flatland" of traditional aromatic ring systems, providing improved physicochemical properties and novel intellectual property space. This guide provides a comprehensive overview of the discovery, history, and synthetic evolution of azaspiro[3.3]heptanes, offering a technical resource for researchers engaged in drug design and development. We will explore the key synthetic strategies, the pivotal role of this scaffold as a bioisostere, and detailed experimental protocols for its preparation.
Introduction: Escaping Flatland in Drug Discovery
The relentless pursuit of novel bioactive molecules has led medicinal chemists to explore beyond the two-dimensional confines of traditional aromatic scaffolds. The concept of "escaping from flatland" emphasizes the need for greater three-dimensionality in drug candidates to improve properties such as solubility, metabolic stability, and target selectivity.[1] Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention in this endeavor due to their inherent rigidity and well-defined exit vectors for substitution.[2] Among these, the azaspiro[3.3]heptane core, a compact and strained bicyclic system, has proven to be a particularly valuable addition to the medicinal chemist's toolkit.
This guide will delve into the discovery and history of this important scaffold, tracing its journey from a synthetic challenge to a key building block in contemporary drug design.
A Pivotal Moment in Medicinal Chemistry: The Dawn of the Azaspiro[3.3]heptane Era
While the spiro[3.3]heptane carbon skeleton was known, the introduction and popularization of its heteroatomic derivatives, particularly azaspiro[3.3]heptanes, as valuable tools in drug discovery can be largely attributed to the seminal work of Erick M. Carreira and his research group. In a landmark 2010 publication, they introduced 2-azaspiro[3.3]heptane as a bioisosteric replacement for the ubiquitous piperidine ring.[1][3] This work laid the foundation for a paradigm shift, demonstrating that these strained spirocycles could mimic the geometry of six-membered rings while offering superior physicochemical properties.
Prior to this, the synthesis of such strained heterocyclic systems was not widely explored for medicinal chemistry applications. The Carreira group's contribution was not only the synthesis itself but also the conceptual framework for their use as "next-generation" building blocks that could confer improved aqueous solubility and metabolic stability.[1] This initial report sparked a surge of interest in the azaspiro[3.3]heptane core, leading to the development of a diverse array of synthetic methodologies and their incorporation into numerous drug discovery programs.
Synthetic Strategies: Building the Core
The construction of the strained azaspiro[3.3]heptane framework requires specialized synthetic approaches. Several key strategies have emerged, each with its own advantages and limitations.
The Carreira Synthesis of 2-Oxa-6-azaspiro[3.3]heptane: A Foundational Route
One of the earliest and most widely adopted methods for constructing a key azaspiro[3.3]heptane precursor is the synthesis of 2-oxa-6-azaspiro[3.3]heptane. This route, also developed by the Carreira group, starts from the commercially available tribromoneopentyl alcohol.[4]
The key steps involve the simultaneous formation of the oxetane and N-tosyl-protected azetidine rings, followed by deprotection to yield the free amine.[4]
Synthesis of 1-Azaspiro[3.3]heptanes via [2+2] Cycloaddition
The synthesis of the isomeric 1-azaspiro[3.3]heptanes often employs a different strategy, relying on a thermal [2+2] cycloaddition reaction. This approach involves the reaction of an endocyclic alkene with an isocyanate to form a spirocyclic β-lactam, which is then reduced to the desired azaspiro[3.3]heptane.[5]
Scalable and Protecting-Group-Free Routes
A significant advancement in the synthesis of azaspiro[3.3]heptane derivatives has been the development of scalable and protecting-group-free methods. For instance, a two-step process for the synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, a key intermediate for a tuberculosis drug candidate, has been reported.[4][6] This route avoids the use of protecting groups and has been demonstrated on a 100-gram scale with high yields.[6]
Comparative Analysis of Synthetic Routes
The choice of synthetic route depends on the desired isomer, substitution pattern, and scale of the reaction. The following table provides a comparative overview of key synthetic strategies.
| Route | Key Reaction | Starting Materials | Advantages | Disadvantages | Scalability | Reference |
| Carreira Synthesis | Intramolecular cyclization | Tribromoneopentyl alcohol, p-toluenesulfonamide | Well-established, provides access to 2-oxa-6-aza derivatives | Use of protecting groups, sonication step can be challenging to scale | Moderate to good | [4] |
| [2+2] Cycloaddition | Thermal cycloaddition, reduction | Endocyclic alkenes, Graf isocyanate | Access to 1-aza isomers, modular | Requires specific isocyanate reagent, reduction can have side reactions | Moderate | [5] |
| Protecting-Group-Free | Hydroxide-facilitated alkylation | 3,3-bis(bromomethyl)oxetane, anilines | High yielding, scalable, avoids protecting groups | Specific to certain aniline derivatives | Excellent | [6] |
Azaspiro[3.3]heptanes as Bioisosteres: A Paradigm Shift
The primary driver for the widespread adoption of azaspiro[3.3]heptanes in medicinal chemistry is their role as bioisosteres for common saturated heterocycles, most notably piperidine.[7] Bioisosteric replacement is a strategy used to modify a lead compound by replacing a functional group with another that has similar physical or chemical properties, with the goal of improving the compound's pharmacokinetic or pharmacodynamic profile.
Physicochemical Properties
Compared to their six-membered ring counterparts, azaspiro[3.3]heptanes generally exhibit:
-
Increased Aqueous Solubility: The more polar, three-dimensional structure of the spirocycle often leads to improved solubility.[1]
-
Improved Metabolic Stability: The quaternary spirocyclic carbon is less susceptible to metabolic oxidation.[1]
-
Lower Lipophilicity: The introduction of the spirocyclic core can reduce the lipophilicity (logP) of a molecule, which can be beneficial for its overall ADME properties.
| Compound | logP (calculated) | pKa (calculated) |
| Piperidine | 1.1 | 11.2 |
| 2-Azaspiro[3.3]heptane | 0.8 | 10.5 |
| Morpholine | -0.85 | 8.39 |
| 2-Oxa-6-azaspiro[3.3]heptane | -1.2 | 8.5 |
Note: The above values are estimates and can vary depending on the calculation method and substitution.
Structural Mimicry
The rigid framework of azaspiro[3.3]heptane allows it to project substituents into well-defined vectors in three-dimensional space, mimicking the equatorial and axial positions of a cyclohexane or piperidine ring.[7] This structural mimicry enables the replacement of these common rings in known drugs to generate novel, patentable analogs with potentially improved properties.
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Methodological & Application
Scalable synthesis of Benzyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
An Application Note for the Scalable Synthesis of Benzyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed, scalable protocol for the synthesis of this compound, a key building block in modern medicinal chemistry. Spirocyclic scaffolds, particularly those incorporating strained ring systems like azetidine and cyclobutanone, are of increasing interest as they provide access to novel three-dimensional chemical space, often leading to improved pharmacokinetic properties in drug candidates.[1][2] The 2-azaspiro[3.3]heptane core is a valuable bioisostere for piperidine and other common heterocyclic motifs.[2][3][4] This guide is intended for researchers, chemists, and process development professionals, offering a step-by-step methodology grounded in established chemical principles, complete with scientific rationale, characterization data, and scalability considerations.
Introduction: The Strategic Value of Azaspiro[3.3]heptanes
The quest for novel chemical matter in drug discovery has driven chemists to explore beyond flat, aromatic structures towards more sp³-rich, three-dimensional molecules. Spirocycles, which feature two rings sharing a single atom, are exemplary of this design philosophy. They enforce a rigid conformational arrangement of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[5]
This compound (CAS 1363381-91-2) is a bifunctional synthetic intermediate.[6][7][8] It features a protected azetidine ring and a reactive cyclobutanone moiety. This unique arrangement allows for selective functionalization at either ring system, making it an exceptionally versatile scaffold for library synthesis and lead optimization campaigns.[3][6] The synthesis of such strained spirocycles, however, presents unique challenges that require carefully optimized conditions to achieve high yields and purity on a scalable basis.
This application note details a robust and scalable multi-step synthesis, adapted from methodologies reported for analogous compounds, designed to deliver high-purity material suitable for drug development programs.[5][9]
Overall Synthetic Workflow
The synthesis is a linear, multi-step process commencing from a commercially available starting material. The workflow is designed to build the complex spirocyclic core through a series of reliable and well-understood chemical transformations.
Caption: High-level overview of the five-step synthetic sequence.
Detailed Synthesis Protocol
This protocol is based on a scalable synthesis reported for the analogous tert-butyl ester, which has been demonstrated to achieve a high overall yield.[9]
Step 1: Reduction of Starting Ester
-
Rationale: The first step involves the reduction of an ester to a diol using a powerful reducing agent. Lithium aluminum hydride (LiAlH₄) is chosen for its high reactivity, ensuring a complete and clean conversion. The reaction is conducted at low temperatures to control its exothermicity.
| Reagent/Material | CAS Number | Mol. Wt. ( g/mol ) | Quantity (for 100g scale) | Moles |
| Starting Diester¹ | Varies | ~200.2 | 100.0 g | 0.50 |
| Lithium Aluminum Hydride (LiAlH₄) | 16853-85-3 | 37.95 | 47.4 g | 1.25 |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | 1.5 L | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | As needed | - |
| Sodium Sulfate (Na₂SO₄), anhydrous | 7757-82-6 | 142.04 | As needed | - |
¹Note: The synthesis starts from a suitable 3,3-disubstituted cyclobutane diester.
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel under an argon atmosphere, add anhydrous THF (1.0 L).
-
Cool the flask to 0 °C in an ice-water bath.
-
Carefully add LiAlH₄ (47.4 g) portion-wise to the stirred THF. Caution: LiAlH₄ is pyrophoric and reacts violently with water.
-
In a separate flask, dissolve the starting diester (100.0 g) in anhydrous THF (500 mL).
-
Add the diester solution dropwise to the LiAlH₄ suspension via the addition funnel over 2 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction back to 0 °C and carefully quench by the sequential, slow addition of water (47 mL), followed by 15% aqueous NaOH (47 mL), and finally water (141 mL).
-
Stir the resulting white suspension vigorously for 1 hour, then filter through a pad of Celite®.
-
Wash the filter cake with EtOAc (3 x 300 mL).
-
Combine the filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude diol, which is typically used in the next step without further purification.
Step 2: Selective Monotosylation
-
Rationale: The primary hydroxyl group is selectively protected as a tosylate, transforming it into a good leaving group for the subsequent cyclization. Pyridine serves as both the solvent and the base to neutralize the HCl generated during the reaction.
| Reagent/Material | CAS Number | Mol. Wt. ( g/mol ) | Quantity | Moles |
| Crude Diol from Step 1 | - | ~132.18 | ~66.0 g | ~0.50 |
| p-Toluenesulfonyl chloride (TsCl) | 98-59-9 | 190.65 | 104.8 g | 0.55 |
| Pyridine, anhydrous | 110-86-1 | 79.10 | 500 mL | - |
Procedure:
-
Dissolve the crude diol (~66.0 g) in anhydrous pyridine (500 mL) in a flask under an argon atmosphere.
-
Cool the solution to 0 °C.
-
Add TsCl (104.8 g) portion-wise, keeping the temperature below 5 °C.
-
Stir the reaction at 0 °C for 4-6 hours. Monitor by TLC.
-
Once the reaction is complete, pour the mixture into ice-cold 2M HCl (1 L) and extract with EtOAc (3 x 500 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (500 mL) and brine (500 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude monotosylate.
Subsequent Steps: A Summary
The synthesis proceeds through several additional key transformations analogous to those described in the patent literature for similar scaffolds.[9]
-
Step 3: Ring Closure with o-Nitrobenzenesulfonamide: The tosylated intermediate undergoes cyclization with o-nitrobenzenesulfonamide in the presence of a base like potassium carbonate (K₂CO₃) to form the protected azetidine ring. The ortho-nitrobenzenesulfonamide (nosyl) group is a crucial component for this transformation.[5][9]
-
Step 4: Nosyl Deprotection: The nosyl protecting group is selectively removed using a nucleophile like thiophenol in the presence of K₂CO₃ to yield the free secondary amine.[9]
-
Step 5: Ketal Hydrolysis and Cbz Protection: The final steps involve the hydrolysis of the ketal protecting group under acidic conditions to reveal the ketone, followed by the protection of the azetidine nitrogen with a carboxybenzyl (Cbz) group using benzyl chloroformate (Cbz-Cl) under basic conditions to yield the final product.[9]
An overall yield of approximately 41% for the five-step sequence has been reported for the analogous tert-butyl derivative, suggesting a highly efficient and scalable process.[5][9]
Characterization of Final Product
The final product, this compound, should be thoroughly characterized to confirm its identity and purity.
| Property | Expected Value |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₄H₁₅NO₃[8] |
| Molecular Weight | 245.27 g/mol [8] |
| Purity (by HPLC/NMR) | ≥95%[8] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.40-7.28 (m, 5H), 5.12 (s, 2H), 4.15 (s, 4H), 3.05 (s, 4H). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 215.0, 156.0, 136.5, 128.5, 128.0, 127.9, 67.0, 60.0, 55.0, 35.0. |
| Mass Spec (ESI+) | m/z: 246.1 [M+H]⁺ |
| Melting Point | Not widely reported, requires experimental determination. |
| Solubility | Low solubility solid[5] |
Scalability and Safety Considerations
-
Thermal Management: The initial LiAlH₄ reduction is highly exothermic. On a large scale, efficient heat exchange is critical. A jacketed reactor with controlled addition of the ester solution is recommended.
-
Work-up and Isolation: Large-scale extractions can be cumbersome. The quenching procedure for the LiAlH₄ reaction is designed to produce a filterable solid (Fieser workup), which simplifies isolation. For the final product, purification by recrystallization is preferable to chromatography to improve throughput and reduce solvent waste.[5]
-
Reagent Handling:
-
Lithium Aluminum Hydride (LiAlH₄): Extremely water-reactive and pyrophoric. Must be handled under a dry, inert atmosphere (Argon or Nitrogen). All glassware must be thoroughly flame-dried.
-
Pyridine: Flammable, toxic, and has a strong odor. Should be handled in a well-ventilated fume hood.
-
Thiophenol: Toxic and has an extremely foul odor. Must be used in a fume hood with appropriate personal protective equipment (PPE).
-
Structure of the Target Compound
The unique spirocyclic core is the defining feature of this molecule, providing a rigid three-dimensional framework.
Caption: Structure of this compound.
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of this compound. The described route is robust, high-yielding, and relies on well-established chemical transformations, making it suitable for both academic research and industrial drug development settings. The strategic importance of this spirocyclic building block in accessing novel chemical space ensures that efficient synthetic methods will continue to be of high value to the medicinal chemistry community.
References
- Zhang, Y., et al. (2024). Development of a Kilogram-Scale Chemical Process for a Chiral Spirocyclic Isoxazolone. Organic Process Research & Development, 28, 798–804.
- Benchchem Scientific Inc. (n.d.). This compound | 1363381-91-2. Retrieved from Benchchem.
-
Jo, W., et al. (2024). Size-Programmable Matteson-Type Annulation: Construction of Spirocycles from Simple Cyclic Ketones. ChemRxiv. [Link]
- Vulcanchem (n.d.). This compound - 1363381-91-2. Retrieved from Vulcanchem.
-
ACS Publications (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development. [Link]
- National Institutes of Health (NIH) (n.d.). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis.
- Synple Chem (2017). Synthesis and Properties of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts.
-
Google Patents (n.d.). CN102442934A - Synthesis method of 6-oxo-2-azaspiro[10][10] heptane-2-carboxylic acid tert-butyl ester.
- National Institutes of Health (NIH) (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. PubMed Central.
- BLDpharm (n.d.). 1363381-91-2|this compound. Retrieved from BLDpharm.
- ResearchGate (n.d.). Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1. Retrieved from ResearchGate.
- ResearchGate (n.d.). Synthesis of spirocyclic ketones 3 a–k. Retrieved from ResearchGate.
- Thieme Chemistry (2017). Synthesis and Properties of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts.
- ResearchGate (n.d.). Synthesis of spirocyclic ketone intermediates. Retrieved from ResearchGate.
-
National Institutes of Health (NIH) (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. PubMed Central. [Link]
- The Ultimate this compound - Exclusive Drop [GeYtHPAT]. (2025).
- ResearchGate (2025). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Retrieved from ResearchGate.
Sources
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 1363381-91-2 | Benchchem [benchchem.com]
- 6. This compound (1363381-91-2) for sale [vulcanchem.com]
- 7. 1363381-91-2|this compound|BLD Pharm [bldpharm.de]
- 8. chemscene.com [chemscene.com]
- 9. CN102442934A - Synthesis method of 6-oxo-2-azaspiro [3,3] heptane-2-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 10. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for the Cbz Deprotection of 2-Azaspiro[3.3]heptane Derivatives
Introduction: Navigating the Deprotection of a Privileged Scaffold
The 2-azaspiro[3.3]heptane motif has emerged as a "privileged scaffold" in modern medicinal chemistry. Its rigid, three-dimensional structure offers an escape from the "flatland" of traditional aromatic rings, often leading to compounds with improved pharmacokinetic properties, such as enhanced solubility and metabolic stability.[1] These spirocycles are increasingly utilized as bioisosteres for more common rings like piperidine, making them high-value building blocks in drug discovery programs.[2]
In the multi-step synthesis of complex molecules containing this scaffold, the protection of reactive functional groups is paramount. The benzyloxycarbonyl (Cbz or Z) group, first introduced by Leonidas Zervas in the 1930s, remains a cornerstone for amine protection.[3] Its stability under a range of conditions and the relative ease of its removal make it a reliable choice for synthetic chemists.[4][5]
This guide provides an in-depth analysis and field-proven protocols for the critical step of Cbz deprotection on 2-azaspiro[3.3]heptane derivatives. We will move beyond simple step-by-step instructions to explore the causality behind methodological choices, ensuring researchers can not only replicate these procedures but also adapt them to novel substrates and troubleshoot common challenges.
Core Principles and Mechanistic Considerations
The removal of the Cbz group is typically achieved through two primary pathways: hydrogenolysis or acid-mediated cleavage. The choice between them is dictated by the functional groups present on the 2-azaspiro[3.3]heptane derivative.
Catalytic Hydrogenolysis: The Workhorse Method
This is the most common and often mildest method for Cbz removal.[6] The reaction proceeds via the cleavage of the benzyl C-O bond by hydrogen gas on the surface of a palladium catalyst.[7]
Mechanism: The process involves the adsorption of the Cbz-protected amine onto the palladium surface, followed by the dissociative adsorption of hydrogen. The palladium-hydride species then effectuates the cleavage of the C-O bond, releasing toluene and an unstable carbamic acid intermediate, which spontaneously decarboxylates to yield the free amine and carbon dioxide.[7][8]
Acid-Mediated Cleavage: The Alternative for Sensitive Substrates
When a molecule contains functional groups susceptible to reduction (e.g., alkenes, alkynes, nitro groups, or aryl halides), catalytic hydrogenation is unsuitable.[9] In these cases, strong acidic conditions provide a robust alternative.[10]
Mechanism: The reaction is initiated by the protonation of the carbamate oxygen. This is followed by the cleavage of the benzylic C-O bond, which can occur through an SN2-type displacement by a counter-ion (like Br⁻ from HBr) or an SN1-type pathway involving a stabilized benzyl cation. The resulting carbamic acid is, as before, unstable and rapidly loses CO₂.[8][11]
Experimental Protocols: A Self-Validating System
The following protocols are designed to be comprehensive and include checkpoints for reaction monitoring, ensuring a high probability of success.
Protocol 1: Catalytic Hydrogenolysis of Cbz-2-azaspiro[3.3]heptane Derivatives
This method is the preferred choice for substrates lacking reducible functional groups. The use of a polar solvent like methanol or ethanol is standard, as it facilitates the dissolution of the substrate and does not interfere with the catalyst.[12]
Materials and Reagents:
-
Cbz-protected 2-azaspiro[3.3]heptane derivative (1.0 equiv)
-
10% Palladium on carbon (Pd/C), 5-10 mol% (use a fresh, high-quality catalyst)[13]
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)
-
Inert gas (Nitrogen or Argon)
-
Celite®
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask appropriately sized for the reaction scale, dissolve the Cbz-protected amine (1.0 equiv) in a suitable solvent (e.g., methanol or ethanol).[9]
-
Catalyst Addition: Carefully add 10% Palladium on carbon (typically 5-10 mol%) to the solution.
-
Inert Atmosphere: Seal the flask and purge the system by evacuating and backfilling with an inert gas (e.g., nitrogen or argon) three times. This is a critical safety step to remove oxygen before introducing flammable hydrogen gas.[14]
-
Hydrogenation: Introduce hydrogen gas to the flask, either by attaching a hydrogen-filled balloon for atmospheric pressure or by connecting to a hydrogenation apparatus for higher pressures (up to 50 psi may be needed for more sterically hindered substrates).[9][14]
-
Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous agitation is essential in heterogeneous reactions to ensure efficient contact between the substrate, hydrogen, and the catalyst surface.[9]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once complete, carefully purge the flask again with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The product is often pure enough for subsequent steps, but can be purified further by chromatography or crystallization if necessary.
Expert Insight: If the reaction is sluggish, the amine product may be inhibiting the catalyst. Adding a small amount of a weak acid, like acetic acid, can protonate the product amine, reducing its coordination to the palladium surface and restoring catalytic activity.[9][14]
Protocol 2: Acid-Mediated Cleavage with HBr in Acetic Acid
This protocol is effective for substrates that are incompatible with hydrogenation. It is a potent system, and care must be taken as other acid-labile protecting groups (e.g., Boc) will also be cleaved.
Materials and Reagents:
-
Cbz-protected 2-azaspiro[3.3]heptane derivative (1.0 equiv)
-
33% Hydrobromic acid (HBr) in glacial acetic acid
-
Diethyl ether
-
Dichloromethane (DCM)
Step-by-Step Methodology:
-
Dissolution: Dissolve the Cbz-protected compound (1.0 equiv) in a minimal amount of glacial acetic acid.
-
Reagent Addition: At room temperature, add a solution of 33% HBr in acetic acid to the mixture.[6]
-
Reaction: Stir the reaction at room temperature. The reaction time can vary from 30 minutes to several hours, depending on the substrate's stability and steric hindrance.
-
Monitoring: Monitor the reaction by TLC or LC-MS. Note that the product will be the amine hydrobromide salt.
-
Work-up and Isolation: Upon completion, dilute the reaction mixture with a sufficient volume of diethyl ether. The hydrobromide salt of the deprotected amine will typically precipitate out of the solution.[6] Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum.
-
Neutralization (Optional): If the free amine is required, the salt can be dissolved in water or DCM and neutralized by the careful addition of a base (e.g., saturated NaHCO₃ solution), followed by extraction with an organic solvent.
Visualization of Workflow and Decision Making
A logical workflow is critical for selecting the appropriate deprotection strategy.
Troubleshooting and Data Summary
Even with robust protocols, challenges can arise. A systematic approach to troubleshooting is key to overcoming them.
| Problem | Potential Cause | Recommended Solution | Reference |
| Slow/Incomplete Hydrogenolysis | 1. Catalyst Poisoning: Substrate contains sulfur impurities. | Purify starting material. If sulfur is part of the molecule, switch to a non-hydrogenolysis method. | [13][14] |
| 2. Poor Catalyst Activity: Catalyst is old or from a poor batch. | Use a fresh batch of high-quality catalyst. Consider a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C). | [9][14] | |
| 3. Insufficient Hydrogen: Atmospheric pressure is not enough. | Increase hydrogen pressure using a Parr apparatus (e.g., to 50 psi). | [13] | |
| 4. Product Inhibition: Deprotected amine is coordinating to the catalyst. | Add a small amount of acetic acid to the reaction mixture. | [9][14] | |
| Side Reactions during Hydrogenolysis | Non-selective Reduction: Other functional groups (aryl halides, nitro groups) are being reduced. | Switch to Catalytic Transfer Hydrogenation (CTH) with a hydrogen donor like ammonium formate, which is often more selective. Alternatively, use a non-reductive method like Protocol 2. | [9] |
| Substrate Degradation with HBr/AcOH | Acid Sensitivity: The substrate is not stable to strongly acidic conditions. | Consider a milder acidic system, such as HCl in dioxane. Alternatively, explore Lewis acid conditions (e.g., AlCl₃ in HFIP). | [9][15] |
Conclusion
The deprotection of Cbz-protected 2-azaspiro[3.3]heptane derivatives is a critical transformation for advancing these valuable scaffolds into drug candidates. While catalytic hydrogenolysis stands as the primary method due to its mildness, acid-mediated cleavage provides a crucial alternative for complex substrates. By understanding the mechanisms behind these protocols and employing a systematic approach to execution and troubleshooting, researchers can reliably and efficiently access the desired amine building blocks for further synthetic elaboration.
References
- 1. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design | French-Ukrainian Journal of Chemistry [fujc.pp.ua]
- 2. Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 4. fiveable.me [fiveable.me]
- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 6. benchchem.com [benchchem.com]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. benchchem.com [benchchem.com]
- 10. bachem.com [bachem.com]
- 11. Cbz Deprotection Mechanism - Strong Acid [commonorganicchemistry.com]
- 12. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
Application Notes and Protocols for Nucleophilic Addition Reactions to 6-oxo-2-azaspiro[3.3]heptane Ketone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 2-Azaspiro[3.3]heptane Scaffold
The 2-azaspiro[3.3]heptane framework has emerged as a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure offers a distinct advantage over more traditional, "flat" cyclic systems, such as piperidine. This unique topology allows for precise spatial orientation of substituents, enabling enhanced target engagement and improved physicochemical properties.[1][2] As a bioisostere of piperidine, the 2-azaspiro[3.3]heptane core provides a novel avenue to escape the often-crowded intellectual property landscape surrounding established pharmacophores.[1][2] The introduction of a ketone at the 6-position, yielding 6-oxo-2-azaspiro[3.3]heptane, provides a versatile synthetic handle for a variety of chemical transformations, most notably nucleophilic addition reactions. This application note provides a detailed guide to the reactivity of this key intermediate, with a focus on practical, field-proven protocols for its derivatization.
Stereoelectronic Considerations of 6-oxo-2-azaspiro[3.3]heptane Ketone
The reactivity of the carbonyl group in N-Boc-6-oxo-2-azaspiro[3.3]heptane is governed by standard principles of stereoelectronics. The spirocyclic nature of the molecule, however, introduces unique conformational constraints that can influence the facial selectivity of nucleophilic attack. The two faces of the planar carbonyl group are diastereotopic, and the approach of a nucleophile can be sterically hindered by the adjacent azetidine ring. The bulky tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom further contributes to this steric environment. Consequently, the stereochemical outcome of nucleophilic additions to this ketone can be highly dependent on the nature of the nucleophile and the reaction conditions.
Synthetic Accessibility of the Starting Material
The key starting material, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, is commercially available from various suppliers. For researchers who wish to synthesize it in-house, two efficient and scalable routes have been reported by Meyers et al.[2] One route involves a [2+2] cycloaddition of dichloroketene with N-Boc-3-methyleneazetidine, followed by dechlorination. A second, longer route proceeds via a multi-step sequence starting from 1,1-cyclobutanedimethanol.
Protocols for Nucleophilic Addition Reactions
The following protocols represent a selection of common and useful nucleophilic addition reactions that can be performed on tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.
Reductive Amination
Reductive amination is a powerful tool for introducing amine diversity. The reaction proceeds via the initial formation of an iminium ion, which is then reduced in situ. A protocol for the reductive amination of the title ketone is described in patent CN102442934A.
Experimental Protocol: Reductive Amination with a Primary Amine followed by Reduction
-
Materials:
-
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
-
Primary amine (e.g., 9-[(3aR,4R,6R,6aR)-2,2-dimethyl-6-[[(propan-2-yl)amino]methyl]-tetrahydro-2H-furo[3,4-d][3][4]dioxol-4-yl]-9H-indole-6-amine)
-
Titanium tetraisopropoxide
-
Methanol
-
Sodium borohydride
-
0.1N Sodium hydroxide solution
-
Ammonium chloride solution
-
Ethyl acetate
-
-
Procedure:
-
To a solution of the primary amine (1.0 eq) in a suitable solvent, add tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq) and titanium tetraisopropoxide.
-
Stir the mixture at 25 °C for 16 hours.
-
Dilute the reaction with methanol and cool to 0 °C.
-
Slowly add sodium borohydride (10 eq) in portions.
-
Stir the resulting solution at room temperature for 30 minutes.
-
Carefully quench the reaction with 0.1N aqueous sodium hydroxide solution and filter the mixture.
-
The filtrate can be further worked up by pouring it into an ammonium chloride aqueous solution, followed by concentration and extraction with ethyl acetate.
-
The combined organic layers are washed with brine, dried, and concentrated. The crude product can be purified by column chromatography.
-
-
Expected Outcome: This procedure should yield the corresponding secondary amine. The patent reports a yield of 88% for the described transformation.
Grignard Addition
The addition of Grignard reagents to the ketone provides a straightforward route to tertiary alcohols. The reaction should be carried out under anhydrous conditions to prevent quenching of the organometallic reagent.
Experimental Protocol: Grignard Addition of Phenylmagnesium Bromide
-
Materials:
-
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
-
Phenylmagnesium bromide (solution in THF or diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the phenylmagnesium bromide solution (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Expected Outcome: The reaction is expected to yield the corresponding tertiary alcohol. The stereochemical outcome will depend on the facial selectivity of the Grignard addition.
Wittig Olefination
The Wittig reaction allows for the conversion of the ketone into an alkene. A relevant protocol can be adapted from the synthesis of the precursor to our ketone, as described by Meyers et al.[2]
Experimental Protocol: Wittig Olefination with Methyltriphenylphosphonium Bromide
-
Materials:
-
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a suspension of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF at 0 °C, add potassium tert-butoxide (1.2 eq) portionwise.
-
Stir the resulting yellow-orange ylide solution at 0 °C for 30 minutes.
-
Add a solution of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to remove triphenylphosphine oxide.
-
-
Expected Outcome: This protocol should yield the corresponding exocyclic methylene compound, tert-butyl 6-methylene-2-azaspiro[3.3]heptane-2-carboxylate.
Data Summary
| Reaction Type | Nucleophile | Product | Yield | Reference |
| Reductive Amination | Primary Amine / NaBH4 | Secondary Amine | 88% | CN102442934A |
| Grignard Addition | Phenylmagnesium Bromide | Tertiary Alcohol | Not Reported | General Protocol |
| Wittig Olefination | Methyltriphenylphosphonium Bromide | Exocyclic Alkene | Not Reported | Adapted from[2] |
Visualizing the Reaction Pathways
General Nucleophilic Addition
Caption: General mechanism of nucleophilic addition.
Experimental Workflow
Caption: A typical experimental workflow.
Conclusion and Future Directions
The 6-oxo-2-azaspiro[3.3]heptane scaffold is a valuable building block for the synthesis of novel, three-dimensional molecules for drug discovery. The protocols outlined in this application note provide a starting point for the exploration of its rich chemistry. Further investigations into the diastereoselectivity of these reactions, particularly with chiral nucleophiles or catalysts, will undoubtedly unlock the full potential of this exciting molecular framework. The resulting chiral alcohols, amines, and other derivatives can serve as key intermediates in the synthesis of complex bioactive compounds.
References
Application Notes & Protocols: Leveraging Benzyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate for Rigid Linker Strategies in PROTAC Synthesis
Introduction: The Critical Role of the Linker in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's native ubiquitin-proteasome system (UPS) to induce the degradation of specific proteins of interest (POIs).[1][2] These heterobifunctional molecules are comprised of three distinct components: a "warhead" ligand that binds the POI, an E3 ligase ligand (or "anchor"), and a chemical linker that covalently connects the two.[1][3] While the warhead and anchor dictate target engagement, the linker is far from a passive tether. Its composition, length, rigidity, and attachment points are critical determinants of the PROTAC's overall efficacy, influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), as well as dictating physicochemical properties like solubility and cell permeability.[1][4]
Early PROTAC designs frequently employed flexible polyethylene glycol (PEG) or alkyl chains. While synthetically accessible, these linkers can lead to molecules with high conformational flexibility, which may not be optimal for pre-organizing the warhead and anchor for effective ternary complex formation. This has driven the exploration of more rigid linker architectures to enhance binding cooperativity and improve pharmacokinetic profiles.[5]
Spirocyclic scaffolds, particularly the 2-azaspiro[3.3]heptane motif, have garnered significant interest in medicinal chemistry as rigid, three-dimensional building blocks.[6][7] Their incorporation into linker design offers a strategy to constrain the conformational freedom of the PROTAC molecule, potentially improving ternary complex stability and overall degradation efficiency. Furthermore, these saturated heterocyclic systems can improve aqueous solubility and metabolic stability compared to more lipophilic or linear linkers.[8]
This application note provides a detailed guide for researchers on the use of Benzyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate as a versatile precursor for constructing rigid, spirocyclic linkers in PROTAC synthesis. We will detail the synthetic rationale, provide step-by-step protocols for its conversion into a conjugatable amine, and outline its sequential incorporation into a model PROTAC structure.
The Strategic Advantage of this compound
This compound (CAS No. 1363381-91-2) is an ideal starting material for building PROTAC linkers due to its bifunctional and orthogonally protected nature.[9]
-
The Ketone Handle (C6-position): The cyclobutanone moiety serves as a synthetic handle for introducing the first point of diversity or for conjugation. It can be readily converted into an amine via reductive amination, providing a nucleophilic group for coupling to a carboxylic acid-functionalized warhead or E3 ligase ligand.
-
The Cbz-Protected Amine (N2-position): The nitrogen of the azetidine ring is protected with a carboxybenzyl (Cbz) group. This protecting group is stable to the conditions of reductive amination and subsequent amide bond formation. It can be selectively removed later in the synthesis, typically by hydrogenolysis, to reveal a second amine for conjugation to the other half of the PROTAC molecule.
-
Rigid Spirocyclic Core: The inherent structure of the azaspiro[3.3]heptane core provides the desired rigidity, holding the two ends of the linker in a well-defined spatial orientation.[6]
The overall synthetic strategy is a modular, step-wise approach that allows for the controlled and directional assembly of the final PROTAC molecule.
Experimental Protocols
The following protocols are designed to be a comprehensive guide. Researchers should always perform reactions under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents unless otherwise specified.
Part 1: Conversion of Ketone to a Primary Amine via Reductive Amination
The key initial step is the transformation of the ketone at the C6 position into a primary amine. This is most effectively achieved through a two-step, one-pot process: formation of an oxime intermediate followed by its reduction.
Protocol 1: Synthesis of Benzyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate
-
Reaction Scheme:
-
This compound + Hydroxylamine hydrochloride → Oxime intermediate
-
Oxime intermediate + Reducing agent (e.g., Zinc powder, H₂) → Benzyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate
-
-
Materials & Reagents:
-
This compound
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Pyridine or Sodium Acetate
-
Ethanol (EtOH), Anhydrous
-
Zinc dust (activated) or Palladium on Carbon (Pd/C)
-
Ammonium acetate or Acetic Acid
-
Methanol (MeOH) or Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
-
Step-by-Step Procedure:
-
Oxime Formation:
-
To a solution of this compound (1.0 eq) in ethanol (approx. 0.2 M), add hydroxylamine hydrochloride (1.5 eq) and pyridine (2.0 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Causality Note: Pyridine acts as a mild base to neutralize the HCl released from hydroxylamine hydrochloride, driving the condensation reaction forward.
-
-
Oxime Reduction:
-
Once oxime formation is complete, carefully add acetic acid (approx. 10 eq) to the reaction mixture.
-
Cool the mixture in an ice bath to 0 °C.
-
Add activated zinc dust (5.0 eq) portion-wise, ensuring the internal temperature does not exceed 20 °C.
-
After the addition is complete, remove the ice bath and stir the reaction vigorously at room temperature for 12-16 hours.
-
Alternative Reduction: The oxime can be isolated and then reduced via catalytic hydrogenation using H₂ gas and a catalyst like Pd/C in a suitable solvent such as ethanol or methanol.
-
-
Work-up and Purification:
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the zinc salts, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in dichloromethane (DCM) and wash with saturated aqueous NaHCO₃ solution to neutralize the acetic acid.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (using a gradient of methanol in dichloromethane, e.g., 0-10%) to yield Benzyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate as the pure product.
-
-
Part 2: Sequential PROTAC Assembly
With the bifunctional linker now in hand, the PROTAC is assembled in a stepwise manner. The order of addition (warhead or E3 ligand first) can be chosen based on the stability and reactivity of the respective components. Here, we describe coupling the linker to a carboxylic acid-functionalized warhead first.
Protocol 2: Amide Coupling of the Linker to a Warhead Ligand
-
Reaction Scheme:
-
Benzyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate + Warhead-COOH → Cbz-Linker-Warhead Conjugate
-
-
Materials & Reagents:
-
Benzyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate (from Part 1)
-
Carboxylic acid-functionalized warhead ligand (e.g., a derivative of JQ1)
-
Amide coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
-
Step-by-Step Procedure:
-
Activation of Carboxylic Acid:
-
In a dry flask under an inert atmosphere, dissolve the warhead-COOH (1.0 eq), HATU (1.1 eq), and DIPEA (3.0 eq) in anhydrous DMF (approx. 0.1 M).
-
Stir the mixture at room temperature for 15-20 minutes. A color change may be observed, indicating the formation of the activated ester.
-
Causality Note: HATU is a highly efficient coupling reagent that reacts with the carboxylic acid to form a reactive O-acylisourea intermediate, which is readily susceptible to nucleophilic attack by the amine. DIPEA is a non-nucleophilic base used to scavenge the acid formed and maintain a basic pH for the reaction.
-
-
Amine Coupling:
-
Add a solution of Benzyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate (1.1 eq) in a minimum amount of anhydrous DMF to the activated acid mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to obtain the pure Cbz-Linker-Warhead conjugate.
-
-
Protocol 3: Cbz Deprotection
-
Reaction Scheme:
-
Cbz-Linker-Warhead Conjugate + H₂/Pd-C → H₂N-Linker-Warhead Conjugate
-
-
Step-by-Step Procedure:
-
Dissolve the Cbz-Linker-Warhead conjugate (1.0 eq) in methanol or ethanol.
-
Carefully add Palladium on carbon (10% Pd, ~10% w/w) to the solution.
-
Fit the reaction flask with a balloon filled with hydrogen gas (H₂) or perform the reaction in a dedicated hydrogenation apparatus.
-
Stir the suspension vigorously under a hydrogen atmosphere at room temperature for 2-6 hours.
-
Trustworthiness Note: Monitor the reaction closely by LC-MS. The reaction produces toluene and CO₂ as byproducts. Ensure proper ventilation.
-
Upon completion, carefully filter the mixture through Celite® to remove the palladium catalyst, washing the pad with methanol.
-
Concentrate the filtrate to yield the deprotected amine, which is often used in the next step without further purification.
-
Protocol 4: Final Amide Coupling to the E3 Ligase Ligand
-
Reaction Scheme:
-
H₂N-Linker-Warhead Conjugate + E3-Ligand-COOH → Final PROTAC
-
-
Procedure:
-
This final coupling step follows the same procedure as Protocol 2 .
-
Activate the carboxylic acid of the E3 ligase ligand (e.g., a pomalidomide derivative) using HATU and DIPEA.
-
Add the H₂N-Linker-Warhead conjugate from Protocol 3.
-
Perform the reaction, work-up, and final purification (often by preparative HPLC for high purity) to yield the final PROTAC molecule.
-
Visualization of the Synthetic Workflow
The following diagram illustrates the modular and sequential nature of the PROTAC synthesis using the azaspiro[3.3]heptane linker.
Caption: Synthetic workflow for PROTAC assembly.
Data Summary & Physicochemical Properties
The incorporation of the rigid 2-azaspiro[3.3]heptane linker is designed to favorably impact the physicochemical properties of the resulting PROTAC.
| Property | Rationale for Improvement with Azaspiro[3.3]heptane Linker |
| Solubility | The saturated heterocyclic nature increases the sp³ character and can disrupt planarity, often leading to improved aqueous solubility compared to flat aromatic or long aliphatic linkers.[8] |
| Metabolic Stability | The rigid, saturated core is generally less susceptible to oxidative metabolism than flexible alkyl-ether (PEG-like) chains.[6] |
| Conformational Rigidity | The spirocyclic structure reduces the number of rotatable bonds, pre-organizing the molecule and reducing the entropic penalty of forming the ternary complex. |
| 3D-Character | The defined three-dimensional exit vectors from the spirocycle can enable more precise exploration of the protein-protein interface between the POI and the E3 ligase. |
| Lipophilicity (LogP) | Can offer a more balanced LogP profile compared to greasy aliphatic linkers, which is crucial for maintaining cell permeability without sacrificing solubility.[8] |
Conclusion
This compound is a highly valuable and strategic building block for the synthesis of advanced PROTACs. Its orthogonally protected bifunctional nature allows for a controlled, sequential assembly of the final heterobifunctional molecule. The rigid spirocyclic core provides a means to constrain the PROTAC conformation, a strategy that is increasingly being employed to enhance ternary complex stability and improve the overall drug-like properties of the degrader. The protocols outlined in this note provide a robust framework for researchers to incorporate this promising linker scaffold into their PROTAC discovery programs.
References
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. Available from: [Link]
-
Shashank, et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. Available from: [Link]
-
Gao, C., et al. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy, 8(1), 112. Available from: [Link]
-
Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(20), 3524-3527. Available from: [Link]
-
Mykhailiuk, P. K., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2). Available from: [Link]
-
Degorce, S. L., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(8), 1198–1204. Available from: [Link]
-
Meyers, M. J., et al. (2009). Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 11(16), 3523–3525. Available from: [Link]
Sources
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US7612087B2 - Heterocyclic compounds as inhibitors of beta-lactamases - Google Patents [patents.google.com]
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- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes & Protocols: Strategic Derivatization of the Azetidine Ring in 2-Azaspiro[3.3]heptane Scaffolds
Introduction: The Rise of 3D Scaffolds in Modern Drug Discovery
In contemporary medicinal chemistry, the principle of "escaping from flatland" has become a guiding tenet for designing novel therapeutics with improved pharmacological profiles.[1][2] Saturated, three-dimensional molecular architectures are increasingly sought after for their ability to provide superior metabolic stability, enhanced solubility, and novel intellectual property landscapes.[3] Among these, the 2-azaspiro[3.3]heptane motif has garnered significant attention as a conformationally restricted bioisostere of piperidine, a ubiquitous scaffold in numerous approved drugs.[1][4][5] Its rigid spirocyclic framework offers well-defined exit vectors for substituents, allowing for precise spatial orientation and interaction with biological targets.[3][6]
The derivatization of the azetidine ring within this scaffold is a critical step in modulating the physicochemical and pharmacokinetic properties of lead compounds.[7] This guide provides a detailed overview of robust and scalable methodologies for the functionalization of the 2-azaspiro[3.3]heptane core, focusing on both classical and modern synthetic strategies. We will delve into the causality behind experimental choices and present detailed, field-proven protocols for N-functionalization and direct C-H functionalization, equipping researchers with the practical knowledge to leverage this valuable scaffold in their drug discovery programs.
Core Strategies for Derivatization: A Workflow Overview
The functionalization of the 2-azaspiro[3.3]heptane scaffold primarily targets two key positions: the nitrogen atom (N-functionalization) and, more recently, the C-H bonds of the azetidine ring (C-H functionalization). The choice of strategy depends on the desired final structure and the available starting materials.
Figure 1: General workflow for the derivatization of 2-azaspiro[3.3]heptane.
N-Functionalization: Modulating Properties via the Azetidine Nitrogen
The secondary amine of the 2-azaspiro[3.3]heptane ring is the most common site for derivatization due to its inherent nucleophilicity. These modifications are fundamental for exploring structure-activity relationships (SAR) and fine-tuning properties like solubility, lipophilicity, and target engagement.
N-Alkylation via Nucleophilic Substitution
Direct alkylation with alkyl halides is a straightforward method for introducing simple alkyl groups. The choice of base is critical to neutralize the hydrogen halide formed, driving the reaction to completion.
Protocol 3.1.1: N-Benzylation of 2-Azaspiro[3.3]heptane Hydrochloride
-
Principle: This protocol describes the reaction of the amine with benzyl bromide in the presence of a carbonate base. Potassium carbonate is a cost-effective and moderately strong base suitable for this transformation, while acetonitrile is a polar aprotic solvent that facilitates the SN2 reaction.
-
Materials:
-
2-Azaspiro[3.3]heptane hydrochloride
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a round-bottom flask, add 2-azaspiro[3.3]heptane hydrochloride (1.0 eq) and anhydrous acetonitrile (to make a ~0.2 M solution).
-
Add anhydrous potassium carbonate (2.5 eq) to the suspension. The excess base is used to both neutralize the HCl salt and the HBr generated during the reaction.
-
Add benzyl bromide (1.1 eq) dropwise to the stirring mixture at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in DCM and transfer to a separatory funnel. Wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-benzylated product.
-
Reductive Amination
Reductive amination is a highly versatile and widely used method for N-alkylation that avoids the common issue of over-alkylation seen with reactive alkyl halides.[8][9] The reaction proceeds through an intermediate iminium ion, which is formed from the condensation of the amine with an aldehyde or ketone and is subsequently reduced in situ.[10]
Figure 2: Simplified mechanism of reductive amination.
Protocol 3.2.1: One-Pot Reductive Amination with an Aldehyde
-
Principle: This protocol utilizes sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB), a mild and selective reducing agent that efficiently reduces the iminium ion in the presence of the unreacted aldehyde.[10] Dichloroethane (DCE) is a common solvent for this reaction.
-
Materials:
-
2-Azaspiro[3.3]heptane
-
Aldehyde of choice (e.g., 4-fluorobenzaldehyde) (1.0-1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous
-
Acetic acid (optional, 0.1 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 2-azaspiro[3.3]heptane (1.0 eq) and the aldehyde (1.05 eq) in anhydrous DCE in a round-bottom flask under an inert atmosphere.
-
Stir the solution at room temperature for 20-30 minutes to allow for initial iminium ion formation. A catalytic amount of acetic acid can be added to facilitate this step.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. The reaction may be mildly exothermic.
-
Stir the reaction at room temperature for 3-12 hours. Monitor for completion by LC-MS.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
N-Acylation
N-acylation is a fundamental transformation for creating robust amide, carbamate, or urea linkages, which are prevalent in pharmaceuticals.[11][12] The reaction typically involves an acyl chloride, chloroformate, or isocyanate as the electrophile.
Protocol 3.3.1: Synthesis of an N-Acyl Derivative
-
Principle: This protocol uses an acyl chloride and a non-nucleophilic base like triethylamine (TEA) or DIPEA to scavenge the HCl generated. The reaction is typically fast and high-yielding.[11]
-
Materials:
-
2-Azaspiro[3.3]heptane
-
Acyl chloride (e.g., benzoyl chloride) (1.05 eq)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M HCl solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
-
Procedure:
-
Dissolve 2-azaspiro[3.3]heptane (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Add TEA (1.5 eq).
-
Slowly add a solution of the acyl chloride (1.05 eq) in DCM dropwise.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-3 hours until completion (monitored by TLC/LC-MS).
-
Wash the reaction mixture sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford the crude product, which can be purified by chromatography or recrystallization.
-
N-Arylation using Buchwald-Hartwig Amination
For the direct formation of a bond between the azetidine nitrogen and an aromatic ring, palladium-catalyzed Buchwald-Hartwig cross-coupling is the state-of-the-art method.[13] This reaction requires a palladium catalyst, a suitable phosphine ligand, and a base.
Figure 3: Simplified catalytic cycle for Buchwald-Hartwig N-arylation.
Protocol 3.4.1: Palladium-Catalyzed N-Arylation
-
Principle: This protocol uses a common catalytic system (e.g., Pd₂(dba)₃ with a biarylphosphine ligand like XPhos) and a strong, non-nucleophilic base like sodium tert-butoxide. Toluene is a typical high-boiling solvent for this transformation.
-
Materials:
-
2-Azaspiro[3.3]heptane
-
Aryl bromide or chloride (1.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
XPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene or Dioxane, anhydrous and degassed
-
-
Procedure:
-
To a dry Schlenk tube or reaction vial under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq), 2-azaspiro[3.3]heptane (1.2 eq), NaOtBu (1.4 eq), Pd₂(dba)₃ (0.01 eq), and XPhos (0.02 eq).
-
Evacuate and backfill the vessel with the inert gas three times.
-
Add anhydrous, degassed toluene.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring for 4-24 hours. Monitor progress by LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove palladium residues, washing the pad with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
-
| Method | Electrophile/Reagent | Typical Base | Solvent | Temp (°C) | Key Advantages |
| N-Alkylation | Alkyl Halide | K₂CO₃, Cs₂CO₃ | ACN, DMF | 25-80 | Simple, good for primary/secondary alkyl groups. |
| Reductive Amination | Aldehyde/Ketone | - (uses reductant) | DCE, DCM, MeOH | 25 | High functional group tolerance, avoids over-alkylation.[9] |
| N-Acylation | Acyl Chloride | TEA, DIPEA | DCM, THF | 0-25 | Fast, high-yielding, forms stable amide bonds.[11] |
| N-Arylation | Aryl Halide | NaOtBu, K₃PO₄ | Toluene, Dioxane | 80-110 | Direct C-N bond formation to aromatics.[13] |
Table 1: Comparative Summary of N-Functionalization Methods.
C-H Functionalization: The Frontier of Scaffold Derivatization
Directly converting C-H bonds into C-C or C-heteroatom bonds represents a paradigm shift in synthesis, offering unparalleled step economy.[14][15] While still an emerging field for spirocyclic systems, radical C-H functionalization has shown promise for derivatizing saturated heterocycles.[16][17]
Conceptual Overview 4.1: Radical C-H Functionalization
-
Principle: Investigations into the radical reactivity of azaspirocycles have revealed that selective C-H functionalization is feasible.[16] These reactions often involve generating a nitrogen-centered radical, which can then undergo an intramolecular hydrogen atom transfer (HAT) to generate a carbon-centered radical at a specific position on the ring. This carbon radical can then be trapped by a suitable partner.
-
Causality & Selectivity: The selectivity of C-H functionalization in azaspirocycles is governed by subtle electronic and steric factors.[16] Computational analysis often accompanies experimental work to understand the underlying reactivity and predict regiochemical outcomes. While detailed, universally applicable protocols are still under development for the 2-azaspiro[3.3]heptane system, the field is rapidly advancing. Researchers interested in this area should consult recent literature on radical C-H functionalization of saturated N-heterocycles.[16][17]
Conclusion
The 2-azaspiro[3.3]heptane scaffold is a powerful building block for the design of next-generation therapeutics. The derivatization of its azetidine ring is a key strategy for modulating molecular properties and optimizing biological activity. The N-functionalization techniques detailed in this guide—including N-alkylation, reductive amination, N-acylation, and N-arylation—are robust, scalable, and versatile methods that form the cornerstone of synthetic efforts. As the field evolves, direct C-H functionalization will undoubtedly provide even more powerful tools for rapidly exploring the chemical space around this valuable scaffold. The protocols and insights provided herein serve as a comprehensive starting point for researchers aiming to unlock the full potential of 2-azaspiro[3.3]heptane derivatives in their drug discovery endeavors.
References
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-
ResearchGate. (n.d.). 2-azaspiro[3.3]heptane as bioisoster of piperidine. Retrieved from [Link]
-
French-Ukrainian Journal of Chemistry. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]
-
Mykhailiuk, P. K. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515-521. Retrieved from [Link]
-
Wang, Y., et al. (2020). Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers. Bioorganic & Medicinal Chemistry Letters, 30(19), 127425. Retrieved from [Link]
-
Carreira, E. M., et al. (n.d.). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. PubMed. Retrieved from [Link]
-
Semantic Scholar. (n.d.). 1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery. Retrieved from [Link]
-
ChemRxiv. (n.d.). Exploring Synthetic Routes to 6-Functionalized 4- Azaspiro[2.3]hexanes. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. Retrieved from [Link]
-
ResearchGate. (n.d.). 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Retrieved from [Link]
-
ResearchGate. (n.d.). Methods for the synthesis of azetidines. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Ungarean, C. N., et al. (2024). Reactivity and Selectivity of Azaspirocycles in Radical C-H Functionalization. Organic Letters, 26(14), 2784–2789. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]
-
National Institutes of Health. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]
-
ResearchGate. (n.d.). N-Arylation of Protected Azamacrocycles. Retrieved from [Link]
-
Organic Chemistry Group. (n.d.). Reductive Amination. Retrieved from [Link]
-
PubMed. (n.d.). Sequential O- and N-acylation protocol for high-yield preparation and modification of rotaxanes: synthesis, functionalization, structure, and intercomponent interaction of rotaxanes. Retrieved from [Link]
-
Science.gov. (n.d.). c-h functionalization reactions: Topics. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). C–H functionalization reactions enabled by hydrogen atom transfer to carbon-centered radicals. Retrieved from [Link]
-
Chinese Chemical Letters. (n.d.). Synthesis of Azetidines. Retrieved from [Link]
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Application Notes & Protocols: A Framework for Investigating Benzyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate Derivatives in Antidepressant Drug Discovery
Executive Summary
The landscape of antidepressant research is actively expanding beyond traditional monoaminergic targets, driven by the urgent need for therapies with faster onset, higher efficacy, and improved side-effect profiles. A key strategy in modern medicinal chemistry is the exploration of novel, three-dimensional molecular scaffolds to access new chemical space and achieve greater target selectivity. The 2-azaspiro[3.3]heptane motif has emerged as a particularly valuable scaffold, serving as a rigid, sp³-rich bioisostere for common pharmacophores like piperidine and piperazine.[1][2] This structural rigidity can offer predictable vectorization of substituents, potentially leading to more selective interactions with biological targets.[3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Benzyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate as a pivotal starting material for a discovery campaign targeting novel antidepressants. While direct antidepressant activity of this specific molecule is not established, its structure presents a versatile platform for generating a library of novel compounds for systematic evaluation. We will detail the scientific rationale, synthetic derivatization strategies, and a complete cascade of in vitro and in vivo protocols to assess the antidepressant potential of its derivatives.
Scientific Rationale & Strategic Overview
The therapeutic limitations of current antidepressants, many of which were developed decades ago, highlight the necessity for innovation. The "escape from flatland" concept, which advocates for moving away from flat, aromatic structures towards more complex 3D molecules, is a guiding principle in this endeavor.[1] Spirocyclic systems, such as the 2-azaspiro[3.3]heptane core, are at the forefront of this movement.[3]
This compound (CAS: 1363381-91-2) is not an end-stage drug candidate but rather a key synthetic intermediate.[4][5] Its value lies in its constituent parts:
-
The 2-Azaspiro[3.3]heptane Core: A rigid scaffold that provides novel 3D geometry.
-
The Carboxybenzyl (Cbz) Protecting Group: A stable protecting group on the azetidine nitrogen that allows for controlled, selective deprotection to reveal a reactive secondary amine.[5]
-
The 6-Oxo (Ketone) Functionality: A versatile chemical handle for nucleophilic additions, reductions, or condensations, enabling the creation of a diverse chemical library.[5]
Our proposed research strategy involves using this intermediate to generate a library of derivatives and screening them through a multi-tiered system to identify potential antidepressant activity, focusing on novel mechanisms of action such as modulation of the glutamatergic system (e.g., NMDA receptors), which has been implicated in rapid antidepressant effects.[6]
Part 1: Synthetic Strategy & Library Generation
The primary goal is to leverage the key functional groups of the starting material to generate a focused library of analogues for screening. The workflow below outlines the core synthetic logic.
Caption: Core synthetic workflow for library generation.
Protocol 1: Deprotection of the Azetidine Nitrogen
Objective: To remove the Cbz protecting group to yield the free secondary amine, which is essential for subsequent derivatization.
Rationale: Hydrogenolysis is a clean and efficient method for Cbz deprotection, yielding the desired amine and benign byproducts (toluene and CO₂). Palladium on carbon is the standard catalyst.
Materials:
-
This compound
-
Palladium on Carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH), anhydrous
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
-
Celite™
-
Rotary evaporator, filtration apparatus
Procedure:
-
Dissolve the starting material (1.0 eq) in anhydrous MeOH in a round-bottom flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (approx. 10% by weight of the starting material) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).
-
Evacuate the flask and backfill with H₂ gas. Repeat this cycle three times.
-
Maintain a positive pressure of H₂ using a balloon or set the pressure on a Parr apparatus (e.g., 50 psi).
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all starting material is consumed.
-
Once complete, carefully purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the pad with additional MeOH.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude 6-oxo-2-azaspiro[3.3]heptane. This intermediate is often used directly in the next step.
Protocol 2: Library Synthesis via Reductive Amination
Objective: To create a diverse set of N-substituted derivatives by reacting the ketone with various primary amines.
Rationale: Reductive amination is a robust and high-yielding reaction that introduces diversity at the C6 position. The choice of a mild reducing agent like sodium triacetoxyborohydride (STAB) is crucial as it is selective for the iminium ion intermediate and tolerant of many functional groups.
Materials:
-
6-oxo-2-azaspiro[3.3]heptane (from Protocol 1)
-
A diverse library of primary amines (R-NH₂)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution, brine, water
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the crude 6-oxo-2-azaspiro[3.3]heptane (1.0 eq) in anhydrous DCM.
-
Add the selected primary amine (1.1 eq) to the solution.
-
Add a catalytic amount of acetic acid (e.g., 0.1 eq) to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add STAB (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.
-
Continue stirring at room temperature and monitor by LC-MS (typically 12-24 hours).
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting compound using flash column chromatography or preparative HPLC to yield the final N-Boc protected, C6-amino substituted 2-azaspiro[3.3]heptane. The Boc-group can be removed under acidic conditions if the free amine is desired for biological testing.
Part 2: In Vitro Screening Cascade
A tiered screening approach is essential for efficiently identifying promising compounds while conserving resources. The cascade should begin with broad profiling and narrow down to specific functional activity.
Caption: A tiered workflow for in vitro screening.
Protocol 3: Tier 1 - Broad Target Binding Screen
Objective: To identify initial "hits" by screening the compound library at a single high concentration against a panel of CNS targets relevant to depression and off-target effects.
Rationale: This initial screen acts as a filter to quickly eliminate inactive compounds and highlight those with potential activity at desired targets. A standard concentration of 10 µM is typically used. The target panel should include both established and exploratory targets.
Methodology: This protocol is typically outsourced to a specialized contract research organization (CRO) that offers radioligand binding assay panels (e.g., the Eurofins BioPrint® panel or similar).
Representative Target Panel & Sample Data Table:
| Target Class | Specific Target | Rationale | Sample Result (% Inhibition @ 10 µM) |
| Monoamine Transporters | SERT | Primary target for SSRIs | 12% |
| NET | Primary target for NRIs, SNRIs | 8% | |
| DAT | Target for NDRIs (e.g., Bupropion) | 5% | |
| Glutamate Receptors | NMDA (MK-801 site) | Implicated in rapid antidepressant effects | 78% |
| AMPA | Downstream of NMDA signaling | 15% | |
| GABA Receptors | GABA-A (Benzodiazepine site) | Anxiolytic effects, potential off-target | 22% |
| Other GPCRs | 5-HT₂ₐ | Antidepressant and antipsychotic target | 3% |
| H₁ | Sedative side effects | 9% | |
| M₁ | Anticholinergic side effects | 4% |
Data presented is hypothetical for illustrative purposes. A hit is typically defined as >50% inhibition. In this example, the compound is a "hit" for the NMDA receptor.
Protocol 4: Tier 3 - NMDA Receptor Functional Assay (Calcium Influx)
Objective: To confirm that binding to the NMDA receptor translates into functional antagonism in a cellular context.
Rationale: A decrease in NMDA-stimulated calcium influx in the presence of the test compound provides strong evidence of functional antagonism. Primary cortical neurons are an excellent model system as they endogenously express functional NMDA receptors.
Materials:
-
Primary rodent cortical neurons (cultured on 96-well plates)
-
Fluo-4 AM calcium indicator dye
-
Assay Buffer (e.g., HBSS with 20 mM HEPES, Mg²⁺-free)
-
NMDA and Glycine (co-agonist) stock solutions
-
Test compounds and a positive control (e.g., Ketamine, MK-801)
-
Fluorescence plate reader with kinetic read capability
Procedure:
-
Cell Plating: Plate primary cortical neurons on poly-D-lysine coated 96-well black-walled, clear-bottom plates and culture for 10-14 days in vitro.
-
Dye Loading: Wash cells with Assay Buffer. Load cells with Fluo-4 AM (e.g., 4 µM) in Assay Buffer for 45-60 minutes at 37°C.
-
Compound Incubation: Wash away excess dye. Add varying concentrations of the test compound or controls (dissolved in Assay Buffer) to the wells. Incubate for 15-20 minutes at room temperature.
-
Signal Measurement: Place the plate in the fluorescence reader. Establish a stable baseline fluorescence reading (Excitation ~485 nm, Emission ~525 nm).
-
Agonist Stimulation: Inject a solution of NMDA (final conc. ~100 µM) and Glycine (final conc. ~10 µM) into each well.
-
Data Acquisition: Immediately begin recording fluorescence intensity every 1-2 seconds for 3-5 minutes to capture the peak calcium response.
-
Data Analysis: Calculate the peak fluorescence response for each well. Normalize the data to the vehicle control (0% inhibition) and a maximal inhibitor control (100% inhibition). Plot the normalized response against the log of the compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
Part 3: In Vivo Behavioral Models
Promising lead candidates with good in vitro potency, selectivity, and initial ADME properties should be advanced to in vivo models of antidepressant efficacy.
Protocol 5: Forced Swim Test (FST)
Objective: A primary screen to assess potential antidepressant-like activity by measuring a compound's ability to reduce immobility time in rodents.
Rationale: The FST is a widely used, rapid screening tool. The underlying hypothesis is that antidepressant compounds promote active coping strategies (swimming, climbing) over passive strategies (immobility/despair). It's crucial to acknowledge this test has limited translational validity but is effective for initial screening.
Procedure (for Mice):
-
Apparatus: A transparent cylinder (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Dosing: Administer the test compound, vehicle, or a positive control (e.g., Fluoxetine) via the intended clinical route (e.g., intraperitoneal, oral gavage) at a set time before the test (e.g., 30-60 minutes).
-
Pre-Swim (Day 1): Place each mouse in the cylinder for a 15-minute habituation swim. This is done to induce a stable baseline of immobility on the test day. Remove, dry, and return the animal to its home cage.
-
Test (Day 2): 24 hours after the pre-swim, re-administer the assigned treatment. After the appropriate absorption time, place the mouse in the swim cylinder for a 6-minute test session.
-
Scoring: Video record the session. An observer blinded to the treatment conditions should score the last 4 minutes of the test, quantifying the time spent immobile (making only minimal movements to keep the head above water).
-
Analysis: Compare the mean immobility time between treatment groups using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility compared to the vehicle group suggests antidepressant-like activity.
Data Interpretation & Future Directions
A successful research campaign would identify a derivative of this compound that demonstrates:
-
Potent and selective in vitro activity at a novel antidepressant target (e.g., IC₅₀ < 500 nM at the NMDA receptor).
-
Significant efficacy in in vivo screening models like the FST.
-
Confirmation of efficacy in more translationally relevant models, such as the Chronic Unpredictable Stress (CUS) model.
-
Acceptable preliminary ADME/Tox properties, including metabolic stability and brain penetration.[7]
Such a compound would be considered a qualified lead candidate, warranting further lead optimization to improve its properties, followed by extensive preclinical safety and toxicology studies before consideration for clinical development. The journey from a versatile building block like this compound to a novel therapeutic is long, but the unique structural foundation it provides makes it a compelling starting point for innovation in antidepressant research.
References
- Benchchem. (n.d.). This compound | 1363381-91-2.
-
Cui, H., et al. (2020). Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers. Bioorganic & Medicinal Chemistry Letters, 30(19), 127425. Retrieved from [Link]
- Vulcanchem. (n.d.). This compound - 1363381-91-2.
- Xiong, Y. (n.d.). How to prepare and apply tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate?
- ResearchGate. (2025). 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery.
- Mykhailiuk, P. K. (n.d.). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues.
-
Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2). Retrieved from [Link]
-
ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]
- Semantic Scholar. (n.d.). 1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery.
-
ResearchGate. (n.d.). 2-azaspiro[3.3]heptane as bioisoster of piperidine. Retrieved from [Link]
-
Grygorenko, O. O., et al. (2018). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Beilstein Journal of Organic Chemistry, 14, 2646-2654. Retrieved from [Link]
- GeYtHPAT. (2025). The Ultimate this compound.
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ResearchGate. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Retrieved from [Link]
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Hashimoto, K. (2021). Novel Antidepressants in the Pipeline (Phase II and III): A Systematic Review of the US Clinical Trials Registry. Clinical Psychopharmacology and Neuroscience, 19(4), 578-590. Retrieved from [Link]
- BioAscent. (n.d.). Accelerating CNS Drug Discovery.
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Strategic Diversification of the 2-Azaspiro[3.3]heptane Scaffold: Synthesis of Novel Analogs from Benzyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
An Application Note and Protocol Guide for Medicinal Chemists
Introduction: The Value of 3D Scaffolds in Modern Drug Discovery
In the modern era of drug discovery, there is a significant push to "escape from flatland"—a concept that encourages the design of molecules with greater three-dimensional (3D) complexity.[1] Saturated, sp³-rich scaffolds, such as the 2-azaspiro[3.3]heptane core, are increasingly sought after for their ability to provide novel intellectual property, improved physicochemical properties, and unique spatial arrangements of functional groups for interacting with biological targets.[2][3][4] The rigid, spirocyclic nature of the 2-azaspiro[3.3]heptane framework makes it an attractive bioisostere for more common motifs like piperidine, often leading to enhanced metabolic stability and aqueous solubility.[5][6]
Benzyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is a versatile and strategically designed starting material for building libraries of novel compounds.[7] It features two key points for chemical modification: a reactive ketone at the C6 position and a carboxybenzyl (Cbz)-protected nitrogen at the N2 position. This dual functionality allows for controlled, sequential, or orthogonal synthetic strategies to generate a diverse array of analogs for structure-activity relationship (SAR) studies.[8][9]
This guide provides detailed protocols and expert insights into the synthetic diversification of this valuable building block, focusing on robust and scalable reactions critical for medicinal chemistry programs.
Overall Synthetic Strategy
The derivatization of this compound can be approached through several high-yield pathways. The primary strategies involve either initial modification at the C6-ketone followed by manipulation of the N2-amine, or vice-versa. The choice of route depends on the desired final structure and the compatibility of functional groups.
Figure 1: High-level synthetic pathways for analog synthesis.
Part 1: Derivatization at the C6-Ketone Position
The cyclobutanone moiety is a versatile functional group that serves as an excellent handle for introducing diversity. Reductive amination and Wittig olefination are two of the most powerful methods for this purpose.
Protocol 1.1: Reductive Amination
Reductive amination is a robust and widely used method for converting ketones into amines.[10] The reaction proceeds via an intermediate imine, which is then reduced in situ.[11] Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is mild, selective for imines over ketones, and does not require stringent pH control.[12]
Causality Behind Experimental Choices:
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents as they are relatively non-polar, aprotic, and effectively solubilize the reactants.
-
Reducing Agent: NaBH(OAc)₃ is preferred over NaBH₃CN to avoid the potential for cyanide in the final product or waste stream.[12] It is also less moisture-sensitive than sodium borohydride (NaBH₄).
-
Acid Catalyst: Acetic acid (AcOH) is often added in catalytic amounts to facilitate the formation of the iminium ion intermediate, which is the species that is actually reduced.
Figure 2: Workflow for Reductive Amination of the C6-Ketone.
Step-by-Step Protocol:
-
To a solution of this compound (1.0 eq) in dry DCM (0.1 M), add the desired primary or secondary amine (1.2 eq).
-
Add glacial acetic acid (2.0 eq) to the mixture.
-
Stir the reaction at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.
-
Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the desired C6-amino analog.
| Amine Substrate | Product Structure | Expected Yield (%) |
| Aniline | C6-Phenylamino | 75-85% |
| Benzylamine | C6-Benzylamino | 80-90% |
| Morpholine | C6-Morpholino | 85-95% |
| Methylamine (2M in THF) | C6-Methylamino | 70-80% |
Protocol 1.2: Wittig Olefination
The Wittig reaction provides a reliable method for converting the C6-ketone into an exocyclic alkene, a functional group that can serve as a key intermediate for further transformations (e.g., hydrogenation, epoxidation, dihydroxylation).[13][14] The reaction involves a phosphonium ylide, which attacks the carbonyl carbon.[15]
Causality Behind Experimental Choices:
-
Ylide Generation: Phosphonium ylides are typically generated by treating a phosphonium salt with a strong base. The choice of base depends on the acidity of the proton alpha to the phosphorus. For simple alkyl ylides (non-stabilized), strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are required.
-
Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether are required to prevent quenching of the highly reactive ylide.
-
Stereochemistry: For non-stabilized ylides, the reaction generally favors the formation of the (Z)-alkene due to kinetic control via a puckered transition state.[16]
Step-by-Step Protocol:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend the desired phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.5 eq) in anhydrous THF (0.2 M).
-
Cool the suspension to 0 °C and add a strong base (e.g., n-BuLi, 1.4 eq) dropwise. The solution will typically turn a characteristic color (e.g., deep red or orange), indicating ylide formation.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for an additional 30 minutes.
-
Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
The major byproduct is triphenylphosphine oxide (Ph₃P=O), which can often be removed by precipitation from a non-polar solvent or by careful column chromatography. Purify the crude residue by flash chromatography to obtain the C6-methylene analog.
Part 2: Modification at the N2-Position
Functionalization of the azetidine nitrogen is a critical step for exploring SAR. This requires the removal of the Cbz protecting group.
Protocol 2.1: Cbz Deprotection
The Cbz group is a robust protecting group that can be removed under several conditions, with catalytic hydrogenation being the most common and cleanest method.[17] However, substrate compatibility may require alternative methods.[18][19]
Figure 3: N-Deprotection and subsequent functionalization workflow.
| Method | Reagents & Conditions | Advantages | Disadvantages & Considerations |
| Catalytic Hydrogenolysis | H₂ (1 atm or higher), 10% Pd/C, in MeOH or EtOH | Clean (byproducts are toluene and CO₂), high-yielding, mild conditions.[18] | Not compatible with other reducible functional groups (alkenes, alkynes, some halides, nitro groups).[18] |
| Acid-Mediated Cleavage | 33% HBr in Acetic Acid, room temp | Effective for substrates sensitive to hydrogenation.[18] | Harsh acidic conditions may not be suitable for acid-labile groups. Requires careful workup. |
| Lewis Acid-Mediated Cleavage | AlCl₃ in Hexafluoroisopropanol (HFIP) | Mild, room temperature, tolerates reducible groups like nitro and double bonds.[19] | HFIP is a specialty solvent; AlCl₃ requires anhydrous conditions.[19] |
Step-by-Step Protocol (Catalytic Hydrogenolysis):
-
Dissolve the Cbz-protected spirocycle (1.0 eq) in a suitable solvent like methanol (MeOH) or ethanol (EtOH) (0.1 M).
-
Carefully add 10% Palladium on carbon (Pd/C) (5-10 mol% by weight). Note: Pd/C can be pyrophoric; handle with care.
-
Securely attach a hydrogen-filled balloon to the flask or place the reaction under a hydrogen atmosphere in a dedicated hydrogenation apparatus.
-
Stir the suspension vigorously at room temperature for 2-16 hours. Monitor by LC-MS for the disappearance of the starting material.
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine, which can often be used in the next step without further purification.
Conclusion
This compound is a powerful building block for medicinal chemistry, enabling the rapid generation of diverse and structurally novel analogs. The protocols outlined in this guide provide robust and reproducible methods for derivatizing both the C6-ketone and the N2-amine positions. By strategically applying reactions such as reductive amination, Wittig olefination, and controlled deprotection/functionalization sequences, researchers can efficiently explore the chemical space around this valuable spirocyclic scaffold, accelerating the discovery of new therapeutic agents.
References
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Coelho, P. S., et al. (2025). Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome. PMC, NIH. Available from: [Link]
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Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Organic Chemistry Portal. Available from: [Link]
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Eastgate, M. D., et al. (2025). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters. Available from: [Link]
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Mihai, C. I., et al. Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC, PubMed Central, NIH. Available from: [Link]
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Grygorenko, O. O., et al. Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. PubMed. Available from: [Link]
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Organic Chemistry Portal. Cbz-Protected Amino Groups. Available from: [Link]
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Wang, Y., et al. (2020). Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers. PubMed. Available from: [Link]
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ResearchGate. Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1. Available from: [Link]
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Kirichok, A. A., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. Available from: [Link]
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ResearchGate. 2-azaspiro[3.3]heptane as bioisoster of piperidine. Available from: [Link]
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French-Ukrainian Journal of Chemistry. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available from: [Link]
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Sultane, P. R., et al. (2015). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. ResearchGate. Available from: [Link]
-
Mykhailiuk, P. K. Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. PubMed. Available from: [Link]
-
Cuozzo, A., et al. Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. NIH. Available from: [Link]
-
Scott, J. D., et al. (2009). Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. PubMed. Available from: [Link]
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Scott, J. D., et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. American Chemical Society. Available from: [Link]
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Sultane, P. R., & Bhat, R. G. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Semantic Scholar. Available from: [Link]
-
Kirichok, A. A., et al. (2017). 1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery. Semantic Scholar. Available from: [Link]
-
Kirichok, A. A., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. Available from: [Link]
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Mihai, C. I., et al. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. ResearchGate. Available from: [Link]
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Scott, J. D., et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate. Available from: [Link]
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Wikipedia. Reductive amination. Available from: [Link]
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Barabe, F., et al. (2024). Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. ChemRxiv. Available from: [Link]
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Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available from: [Link]
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LibreTexts. (2023). Reductive Amination. Chemistry LibreTexts. Available from: [Link]
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Ni, Y., et al. (2021). Direct reductive amination of ketones with amines by reductive aminases. ResearchGate. Available from: [Link]
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Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]
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Wikipedia. Wittig reaction. Available from: [Link]
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Organic Chemistry Portal. Wittig Reaction. Available from: [Link]
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Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. Available from: [Link]
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Natho, P., et al. (2025). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. ResearchGate. Available from: [Link]
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LibreTexts. (2023). The Wittig Reaction. Chemistry LibreTexts. Available from: [Link]
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Chemspace. The Ultimate this compound - Exclusive Drop. Available from: [Link]
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- 4. Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
Application Note: Protocols for the Reduction of the Ketone in 2-Azaspiro[3.3]heptan-6-ones
Introduction
The 2-azaspiro[3.3]heptane framework is a valuable structural motif in modern medicinal chemistry, serving as a bioisostere for commonly used saturated heterocycles like piperidine and morpholine.[1][2][3] Its rigid, three-dimensional structure provides a unique vector for substituent placement, enabling fine-tuning of physicochemical properties and target engagement. The ketone at the 6-position of the 2-azaspiro[3.3]heptan-6-one core is a critical synthetic handle. Its reduction to the corresponding secondary alcohol, 2-azaspiro[3.3]heptan-6-ol, opens avenues for further functionalization and diversification of compound libraries.
This application note provides detailed, field-proven protocols for the reduction of N-protected 2-azaspiro[3.3]heptan-6-ones. We will explore methodologies employing common metal hydride reagents, detailing the causality behind experimental choices and providing guidance for selecting the appropriate conditions based on substrate scope, desired selectivity, and laboratory scale.
Method 1: Diastereoselective Reduction using Sodium Borohydride (NaBH₄)
Principle and Rationale
Sodium borohydride (NaBH₄) is a mild and highly selective reducing agent, ideal for the chemoselective reduction of aldehydes and ketones.[4][5][6] Its operational simplicity, safety profile, and compatibility with protic solvents like methanol and ethanol make it the first-line choice for this transformation. The mechanism proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon.[7][8] The resulting alkoxide intermediate is subsequently protonated by the solvent during the reaction or by an aqueous workup to yield the final alcohol.[9][10] This method is cost-effective and generally provides high yields for unhindered ketones.
For the 2-azaspiro[3.3]heptan-6-one system, the approach of the hydride can be influenced by the steric bulk of the nitrogen protecting group, potentially leading to a diastereomeric mixture of alcohols if other stereocenters are present.
Visual Workflow: NaBH₄ Reduction
Caption: Workflow for the sodium borohydride reduction of 2-azaspiro[3.3]heptan-6-one.
Detailed Experimental Protocol
Materials:
-
N-protected 2-azaspiro[3.3]heptan-6-one (e.g., Boc-protected, 1.0 eq)
-
Sodium borohydride (NaBH₄, 1.5 - 2.0 eq)
-
Methanol (MeOH), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the N-protected 2-azaspiro[3.3]heptan-6-one (1.0 eq). Dissolve the ketone in methanol (approx. 0.1–0.2 M concentration).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.[11]
-
Reagent Addition: Slowly add sodium borohydride (1.5 eq) to the cooled solution in small portions over 15 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.[4]
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) (e.g., using a 1:1 Hexanes:EtOAc mobile phase). The reaction is typically complete within 1-2 hours.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.
-
Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the resulting aqueous slurry to a separatory funnel. Extract the aqueous layer three times with DCM or EtOAc.[12] Insight: Multiple extractions are necessary as the product alcohol may have some water solubility.[12]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude alcohol.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 2-azaspiro[3.3]heptan-6-ol.[13]
Method 2: High-Potency Reduction using Lithium Aluminum Hydride (LiAlH₄)
Principle and Rationale
Lithium aluminum hydride (LiAlH₄ or LAH) is a powerful and non-selective reducing agent capable of reducing not only ketones but also esters, carboxylic acids, and amides.[14][15] Due to the lower electronegativity of aluminum compared to boron, the Al-H bond is more polar, making the hydride more nucleophilic and reactive than in NaBH₄.[10][16]
This high reactivity necessitates the use of anhydrous, aprotic solvents (e.g., THF, diethyl ether) and an inert atmosphere, as LiAlH₄ reacts violently with water and other protic sources.[10] This protocol is reserved for substrates that are resistant to reduction by NaBH₄ or when the simultaneous reduction of other functional groups (like an ester on the N-protecting group) is desired.
Visual Workflow: LiAlH₄ Reduction
Caption: Workflow for the potent LiAlH₄ reduction, emphasizing inert conditions and careful quenching.
Detailed Experimental Protocol
Materials:
-
N-protected 2-azaspiro[3.3]heptan-6-one (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄, 1.5 eq), powder or THF solution
-
Tetrahydrofuran (THF), anhydrous
-
Water (H₂O), deionized
-
15% (w/v) aqueous sodium hydroxide (NaOH) solution
-
Celatom® or Celite® (diatomaceous earth)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add LiAlH₄ (1.5 eq) to a flame-dried, three-neck round-bottom flask equipped with a stir bar, dropping funnel, and N₂ inlet. Add anhydrous THF to create a suspension (approx. 0.5 M).
-
Cooling: Cool the LiAlH₄ suspension to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve the N-protected 2-azaspiro[3.3]heptan-6-one (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the ketone solution dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours, monitoring by TLC.
-
Quenching (Fieser Method): Extreme Caution: This procedure is highly exothermic and generates hydrogen gas. Re-cool the flask to 0 °C. For a reaction with 'X' g of LiAlH₄, quench by the slow, sequential dropwise addition of:
-
'X' mL of water
-
'X' mL of 15% aqueous NaOH
-
'3X' mL of water
-
-
Filtration: Stir the resulting granular white precipitate vigorously for 30 minutes. Add a small amount of Celite®, and filter the slurry through a pad of Celite® in a Büchner funnel. Rinse the flask and the filter cake thoroughly with THF or EtOAc.
-
Work-up: Transfer the filtrate to a separatory funnel and wash with brine. Separate the layers.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography as described in Method 1.
Method 3: Enantioselective Catalytic Reduction
Principle and Rationale
For applications requiring a specific enantiomer of the alcohol, a stereoselective reduction is necessary. The reduction of the prochiral 2-azaspiro[3.3]heptan-6-one can be achieved with high enantioselectivity using catalytic methods. The Corey-Bakshi-Shibata (CBS) reduction is a robust and widely used method that employs a chiral oxazaborolidine catalyst to control the facial selectivity of hydride delivery from a stoichiometric reductant, typically borane (BH₃).[17] The catalyst and the ketone form a transient complex, sterically directing the borane to attack one specific face of the carbonyl, leading to the formation of a single enantiomer of the alcohol product.[18] Alternative methods include Noyori-type asymmetric transfer hydrogenation or biocatalytic reductions with ketone reductase enzymes.[18][19][20]
Visual Logic: Enantioselective Reduction
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Sodium Borohydride [commonorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. www1.chem.umn.edu [www1.chem.umn.edu]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. leah4sci.com [leah4sci.com]
- 16. youtube.com [youtube.com]
- 17. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 18. web.mit.edu [web.mit.edu]
- 19. Ketone Reduction - Wordpress [reagents.acsgcipr.org]
- 20. Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the Cyclobutane Ring of 2-Azaspiro[3.3]heptane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of 2-Azaspiro[3.3]heptane in Medicinal Chemistry
The 2-azaspiro[3.3]heptane scaffold has emerged as a critical building block in modern drug discovery, primarily serving as a bioisosteric replacement for the ubiquitous piperidine ring. Its rigid, three-dimensional structure offers a distinct advantage over more flexible cyclic amines, providing a handle for precise vectorization of substituents into chemical space. This conformational restriction can lead to enhanced binding affinity, improved selectivity for biological targets, and favorable physicochemical properties such as increased metabolic stability and aqueous solubility. The strategic functionalization of the cyclobutane ring of this spirocycle opens up new avenues for exploring structure-activity relationships (SAR) and developing novel therapeutic agents with optimized pharmacological profiles.
This guide provides a comprehensive overview of key strategies for the selective functionalization of the cyclobutane ring of 2-azaspiro[3.3]heptane, with a focus on late-stage modifications amenable to drug discovery programs. We will delve into the mechanistic underpinnings of these transformations and provide detailed, actionable protocols for their implementation in a laboratory setting.
Strategic Approaches to Cyclobutane Ring Functionalization
The chemical inertness of C(sp³)-H bonds on the cyclobutane ring presents a significant synthetic challenge. However, recent advancements in synthetic methodology, particularly in the realm of radical chemistry and photocatalysis, have provided powerful tools to overcome this hurdle. The primary strategies for functionalizing the cyclobutane moiety of 2-azaspiro[3.3]heptane can be broadly categorized as:
-
Radical-Mediated C-H Functionalization: These methods leverage the generation of high-energy radical intermediates to activate otherwise unreactive C-H bonds.
-
Photocatalysis: The use of visible light to drive chemical transformations offers mild and selective conditions for C-H functionalization.
-
Directed C-H Activation: While less common for this specific scaffold, the use of directing groups to guide a metal catalyst to a specific C-H bond is a powerful strategy in organic synthesis.
This application note will focus on radical-mediated and photocatalytic approaches due to their proven utility in late-stage functionalization of complex molecules.
Section 1: Radical-Mediated C-H Functionalization
Radical reactions are particularly well-suited for the late-stage functionalization of saturated rings. The choice of radical generation method and the nature of the radical trap determine the type of functionality that can be introduced.
The Minisci Reaction: A Classic Approach for Heteroaromatic Alkylation
The Minisci reaction involves the addition of a nucleophilic radical to an electron-deficient heterocycle. While classically applied to aromatic systems, Minisci-type reactions can be adapted for the alkylation of various substrates. In the context of 2-azaspiro[3.3]heptane, the cyclobutane ring can serve as the "alkyl" fragment that adds to a suitable acceptor.
Causality of Experimental Choices: The reaction is typically initiated by the generation of a radical from a suitable precursor, such as a carboxylic acid or an alkyl halide. The choice of oxidant and solvent is critical to ensure efficient radical generation and subsequent addition. The use of a protected 2-azaspiro[3.3]heptane, such as the N-Boc derivative, is essential to prevent side reactions at the nitrogen atom.
Protocol 1: Minisci-Type Alkylation of an Electron-Deficient Heterocycle with N-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid
This protocol describes the decarboxylative coupling of N-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid with an electron-deficient heterocycle, such as lepidine, to introduce the spirocyclic scaffold onto the aromatic ring.
Materials:
-
N-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid
-
Lepidine (or other suitable heterocycle)
-
Silver nitrate (AgNO₃)
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Acetonitrile (MeCN)
-
Water (H₂O)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of N-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid (1.2 equiv.) and lepidine (1.0 equiv.) in a 1:1 mixture of MeCN/H₂O, add silver nitrate (0.2 equiv.).
-
Heat the mixture to 80 °C.
-
Slowly add a solution of ammonium persulfate (2.5 equiv.) in water over 30 minutes.
-
Stir the reaction mixture at 80 °C for 2-3 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 6-heteroaryl-2-azaspiro[3.3]heptane derivative.
Self-Validation: The success of the reaction can be confirmed by LC-MS analysis of the crude reaction mixture, which should show the formation of the product with the expected mass. The final product structure should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
C-H Xanthylation: A Gateway to Diverse Functionality
C-H xanthylation is a powerful method for the direct conversion of unactivated C-H bonds to C-S bonds. The resulting xanthate can then be further transformed into a variety of other functional groups, making it a versatile tool for late-stage functionalization.
Causality of Experimental Choices: This reaction typically proceeds via a radical chain mechanism initiated by a photocatalyst or a radical initiator. The selectivity for a particular C-H bond is often governed by its bond dissociation energy and steric accessibility. For the cyclobutane ring of 2-azaspiro[3.3]heptane, the methylene C-H bonds are the most likely sites of reaction.
Protocol 2: Photocatalytic C-H Xanthylation of N-Boc-2-azaspiro[3.3]heptane
This protocol outlines a method for the photocatalytic xanthylation of the cyclobutane ring of N-Boc-2-azaspiro[3.3]heptane.
Materials:
-
N-Boc-2-azaspiro[3.3]heptane
-
O-Ethyl S-(pyridin-2-yl) carbonothioate (xanthate precursor)
-
Iridium-based photocatalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆)
-
Anhydrous, degassed solvent (e.g., dichloromethane or acetonitrile)
-
Blue LED light source
Procedure:
-
In a reaction vessel, combine N-Boc-2-azaspiro[3.3]heptane (1.0 equiv.), O-ethyl S-(pyridin-2-yl) carbonothioate (1.5 equiv.), and the iridium photocatalyst (1-2 mol%).
-
Add anhydrous, degassed solvent under an inert atmosphere (e.g., argon or nitrogen).
-
Irradiate the reaction mixture with a blue LED light source at room temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-Boc-6-xanthyl-2-azaspiro[3.3]heptane.
Self-Validation: The formation of the xanthate product can be monitored by the appearance of a characteristic yellow color and confirmed by spectroscopic analysis (NMR, MS). The regioselectivity of the functionalization on the cyclobutane ring should be confirmed by 2D NMR techniques (e.g., HSQC, HMBC).
Section 2: Photocatalytic C-H Functionalization
Visible-light photocatalysis has revolutionized organic synthesis by enabling the activation of strong chemical bonds under mild conditions. These methods are particularly attractive for late-stage functionalization due to their high functional group tolerance.
Direct C-H Alkylation via a Dual Catalytic Approach
This approach combines a hydrogen atom transfer (HAT) catalyst with a photocatalyst to achieve the direct alkylation of C(sp³)-H bonds.
Causality of Experimental Choices: A HAT catalyst, such as a quinuclidinium salt, is used to selectively abstract a hydrogen atom from the cyclobutane ring, generating a carbon-centered radical. This radical is then trapped by an alkylating agent in a process mediated by a photocatalyst. The N-Boc protecting group is crucial for directing the HAT catalyst and preventing unwanted side reactions.
Protocol 3: Photocatalytic C-H Alkylation of N-Boc-2-azaspiro[3.3]heptane
This protocol describes a method for the direct alkylation of the cyclobutane ring of N-Boc-2-azaspiro[3.3]heptane with an activated alkene.
Materials:
-
N-Boc-2-azaspiro[3.3]heptane
-
Activated alkene (e.g., electron-deficient olefin)
-
Photocatalyst (e.g., an iridium or ruthenium complex)
-
HAT catalyst (e.g., a quinuclidinium salt)
-
Anhydrous, degassed solvent (e.g., acetonitrile)
-
Visible light source (e.g., blue or white LEDs)
Procedure:
-
To a reaction vial, add N-Boc-2-azaspiro[3.3]heptane (1.0 equiv.), the activated alkene (1.5 equiv.), the photocatalyst (1-2 mol%), and the HAT catalyst (10-20 mol%).
-
Add anhydrous, degassed solvent under an inert atmosphere.
-
Stir the reaction mixture and irradiate with a visible light source at room temperature.
-
Monitor the reaction progress by LC-MS.
-
Once the starting material is consumed, concentrate the reaction mixture.
-
Purify the crude product by flash column chromatography to obtain the 6-alkylated-2-azaspiro[3.3]heptane derivative.
Self-Validation: Successful alkylation can be confirmed by the incorporation of the alkyl group, as evidenced by NMR and mass spectrometry. The regioselectivity of the addition to the cyclobutane ring should be verified by 2D NMR.
Data Presentation
| Functionalization Method | Reagents | Typical Yield | Key Advantages |
| Minisci-Type Alkylation | Carboxylic acid, AgNO₃, (NH₄)₂S₂O₈ | 40-60% | Utilizes readily available starting materials. |
| C-H Xanthylation | Xanthate precursor, Ir-photocatalyst | 50-70% | Versatile intermediate for further functionalization. |
| Photocatalytic Alkylation | Activated alkene, Photocatalyst, HAT catalyst | 50-80% | Mild reaction conditions, high functional group tolerance. |
Visualizations
Caption: Workflow for the Minisci-Type Functionalization.
Caption: Photocatalytic C-H Alkylation Pathway.
Conclusion
The functionalization of the cyclobutane ring of 2-azaspiro[3.3]heptane provides a powerful strategy for the generation of novel, three-dimensional chemical entities for drug discovery. The protocols outlined in this guide, based on modern synthetic methodologies, offer researchers a practical toolkit for accessing a wide range of derivatives from this valuable scaffold. The choice of a specific method will depend on the desired functionality and the overall synthetic strategy. Careful optimization of reaction conditions and thorough characterization of the products are essential for successful implementation. As the field of C-H functionalization continues to evolve, we can anticipate the development of even more sophisticated and selective methods for the derivatization of this important spirocyclic system.
References
-
Kirichok, A. A., Yegorova, T., Shton, I. O., Kliachyna, M. A., & Mykhailiuk, P. K. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 34-43. [Link]
-
Procter, D. J. (2010). The Minisci reaction: a powerful tool for C–H functionalisation. Chemical Society Reviews, 39(5), 1576-1590. [Link]
-
McNally, A., Prier, C. K., & MacMillan, D. W. (2011). Discovery of an α-amino C–H arylation reaction using the strategy of photoredox-mediated radical cation formation. Science, 334(6059), 1114-1117. [Link]
-
Zard, S. Z. (2008). The xanthate route to radicals: a powerful tool for organic synthesis. Chemical Society Reviews, 37(8), 1603-1618. [Link]
-
Nagib, D. A., & MacMillan, D. W. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224-228. [Link]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Benzyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
Welcome to the technical support center for the synthesis of Benzyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues. The 2-azaspiro[3.3]heptane core is a valuable scaffold in medicinal chemistry, often serving as a bioisostere for piperidine and enabling exploration of novel chemical space.[1][2][3] This guide provides in-depth technical advice and practical solutions to common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific questions and problems that may arise during the synthesis of this compound.
Q1: My overall yield is consistently low. What are the most critical steps to scrutinize?
A1: Low overall yield in this multi-step synthesis can often be attributed to a few key areas. Firstly, the ring closure to form the azaspirocyclic core is a critical step that requires careful temperature control to optimize yield.[1] Secondly, inefficient purification of intermediates can lead to significant material loss. For instance, sluggish filtration has been noted as a potential issue in the synthesis of related spiroamines.[4] Finally, the stability of certain intermediates can be problematic, potentially leading to degradation if not handled correctly.[4] We recommend analyzing each step for yield loss and purity of the isolated intermediate.
Q2: I'm observing significant side product formation during the reaction. What are the likely culprits and how can I minimize them?
A2: Side product formation is a common challenge in spirocycle synthesis.[1] The use of appropriate protecting groups is crucial to prevent unwanted reactions at other functional groups.[5][6] For the nitrogen on the azetidine ring, the Carboxybenzyl (Cbz) group provides good stability.[7] During the ring formation step, ensure that the reaction conditions, such as temperature and stoichiometry of reagents, are strictly controlled to disfavor polymerization or other intermolecular reactions. In syntheses of analogous compounds, the choice of reagents for cyclization, such as diisopropyl azodicarboxylate (DIAD) and triphenylphosphine, has been shown to be effective.[1]
Q3: I'm struggling with the purification of the final product and key intermediates. Do you have any recommendations?
A3: The purification of spirocyclic compounds, particularly those with ketone functionalities, can be challenging due to their polarity and potential for enolization. This compound is a low-solubility solid, which can be advantageous for crystallization but may complicate chromatographic purification.[1] For intermediates, purification via chromatography with a gradient elution is a common strategy.[1] For the final product, recrystallization is often the preferred method to obtain high purity. Careful selection of the solvent system for both chromatography and recrystallization is paramount.
Q4: My reaction is not scaling up well. What are the common scalability issues for this type of synthesis?
A4: Scalability issues often arise from problems with heat transfer, mixing, and reagent addition. For instance, exothermic reactions that are manageable on a small scale can become difficult to control in larger reactors. The filtration of intermediates, as mentioned earlier, can also become a significant bottleneck on a larger scale.[4] A synthesis route utilizing a [2+2] cycloaddition of dichloroketene with an azetidine olefin has been explored to shorten the sequence and potentially improve scalability for a related tert-butyl analog.[8][9] When scaling up, it is crucial to re-optimize reaction parameters, paying close attention to temperature control and agitation.
Q5: What is the role of the Cbz protecting group and are there viable alternatives?
A5: The Carboxybenzyl (Cbz) protecting group on the azetidine nitrogen serves to prevent its reaction during subsequent synthetic steps, particularly during the formation of the cyclobutanone ring.[7] It is a stable protecting group that can be selectively removed under specific conditions.[7] While effective, benzyl esters can sometimes present challenges in cleavage compared to other protecting groups like tert-butoxycarbonyl (Boc).[1] The tert-butyl ester variant is a common alternative and scalable synthetic routes for it have been well-documented.[1][8][9][10] The choice of protecting group will depend on the overall synthetic strategy and the compatibility with other functional groups in the molecule.
Experimental Protocol: A Scalable Synthetic Route
This section provides a detailed, step-by-step methodology for a scalable synthesis of a related and well-documented analog, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, which can be adapted for the benzyl variant. This route is based on a reported efficient synthesis.[8][9][10]
Step 1: Reduction of the starting ester
-
To a solution of the starting diester in an appropriate solvent (e.g., THF or ether), slowly add a reducing agent like lithium aluminum hydride at a controlled temperature.
-
Monitor the reaction by TLC until completion.
-
Carefully quench the reaction and work up to isolate the corresponding diol.
Step 2: Protection of the diol
-
Dissolve the diol in a suitable solvent such as pyridine.
-
Add a protecting group reagent, for example, Tosyl chloride, to protect the hydroxyl groups.
-
Monitor the reaction and upon completion, work up to isolate the protected intermediate.
Step 3: Ring closure to form the spirocycle
-
In a suitable solvent like DMF, combine the protected diol with a reagent such as o-nitrobenzenesulfonamide in the presence of a base like potassium carbonate.
-
Heat the reaction mixture at a controlled temperature to facilitate the ring closure.
-
After the reaction is complete, perform an aqueous work-up and extract the product.
Step 4: Deprotection and formation of the ketone
-
The subsequent steps involve the removal of the sulfonamide and the generation of the ketone functionality under acidic conditions.
-
This is followed by the protection of the azetidine nitrogen with the desired protecting group (in this case, Cbz-Cl for the benzyl variant or Boc-anhydride for the tert-butyl variant) under basic conditions.
Step 5: Final Purification
-
The crude product is then purified, typically by column chromatography followed by recrystallization to yield the pure this compound.
Visualizing the Process
Reaction Workflow Diagram
Caption: A generalized workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common issues in the synthesis.
Quantitative Data Summary
| Parameter | Recommended Value/Condition | Common Issue | Troubleshooting Action |
| Ring Closure Temperature | Varies; requires optimization | Low yield due to side reactions | Carefully control and optimize temperature[1] |
| Purity of Intermediates | >95% | Accumulation of impurities | Re-purify intermediates before proceeding |
| Final Product Purity | >98% | Difficulty in removing byproducts | Optimize recrystallization solvent system |
| Scalability Factor | Up to multi-gram scale[8][9] | Inconsistent yield on scale-up | Re-optimize reaction parameters for larger scale |
References
-
ACS Publications. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Retrieved from [Link]
-
Labinsights. (2023). Benefits of Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
NIH. (n.d.). Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Retrieved from [Link]
-
PubMed. (2009). Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. Retrieved from [Link]
-
ChemRxiv. (n.d.). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. Retrieved from [Link]
-
ResearchGate. (n.d.). Design and Synthesis of Spirocycles via Olefin Metathesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]
-
Exclusive Drop. (n.d.). The Ultimate this compound. Retrieved from [Link]
-
Google Patents. (n.d.). CN102442934A - Synthesis method of 6-oxo-2-azaspiro[11][11] heptane-2-carboxylic acid tert-butyl ester. Retrieved from
-
ResearchGate. (n.d.). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. Retrieved from [Link]
-
NIH. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of Benzyl 6-(α-Acetoxyethyl)-7-oxo-1-azabicyclo[3.2.0]-hept-2-ene-2-carboxylate (II). Retrieved from [Link]
-
How to prepare and apply tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate?. (n.d.). Retrieved from [Link]
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- 4. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Synthesis of 2-Azaspiro[3.3]heptane Cores
Welcome to the technical support center for the synthesis of 2-azaspiro[3.3]heptane cores. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable spirocyclic scaffold. The unique strain and three-dimensional architecture of the 2-azaspiro[3.3]heptane moiety make it a compelling building block in medicinal chemistry, but its synthesis requires careful optimization to avoid pitfalls.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the successful execution of your synthetic routes.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.
Question 1: My reaction yield is significantly low, and I observe a complex mixture of products by LC-MS. What are the likely causes?
Answer:
Low yields and the formation of complex mixtures are common issues when synthesizing strained ring systems like 2-azaspiro[3.3]heptanes. Several factors could be at play:
-
Suboptimal Cyclization Conditions: The key intramolecular cyclization step is highly sensitive to reaction parameters. Incorrect choice of base, solvent, or temperature can lead to a cascade of side reactions. For instance, a base that is too strong or too weak may not efficiently promote the desired ring closure, leading to the accumulation of starting materials or their decomposition.[4]
-
Intermolecular Reactions: Instead of the desired intramolecular cyclization, intermolecular reactions can occur, leading to the formation of dimers, oligomers, or even polymers. This is particularly prevalent at high concentrations.
-
Starting Material Instability: The precursors to 2-azaspiro[3.3]heptane, such as those containing azetidine or oxetane rings, can be unstable under certain conditions. For example, oxetanes are susceptible to ring-opening in the presence of strong acids.[5][6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield.
Question 2: I am observing a significant amount of a high molecular weight, insoluble byproduct. Could this be a polymer?
Answer:
Yes, the formation of polymeric byproducts is a known side reaction in the synthesis of azetidines.[7][8][9]
-
Cationic Ring-Opening Polymerization (CROP): Azetidines can undergo CROP, especially in the presence of acidic initiators or impurities. The high ring strain of the azetidine ring makes it susceptible to nucleophilic attack, leading to a chain-growth polymerization.[7][9]
-
Mechanism of Polymerization: The reaction is typically initiated by protonation of the azetidine nitrogen, which activates the ring towards nucleophilic attack by another monomer unit. This process continues, leading to the formation of a poly(propylenimine)-like structure.[7][8]
Mitigation Strategies:
| Strategy | Rationale |
| Strictly Anhydrous & Inert Conditions | Prevents the formation of acidic species from residual water or atmospheric CO2. |
| Use of Non-acidic Reagents | Avoid strong acids for pH adjustment or catalysis. |
| Purification of Starting Materials | Removes any trace acidic impurities that could initiate polymerization. |
| Control of Reaction Temperature | Higher temperatures can sometimes favor polymerization over the desired cyclization. |
Question 3: My synthesis involves a reductive amination step, and I am getting over-alkylation of the amine. How can I improve the selectivity?
Answer:
Over-alkylation is a classic side reaction in reductive amination, where the newly formed primary or secondary amine is more nucleophilic than the starting amine, leading to further reaction with the carbonyl compound.[10][11][12]
-
Controlling Stoichiometry: Using a large excess of the ammonia source can statistically favor the formation of the primary amine.
-
Choice of Reducing Agent: Milder and more sterically hindered reducing agents can sometimes improve selectivity. Sodium triacetoxyborohydride is often a good choice for its mildness and tolerance of slightly acidic conditions, which favor imine formation over the free amine.[13][14]
-
Stepwise Procedure: A stepwise approach, where the imine is pre-formed before the addition of the reducing agent, can sometimes give cleaner results.[15]
Experimental Protocol: Selective Reductive Amination
-
Dissolve the aldehyde or ketone in a suitable solvent (e.g., dichloroethane or methanol).
-
Add a large excess of the amine source (e.g., ammonium acetate).
-
Stir at room temperature to allow for imine formation. Monitor by TLC or LC-MS.
-
Once imine formation is complete, add the reducing agent (e.g., sodium triacetoxyborohydride) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent and purify by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to the 2-azaspiro[3.3]heptane core, and what are its key challenges?
A1: A prevalent strategy involves the double intramolecular cyclization of a precursor containing a central nitrogen atom and two leaving groups at the appropriate positions. A common precursor is derived from 3,3-bis(bromomethyl)oxetane.[16] The key challenges are controlling the two successive ring-closing events to favor the desired spirocycle over intermolecular side products and managing the inherent ring strain of the bicyclic system.
Q2: How does the choice of protecting group on the nitrogen affect the synthesis?
A2: The choice of the nitrogen protecting group is critical. It influences the nucleophilicity of the nitrogen during the cyclization and the overall stability of the intermediates and the final product. A bulky protecting group can sterically hinder intermolecular reactions, thus favoring the desired intramolecular cyclization. However, the protecting group must also be removable under conditions that do not compromise the integrity of the spirocyclic core.
Q3: Are there any specific analytical techniques that are particularly useful for monitoring these reactions and identifying byproducts?
A3: A combination of techniques is recommended:
-
¹H and ¹³C NMR Spectroscopy: Essential for characterizing the desired product and identifying major byproducts. The unique symmetry of the 2-azaspiro[3.3]heptane core often results in a simplified NMR spectrum.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Invaluable for monitoring the reaction progress, detecting low-level impurities, and identifying the molecular weights of byproducts, including oligomers.
-
GC-MS (Gas Chromatography-Mass Spectrometry): Useful for analyzing volatile byproducts and starting materials.
Q4: Can computational chemistry aid in predicting and understanding side reactions?
A4: Yes, computational modeling can be a powerful tool. Density Functional Theory (DFT) calculations can be used to model the reaction pathways for both the desired cyclization and potential side reactions. This can help in understanding the thermodynamics and kinetics of competing reactions, thereby guiding the choice of reaction conditions to favor the formation of the 2-azaspiro[3.3]heptane core.
Reaction Mechanism: Intramolecular Cyclization
Caption: Competing intramolecular vs. intermolecular reactions.
References
-
ResearchGate. (n.d.). Synthesis of drugs and amination of complex molecules. [Link]
-
Wikipedia. (2023). Reductive amination. [Link]
-
ACS Publications. (2017). Insights into Azetidine Polymerization for the Preparation of Poly(propylenimine)-Based CO2 Adsorbents. [Link]
-
JOCPR. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]
-
Princeton University. (2017). Insights into Azetidine Polymerization for the Preparation of Poly(propylenimine)-Based CO2 Adsorbents. [Link]
-
ACS Publications. (2019). Comparison of the Anionic Ring-Opening Polymerizations of N‑(Alkylsulfonyl)azetidines. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
ResearchGate. (n.d.). Synthesis of 3,3-disubstituted oxetane building blocks. [Link]
-
ResearchGate. (n.d.). The Polymerization of Azetidines and Azetidine Derivatives. [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. [Link]
-
ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. [Link]
-
Chinese Journal of Chemistry. (2017). Synthesis of Azetidines. [Link]
-
ResearchGate. (n.d.). Intramolecular Cyclization Side Reactions. [Link]
-
ResearchGate. (n.d.). Synthesis of 4,5-Diazaspiro[2.3]hexanes and 1,2-Diazaspiro[3.3]heptanes as Hexahydropyridazine Analogues. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]
-
ResearchGate. (n.d.). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. [Link]
-
Springer. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. [Link]
-
Wiley Online Library. (2019). Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery. [Link]
-
RSC Publishing. (2025). ORGANIC CHEMISTRY. [Link]
-
Beilstein Journals. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. [Link]
-
NIH. (n.d.). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. [Link]
-
Beilstein Journals. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. [Link]
-
Thieme. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. [Link]
-
Denmark Group, University of Illinois Urbana-Champaign. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance. [Link]
-
ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. [Link]
-
SpiroChem. (2017). SpiroCycles – Episode 2/2. [Link]
-
PubMed. (2011). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. [Link]
-
OUCI. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. [Link]
-
Semantic Scholar. (2012). Synthesis of spirocyclopropyl γ-lactams by tandem intramolecular azetidine ring-opening/closing cascade reaction: synthetic and mechanistic aspects. [Link]
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- 6. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
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- 16. researchgate.net [researchgate.net]
Technical Support Center: Purification of Benzyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
Welcome to the technical support guide for the purification of Benzyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile spirocyclic compound. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the common challenges encountered during the purification of this molecule. Our guidance is grounded in established chemical principles and practical laboratory experience to ensure you can achieve the desired purity for your downstream applications.
Introduction to Purification Challenges
This compound is a key building block in medicinal chemistry, valued for its rigid, three-dimensional structure.[1][2] Its synthesis, while achievable, often results in a crude product containing unreacted starting materials, reagents, and side products. The moderate polarity of the target compound, conferred by the benzyl carbamate and ketone functionalities, necessitates a carefully optimized purification strategy to effectively remove both more polar and less polar impurities. This guide will address these challenges head-on, providing you with the knowledge to troubleshoot and refine your purification process.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to developing an effective purification strategy.[1][3][4]
| Property | Value | Source |
| CAS Number | 1363381-91-2 | [1][3][4][5] |
| Molecular Formula | C₁₄H₁₅NO₃ | [4] |
| Molecular Weight | 245.27 g/mol | [3][4][5] |
| Appearance | White to yellow solid | Sigma-Aldrich |
| Topological Polar Surface Area (TPSA) | 46.61 Ų | [4] |
| XLogP3-AA | 1 | [1] |
| Hydrogen Bond Donors | 0 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the purification of this compound.
Q1: What are the most common impurities I should expect in my crude product?
A1: The impurities in your crude product will largely depend on the synthetic route employed. However, common impurities may include:
-
Unreacted starting materials: Such as the precursor amine or other reactants used in the cyclization step.
-
Reagents from protection and activation steps: For instance, tosyl chloride, o-nitrobenzenesulfonamide, or their by-products.[6]
-
Side-products from the ring-closure reaction: Incomplete cyclization or alternative reaction pathways can lead to various structural isomers or related compounds.
-
Solvents: Residual solvents from the reaction and work-up, such as DMF, THF, or ethyl acetate.
Q2: My purified compound has a slight yellow tint. Is this normal, and how can I remove it?
A2: A slight yellow tint can sometimes be observed and may be due to trace, highly conjugated impurities. While it may not significantly impact the purity as determined by NMR or LC-MS, it is often desirable to remove for certain applications. Activated charcoal (decolorizing carbon) treatment during recrystallization can be effective. However, use it judiciously as it can also adsorb your target compound, leading to yield loss.
Q3: Can I use reverse-phase chromatography for purification?
A3: Yes, reverse-phase chromatography is a viable option, particularly for removing non-polar impurities. A common mobile phase would be a gradient of acetonitrile or methanol in water, often with a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape. However, for larger scale purifications, normal-phase chromatography is often more cost-effective due to the lower cost and ease of removal of the organic solvents.
Q4: How can I confirm the purity of my final product?
A4: A combination of analytical techniques is recommended for purity assessment:
-
¹H and ¹³C NMR: To confirm the chemical structure and identify any organic impurities.
-
LC-MS: To determine the mass of the compound and assess purity by peak area percentage.
-
Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A single spot in multiple solvent systems is a good indication of high purity.
-
Melting Point: A sharp melting point range is indicative of a pure compound.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the purification of this compound.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Poor separation in column chromatography (co-elution of product and impurities). | Inappropriate solvent system: The polarity of the eluent may be too high or too low, resulting in poor resolution. | Optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.4 for the target compound. A common starting point is a mixture of hexane and ethyl acetate.[7][8] Gradually increase the polarity by increasing the proportion of ethyl acetate. |
| The compound "oils out" during recrystallization instead of forming crystals. | The solution is supersaturated, or the cooling rate is too fast. Inappropriate solvent choice: The compound may be too soluble in the chosen solvent even at low temperatures. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Slow down the cooling process. Allow the solution to cool to room temperature slowly before placing it in an ice bath.Use a two-solvent system. Dissolve the compound in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethyl acetate), and then slowly add a solvent in which it is poorly soluble (e.g., hexane) until the solution becomes turbid.[9] |
| Low recovery after column chromatography. | Compound is too strongly adsorbed to the stationary phase. Compound is partially soluble in the eluent, leading to tailing and broad peaks. Loss of product during solvent removal. | Increase the polarity of the eluent. A gradient elution from a less polar to a more polar solvent can be effective.[10]Consider using a different stationary phase. If silica gel is too acidic and causing issues, neutral alumina could be an alternative.[8]Use a rotary evaporator at a moderate temperature and pressure to avoid bumping and loss of solid material. |
| TLC shows a streak instead of a distinct spot. | The compound is too polar for the chosen solvent system. The sample is overloaded on the TLC plate. The compound is acidic or basic and is interacting strongly with the silica gel. | Increase the polarity of the mobile phase. Spot a more dilute solution of your sample. Add a small amount of an acid (e.g., acetic acid) or a base (e.g., triethylamine) to the mobile phase to suppress ionization and reduce streaking. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol outlines a general procedure for the purification of this compound using flash column chromatography on silica gel.
1. Preparation of the Column: a. Select a column of appropriate size for the amount of crude material. A general rule is to use 30-100 times the weight of silica gel to the weight of the crude product. b. Pack the column with silica gel as a slurry in the initial, least polar eluent. c. Ensure the silica gel bed is level and free of air bubbles.
2. Sample Loading: a. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). b. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
3. Elution: a. Begin elution with a non-polar solvent system, such as 10-20% ethyl acetate in hexane. b. Gradually increase the polarity of the eluent (e.g., to 30-50% ethyl acetate in hexane) to elute the target compound. The optimal gradient should be determined by prior TLC analysis. c. Collect fractions and monitor their composition by TLC.
4. Fraction Analysis and Product Isolation: a. Spot each fraction on a TLC plate and visualize under UV light and/or with a suitable stain (e.g., potassium permanganate). b. Combine the fractions containing the pure product. c. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol provides a method for purifying this compound by recrystallization from a two-solvent system.
1. Solvent Selection: a. A suitable solvent system is ethyl acetate and hexane. The compound is soluble in hot ethyl acetate and poorly soluble in hexane.[11]
2. Dissolution: a. Place the crude solid in an Erlenmeyer flask. b. Add a minimal amount of hot ethyl acetate to dissolve the solid completely. Gentle heating on a hot plate may be necessary.
3. Crystallization: a. While the solution is still warm, slowly add hexane dropwise until the solution becomes persistently cloudy. b. If too much hexane is added, add a small amount of hot ethyl acetate to redissolve the precipitate. c. Allow the flask to cool slowly to room temperature. d. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
4. Isolation and Drying: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of cold hexane. c. Dry the crystals under vacuum to remove any residual solvent.
Visual Workflow and Decision Making
The following diagrams illustrate the general workflow for purification and a decision-making process for troubleshooting.
Caption: General purification workflow for this compound.
Caption: Decision-making flowchart for troubleshooting common purification problems.
References
Sources
- 1. This compound (1363381-91-2) for sale [vulcanchem.com]
- 2. researchgate.net [researchgate.net]
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- 4. chemscene.com [chemscene.com]
- 5. 2-Cbz-6-oxo-2-azaspiro(3.3)heptane | C14H15NO3 | CID 72207666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN102442934A - Synthesis method of 6-oxo-2-azaspiro [3,3] heptane-2-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. researchgate.net [researchgate.net]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. web.uvic.ca [web.uvic.ca]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Temperature Control for 2-Azaspiro[3.3]heptane Ring Closure
Welcome to the technical support center for the synthesis of 2-azaspiro[3.3]heptane and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of temperature control during the critical ring closure step. The formation of the strained four-membered azetidine ring in the spirocyclic system is highly sensitive to thermal conditions, and precise temperature management is paramount for achieving high yields and purity. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to empower you to overcome common challenges in your synthetic endeavors.
I. Frequently Asked Questions (FAQs)
This section addresses common questions and issues encountered during the 2-azaspiro[3.3]heptane ring closure, providing concise explanations and actionable solutions.
Q1: My 2-azaspiro[3.3]heptane ring closure reaction is resulting in a low yield. What is the likely cause related to temperature?
A1: A low yield in the 2-azaspiro[3.3]heptane ring closure is frequently linked to suboptimal reaction temperatures. The formation of the strained azetidine ring is a kinetically controlled process, and the temperature must be sufficient to overcome the activation energy barrier for the desired intramolecular cyclization. If the temperature is too low, the reaction may proceed very slowly or stall, leading to incomplete conversion of the starting material. For instance, in some reported syntheses, reactions conducted at lower temperatures resulted in only partial conversion of the starting material.[1]
Conversely, excessively high temperatures can also lead to diminished yields by promoting side reactions or decomposition of the desired product. The inherent ring strain of azetidines makes them susceptible to thermal degradation.[2] Therefore, identifying the optimal temperature window is a critical step in maximizing your yield.
Q2: I am observing the formation of significant impurities alongside my desired 2-azaspiro[3.3]heptane product. How can temperature control help mitigate this?
A2: The formation of impurities is a strong indicator that the reaction temperature is not optimized. At elevated temperatures, several side reactions can become competitive with the desired intramolecular cyclization. These can include:
-
Dimerization and Polymerization: Intermolecular reactions can compete with the intramolecular ring closure, leading to the formation of dimers and higher-order polymers, which can be challenging to separate from the product.[2]
-
Formation of Regioisomers: In certain substrates, there may be competing ring-closure pathways. For example, the intramolecular aminolysis of a cis-3,4-epoxy amine can lead to the formation of a five-membered pyrrolidine byproduct through a 5-endo-tet cyclization, in competition with the desired 4-exo-tet cyclization to form the azetidine.[1] While catalyst and solvent choice play a significant role, temperature can influence the selectivity of these competing pathways.
-
Decomposition of Protecting Groups: If your substrate contains temperature-sensitive protecting groups, such as a tert-butyloxycarbonyl (Boc) group, exceeding a certain temperature threshold can lead to their cleavage and subsequent side reactions. It has been noted that if a reaction temperature exceeds 30 °C, significant loss of the Boc group can be observed.[3]
A systematic optimization of the reaction temperature, often in conjunction with screening of solvents and bases, is crucial to minimize these side reactions.
Q3: How do I determine the optimal temperature for my specific 2-azaspiro[3.3]heptane ring closure reaction?
A3: The optimal temperature is highly dependent on the specific substrate, solvent, and base used in your reaction. A Design of Experiments (DOE) approach is a powerful tool for systematically optimizing reaction parameters, including temperature.[4] A two-level full factorial DOE can help identify the optimal temperature and reveal any interactions between temperature and other variables.[4]
As a starting point, you can refer to literature precedents for similar substrates. However, it is always advisable to perform small-scale trial reactions at a range of temperatures to determine the ideal conditions for your specific system. Monitoring the reaction progress by techniques such as TLC, LC-MS, or NMR spectroscopy will provide valuable insights into product formation and the emergence of any impurities at different temperatures.
II. Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues related to temperature control during the 2-azaspiro[3.3]heptane ring closure.
| Problem | Potential Cause (Temperature-Related) | Troubleshooting Steps & Rationale |
| Incomplete Reaction/Low Conversion | Reaction temperature is too low. The activation energy for the intramolecular cyclization is not being overcome. | 1. Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the reaction progress. 2. Consider a higher-boiling solvent if the desired temperature exceeds the boiling point of the current solvent. The choice of solvent can also influence reaction rates.[5] 3. Ensure efficient stirring to maintain a homogeneous temperature throughout the reaction mixture. |
| Formation of Multiple Products/Impurities | Reaction temperature is too high. This can lead to side reactions such as dimerization, polymerization, or formation of regioisomers.[1][2] | 1. Lower the reaction temperature. Even a modest decrease can significantly reduce the rate of undesired side reactions. A study on a similar spirocycle formation favored a lower temperature of 80 °C over 100 °C to minimize impurities.[3] 2. Analyze the impurities to understand the side reactions occurring. This can provide clues for further optimization. 3. Investigate the possibility of kinetic vs. thermodynamic control. Lower temperatures generally favor the kinetic product, which is often the desired strained ring system.[6][7] |
| Product Decomposition | The desired 2-azaspiro[3.3]heptane is thermally unstable at the reaction temperature. The strained azetidine ring can be susceptible to ring-opening or other decomposition pathways.[8] | 1. Reduce the reaction temperature immediately. 2. Shorten the reaction time. Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the product's exposure to high temperatures. 3. Consider a milder workup procedure to avoid decomposition during purification. |
| Loss of Protecting Groups | The reaction temperature exceeds the stability limit of a protecting group (e.g., Boc). | 1. Lower the reaction temperature to a range where the protecting group is stable. For Boc-protected substrates, maintaining the temperature below 30 °C has been recommended in some cases.[3] 2. Choose a more robust protecting group for the nitrogen atom if higher temperatures are necessary for the ring closure. |
III. Experimental Protocols & Methodologies
This section provides a detailed, step-by-step methodology for a generic 2-azaspiro[3.3]heptane ring closure via intramolecular nucleophilic substitution. Note: This is a general protocol and may require optimization for your specific substrate.
Protocol: Intramolecular Cyclization to Form a 2-Azaspiro[3.3]heptane Derivative
Objective: To synthesize a 2-azaspiro[3.3]heptane derivative via an intramolecular nucleophilic substitution reaction.
Materials:
-
Appropriate precursor (e.g., a 3-(aminomethyl)-3-(hydroxymethyl)azetidine derivative where the hydroxyl group has been converted to a suitable leaving group like a tosylate or mesylate).
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF), Acetonitrile (MeCN)).
-
Base (e.g., Potassium tert-butoxide (KOtBu), Sodium hydride (NaH), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)).
-
Inert gas (Argon or Nitrogen).
-
Standard glassware for organic synthesis.
Procedure:
-
Preparation:
-
Ensure all glassware is oven-dried and cooled under a stream of inert gas.
-
Set up the reaction vessel with a magnetic stirrer, a reflux condenser (if heating), and an inert gas inlet.
-
-
Reaction Setup:
-
Dissolve the precursor in the chosen anhydrous solvent in the reaction flask under an inert atmosphere.
-
Cool the solution to the desired starting temperature (e.g., 0 °C or room temperature) using an appropriate cooling bath.
-
-
Addition of Base:
-
Add the base to the reaction mixture portion-wise or via a syringe pump over a period of time. The slow addition can help control any exotherm and minimize side reactions.
-
-
Temperature Control & Monitoring:
-
Once the base addition is complete, adjust the temperature to the desired setpoint for the reaction. Use a reliable heating mantle with a temperature controller or an oil bath.
-
Monitor the reaction progress by periodically taking aliquots and analyzing them by TLC or LC-MS. This will help determine the optimal reaction time and prevent prolonged heating that could lead to decomposition.
-
-
Workup:
-
Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to isolate the desired 2-azaspiro[3.3]heptane derivative.
-
IV. Visualizations
Logical Relationship: Troubleshooting Temperature-Related Issues
Caption: Troubleshooting workflow for temperature-related issues.
Experimental Workflow: Temperature Optimization
Sources
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- 8. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Overcoming Low Aqueous Solubility of Benzyl-Protected Spiro-Compounds
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with benzyl-protected spiro-compounds in aqueous media. The inherent lipophilicity of the benzyl group combined with the often rigid, three-dimensional structure of spiro-compounds frequently leads to poor aqueous solubility, a significant hurdle in preclinical and formulation development.[1]
This document provides a structured approach to troubleshooting these issues, moving from fundamental concepts to practical, step-by-step protocols. Our goal is to equip you with the knowledge to not only solve immediate solubility problems but also to develop a robust strategy for future formulation work with this challenging class of molecules.
Part 1: Frequently Asked Questions (FAQs)
Here we address common initial questions regarding the solubility of benzyl-protected spiro-compounds.
Q1: Why are my benzyl-protected spiro-compounds so poorly soluble in water?
A1: The low aqueous solubility of these compounds stems from a combination of factors related to their molecular structure. The benzyl protecting group is inherently hydrophobic, and the spirocyclic core often contributes to a large, rigid, and nonpolar surface area.[1] This makes it difficult for the compound to form favorable interactions with polar water molecules, leading to precipitation.
Q2: I've tried simple heating and stirring, but the compound remains insoluble. What should I try next?
A2: While basic physical methods are a good starting point, the significant hydrophobicity of these compounds often requires more advanced techniques. The next logical steps involve exploring co-solvent systems, the use of surfactants, or complexation with cyclodextrins.[2] Each of these approaches modifies the solvent environment to be more favorable for the solute.
Q3: Are there any safety concerns I should be aware of when using solubility-enhancing agents?
A3: Yes, absolutely. When using co-solvents, surfactants, or other excipients, it is crucial to consider their potential toxicity, especially for in-vivo studies.[3] Always consult the safety data sheet (SDS) for each additive and consider the intended application. For example, some organic solvents are unsuitable for cell-based assays or animal studies.
Q4: How do I choose the best solubilization strategy for my specific compound?
A4: The optimal strategy depends on several factors, including the physicochemical properties of your compound, the required concentration, and the downstream application. A systematic approach, starting with simple and cost-effective methods like co-solvency and progressing to more complex formulations like cyclodextrin inclusion complexes, is often the most efficient.[2]
Part 2: Troubleshooting Guides & In-Depth Solutions
This section provides detailed explanations and actionable protocols for overcoming the solubility challenges of benzyl-protected spiro-compounds.
The Co-Solvent Approach: A First Line of Attack
The Principle: Co-solvency is a technique that involves adding a water-miscible organic solvent to an aqueous solution to reduce the overall polarity of the solvent system.[4][5] This creates a more favorable environment for hydrophobic compounds to dissolve.
When to Use It: This is often the simplest and quickest method to try. It is particularly useful for early-stage experiments where a stock solution is needed for dilution into aqueous media.
Common Co-Solvents:
-
Ethanol
-
Methanol
-
Propylene glycol
-
Glycerin
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
Troubleshooting Protocol: Establishing a Co-Solvent System
-
Initial Screening: Begin by attempting to dissolve a small, known amount of your compound in a range of pure co-solvents to identify one in which it is freely soluble.
-
Titration: Once a suitable co-solvent is identified, prepare a concentrated stock solution. Then, slowly titrate this stock solution into your aqueous buffer while vortexing or stirring vigorously.
-
Observation: Watch for any signs of precipitation. The point at which the solution remains clear upon addition of the stock solution will give you an indication of the maximum tolerable concentration of the organic solvent in your final aqueous solution.
-
Optimization: If precipitation occurs, you may need to increase the percentage of the co-solvent in the final solution or try a different co-solvent.
Data Presentation: Example Co-Solvent Solubility Screening
| Co-Solvent | Solubility at 25°C (mg/mL) | Observations |
| Ethanol | >50 | Freely soluble |
| Propylene Glycol | >50 | Freely soluble |
| Glycerin | <1 | Poorly soluble |
| DMSO | >100 | Very soluble |
Visualization: Co-Solvency Decision Workflow
Caption: Decision workflow for developing a co-solvent system.
Surfactants: Creating a Favorable Microenvironment
The Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions.[6][7] The hydrophobic core of these micelles can encapsulate poorly soluble drug molecules, thereby increasing their apparent solubility in water.[6][8]
When to Use It: When co-solvents are not effective enough or are incompatible with the experimental system (e.g., due to toxicity in cell cultures).
Common Surfactants:
-
Non-ionic: Polysorbates (Tween® series), Poloxamers (Pluronic® series)
-
Anionic: Sodium dodecyl sulfate (SDS)
-
Cationic: Cetyltrimethylammonium bromide (CTAB)
Troubleshooting Protocol: Utilizing Surfactants for Solubilization
-
Surfactant Selection: Choose a surfactant that is compatible with your downstream application. Non-ionic surfactants are generally less harsh on biological systems.
-
Prepare Surfactant Solution: Prepare a stock solution of the chosen surfactant in your aqueous buffer at a concentration well above its CMC.
-
Compound Addition: Add your benzyl-protected spiro-compound to the surfactant solution.
-
Energy Input: Use sonication or gentle heating with stirring to facilitate the incorporation of the compound into the micelles.
-
Filtration: After an appropriate incubation time, filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Quantification: Determine the concentration of the solubilized compound using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
Cyclodextrins: The Power of Inclusion Complexes
The Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[9][10] They can encapsulate hydrophobic guest molecules, such as your benzyl-protected spiro-compound, forming an inclusion complex that is water-soluble.[9][10][11]
When to Use It: This is a more advanced and often highly effective method, particularly for increasing bioavailability in drug delivery applications.[9][12][13]
Common Cyclodextrins:
-
α-Cyclodextrin
-
β-Cyclodextrin (and its derivatives like Hydroxypropyl-β-cyclodextrin, HP-β-CD)
-
γ-Cyclodextrin
Troubleshooting Protocol: Preparation of a Cyclodextrin Inclusion Complex
-
Cyclodextrin Selection: The size of the cyclodextrin cavity is important. β-cyclodextrins are often a good starting point for compounds containing aromatic rings.
-
Kneading Method:
-
Make a paste of the cyclodextrin with a small amount of water.
-
Gradually add your compound to the paste and knead thoroughly in a mortar and pestle.
-
Dry the resulting mixture and pass it through a sieve.[11]
-
-
Co-precipitation Method:
-
Dissolve the cyclodextrin in water, with gentle heating if necessary.
-
Dissolve your compound in a minimal amount of a suitable organic solvent.
-
Slowly add the drug solution to the cyclodextrin solution with constant stirring.
-
Continue stirring for an extended period (e.g., 24-48 hours) to allow for complex formation.
-
Remove the organic solvent under reduced pressure and then lyophilize or evaporate the aqueous solution to obtain the solid inclusion complex.
-
-
Characterization: Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), or Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualization: Mechanism of Cyclodextrin Encapsulation
Caption: Encapsulation of a hydrophobic compound within a cyclodextrin.
Part 3: Summary & Recommendations
The successful solubilization of benzyl-protected spiro-compounds in aqueous media is a critical step in their development as research tools or therapeutic agents. A systematic approach to formulation development is key.
-
Start Simple: Always begin with co-solvent systems as they are often sufficient for many in-vitro applications.
-
Consider the Application: The choice of solubilizing agent must be compatible with your downstream experiments.
-
Characterize Your Formulation: Once a suitable formulation is developed, it is important to characterize its stability over time and under relevant storage conditions.
By following the guidance in this document, you will be well-equipped to tackle the solubility challenges presented by this important class of molecules.
References
- Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. (n.d.). Google Books.
- The Role of Surfactants in Solubilization of Poorly Soluble Drugs - JOCPR. (n.d.). Journal of Chemical and Pharmaceutical Research.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.). PubMed Central.
- Solubilization techniques used for poorly water-soluble drugs. (n.d.). Wiley Online Library.
- Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar.
- The role of surfactants in the release of very slightly soluble drugs from tablets. (n.d.). PubMed.
- Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (n.d.). SciSpace.
- Solubilization by surfactants: Significance and symbolism. (n.d.). ScienceDirect.
- Co-solvency and anti-solvent method for the solubility enhancement. (n.d.). IntechOpen.
- Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. (n.d.). ResearchGate.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2025). PubMed.
- Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (n.d.). Elsevier.
- Co-solvent and Complexation Systems. (2022). Pharma Excipients.
- Co-Solubilization of Poorly Soluble Drugs by Micellization and Complexation. (n.d.). Taylor & Francis Online.
- Co-solvent: Significance and symbolism. (n.d.). ScienceDirect.
- Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (n.d.). PubMed Central.
- VARIOUS TECHNIQUES FOR SOLUBILITY ENHANCEMENT AN OVERVIEW. (n.d.). ResearchGate.
- Techniques for solubility enhancement of Hydrophobic drugs: A Review. (n.d.). Journal of Advanced Pharmacy Education and Research.
- Solubility enhancement techniques: A comprehensive review. (2023). World Journal of Biology and Pharmaceutical Health Sciences.
- Key Challenges in Pharmaceutical Formulation Development and Evidence-Based Mitigation Strategies. (n.d.). Pharmaffiliates.
- Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability. (n.d.). Journal of Medicinal Chemistry.
- Ionic Liquids in Pharmaceuticals: A Scoping Review of Formulation Strategies. (n.d.). ACS Publications.
- Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (n.d.). MDPI.
- Challenges in Predicting Aqueous Solubility of Organic Molecules Using the COSMO-RS Model. (n.d.). ResearchGate.
- Benzyl Chloride. (n.d.). PubChem.
- 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability. (n.d.). PubMed Central.
- Benzyl 3-(isopropylamino)pyrrolidine-1-carboxylate. (n.d.). PubChem.
- Solubility Profile of Benzyl 2-bromonicotinate in Organic Solvents: A Technical Guide. (n.d.). Benchchem.
- (n.d.).
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Preventing premature deprotection of benzyl and Boc groups in spiro-compounds
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the premature deprotection of benzyl (Bn) and tert-butyloxycarbonyl (Boc) protecting groups, particularly in the complex steric environment of spiro-compounds. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these synthetic hurdles.
Introduction: The Challenge of Spirocyclic Scaffolds
Spiro-compounds, characterized by their unique three-dimensional structure with two rings sharing a single atom, are of significant interest in medicinal chemistry. However, their inherent steric strain and complex topology can lead to unexpected reactivity, including the premature cleavage of commonly used protecting groups like benzyl and Boc.[1][2][3] This guide will delve into the underlying causes of this instability and offer practical solutions.
Part 1: Troubleshooting Premature Benzyl (Bn) Group Deprotection
The benzyl group is a widely used protecting group for alcohols and amines due to its general stability under both acidic and basic conditions.[4][5] Deprotection is typically achieved through catalytic hydrogenolysis.[6] However, premature cleavage can occur under various, sometimes unexpected, conditions.
Common Causes of Unwanted Benzyl Group Cleavage
| Cause | Description | Prevention Strategies |
| Latent Acidity | Trace acidic impurities in solvents, reagents, or on silica gel can lead to slow cleavage, especially at elevated temperatures. While generally acid-stable, strong acids can cleave benzyl ethers.[7][8] | Use freshly distilled, anhydrous solvents. Neutralize reagents and silica gel. |
| Catalytic Transfer Hydrogenation | Unintended hydrogen sources (e.g., isopropanol, formic acid) in the presence of transition metal catalysts (even trace amounts) can cause hydrogenolysis.[8][9] | Scrutinize all reaction components for potential hydrogen donors when transition metals are present. |
| Lewis Acid-Mediated Cleavage | Strong Lewis acids can facilitate the cleavage of benzyl ethers, a method sometimes used for intentional deprotection.[4] | Avoid or use stoichiometric amounts of Lewis acids. Consider alternative, less Lewis-acidic catalysts. |
| Oxidative Cleavage | Certain oxidizing agents can cleave benzyl ethers.[8][10] | Choose oxidation conditions known to be compatible with benzyl ethers. |
Diagnostic Workflow for Benzyl Group Instability
Caption: Mechanism of acid-catalyzed Boc deprotection.
Experimental Protocol: Screening for Boc-Compatible Lewis Acids
Objective: To identify a Lewis acid that promotes the desired reaction without causing significant Boc deprotection.
Materials:
-
Boc-protected spiro-compound substrate
-
A selection of Lewis acids (e.g., ZnCl₂, Sc(OTf)₃, InCl₃, Bi(OTf)₃)
-
Anhydrous solvent (e.g., DCM, MeCN)
-
TLC plates and appropriate developing solvent system
-
LC-MS for quantitative analysis
Procedure:
-
Setup: In parallel, set up small-scale reactions (e.g., 10-20 mg of substrate) in separate vials.
-
Reaction: To each vial, add the substrate dissolved in the chosen solvent. Add a different Lewis acid (e.g., 0.1-1.0 equivalents) to each vial.
-
Monitoring: Stir the reactions at a set temperature (e.g., 0 °C or room temperature) and monitor by TLC at regular intervals (e.g., 30 min, 1h, 2h, 4h).
-
Analysis: After a set time, quench a small aliquot from each reaction and analyze by LC-MS to quantify the ratio of starting material to the deprotected amine and the desired product.
-
Evaluation: Compare the results to identify the Lewis acid that gives the highest conversion to the desired product with the least amount of Boc deprotection.
Part 3: The Role of Steric Hindrance in Spiro-Compounds
The unique geometry of spirocycles can introduce significant steric hindrance around the protecting group, potentially influencing its stability. [1][11]This can either enhance stability by shielding the group from reagents or decrease it by introducing ring strain that is relieved upon cleavage. Careful consideration of the specific spirocyclic framework is crucial when troubleshooting unexpected deprotection. [12]
FAQs: Benzyl and Boc Group Stability
Q1: My benzyl group was cleaved during a reaction that was supposed to be neutral. What could have happened?
A1: This is a common issue. The most likely culprits are trace acidity in your solvents or reagents, or unintended catalytic transfer hydrogenation if a transition metal was present with a potential hydrogen donor (like an alcohol solvent). [8]We recommend rigorously purifying all reaction components as a first step.
Q2: Can I use a Lewis acid in a reaction with a Boc-protected amine?
A2: It is risky, as many Lewis acids can initiate Boc deprotection. [13]However, some milder Lewis acids may be tolerated, especially at low temperatures. We advise performing a small-scale screen of different Lewis acids to find one that is compatible with your specific substrate and reaction conditions.
Q3: Are there alternative protecting groups that are more robust under the conditions where my Bn or Boc group is failing?
A3: Yes, several alternatives exist. For alcohols, silyl ethers (e.g., TBS, TIPS) are stable to the reductive conditions that cleave benzyl ethers. [5]For amines, the Carbobenzyloxy (Cbz) group is stable to the acidic conditions that remove Boc, while the Fmoc group is base-labile, offering orthogonal protection strategies. [14][15][16][17] Q4: My spiro-compound seems to be particularly prone to premature deprotection. Why is this?
A4: The rigid, three-dimensional structure of spirocycles can introduce significant ring strain. [1][12]In some cases, cleavage of a protecting group can relieve this strain, making the deprotection process more favorable than in a comparable acyclic system. Computational modeling of your specific substrate may provide insights into its conformational strain.
References
-
Chem-Station. (2014). Benzyl (Bn) Protective Group. Chem-Station Int. Ed. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Benzyl Protecting Groups in Organic Synthesis. [Link]
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
-
University of Wisconsin-Madison. Alcohol Protecting Groups. [Link]
-
Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]
-
Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]
-
ResearchGate. (2025). A Highly Efficient Azide-Based Protecting Group for Amines and Alcohols. ResearchGate. [Link]
-
ACS Publications. (2023). 5-Chloro-8-nitro-1-naphthoyl (NNap): A Selective Protective Group for Amines and Amino Acids. Organic Letters. [Link]
-
National Institutes of Health. Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
Organic Synthesis. Protecting Groups. [Link]
-
YouTube. (2017). 04.07 Stability Factors: Steric Effects. [Link]
-
National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
YouTube. (2022). Boc Deprotection Mechanism | Organic Chemistry. [Link]
-
Books Gateway. (2019). Avoid Protecting Groups | Green Chemistry: Principles and Case Studies. [Link]
-
CEM Corporation. Protection and Deprotection. [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]
-
Royal Society of Chemistry. The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles. Chemical Communications. [Link]
-
Quora. (2018). Does steric hindrance increase or decrease the stability of a double bond?. [Link]
-
Quora. (2016). What produces steric hindrance?. [Link]
-
Organic Chemistry Portal. Rapid Chemoselective Deprotection of Benzyl Esters by Nickel Boride. [Link]
-
Organic Chemistry Portal. Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. [Link]
-
University of Rochester. Tips & Tricks: Protecting Groups. [Link]
-
ACS Publications. (2026). Mapping the Undirected Borylation of C(sp3)–H Bonds in Strained Rings. [Link]
-
Semantic Scholar. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. [Link]
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- 10. Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst [organic-chemistry.org]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. total-synthesis.com [total-synthesis.com]
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- 16. chem.libretexts.org [chem.libretexts.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting poor diastereoselectivity in spiro-compound synthesis
Welcome to the Technical Support Center for Spiro-Compound Synthesis. This resource is designed for researchers, scientists, and professionals in drug development to navigate the complexities of achieving high diastereoselectivity in the synthesis of spirocyclic frameworks. Spiro compounds, with their unique three-dimensional architecture, are of significant interest in medicinal chemistry, but controlling their stereochemistry can be a formidable challenge.[1][2] This guide provides in-depth, field-proven insights to help you troubleshoot and optimize your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What is diastereoselectivity and why is it critical in the synthesis of spiro-compounds?
A1: Diastereoselectivity is the preference for the formation of one diastereomer over another in a chemical reaction. Diastereomers are stereoisomers that are not mirror images of each other and can have significantly different physical, chemical, and biological properties. In the context of spiro-compound synthesis, where a single carbon atom is part of two different rings, the relative orientation of substituents on these rings leads to the formation of diastereomers. Achieving high diastereoselectivity is crucial because different diastereomers of a spiro-compound can exhibit vastly different pharmacological activities and toxicological profiles.[3] Therefore, controlling the stereochemical outcome is a critical aspect of synthesizing safe and effective spirocyclic drug candidates.
Q2: What are the primary factors that influence diastereoselectivity in spirocyclization reactions?
A2: The diastereoselectivity of a spirocyclization reaction is primarily governed by the relative energies of the transition states leading to the different diastereomeric products. The key factors that influence these transition state energies include:
-
Temperature: Lower temperatures often favor the formation of the thermodynamically more stable product by allowing the reaction to proceed through the lowest energy transition state. Conversely, higher temperatures can lead to a mixture of products by providing enough energy to overcome higher activation barriers.[4][5][6]
-
Solvent: The polarity and coordinating ability of the solvent can stabilize or destabilize the transition states differently, thereby influencing the diastereomeric ratio.[7][8][9]
-
Catalyst/Reagent: The choice of catalyst, whether it be a metal complex, an organocatalyst, or a chiral auxiliary, can create a chiral environment around the reactants, sterically directing the reaction towards the formation of a specific diastereomer.[10][11]
-
Substrate Structure: The inherent stereochemistry and steric bulk of the starting materials play a significant role in directing the stereochemical outcome of the reaction, a phenomenon known as substrate control.[12][13][14]
Q3: How is the diastereomeric ratio (d.r.) typically determined?
A3: The diastereomeric ratio is most commonly determined using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR.[15] Diastereomers have distinct chemical environments, leading to different chemical shifts for corresponding protons. By integrating the signals of a specific, well-resolved proton for each diastereomer, one can calculate their relative abundance.[15] For complex spectra where signals overlap, advanced NMR techniques like band-selective pure shift NMR can be employed to simplify the spectrum and allow for accurate quantification.[16] High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase can also be used to separate and quantify diastereomers.
Troubleshooting Guide: Poor Diastereoselectivity
This section addresses specific issues you might encounter during your experiments and provides a systematic approach to resolving them.
Issue 1: My spirocyclization reaction is yielding a nearly 1:1 mixture of diastereomers. What are the likely causes and how can I improve the selectivity?
A 1:1 diastereomeric ratio suggests that the transition states leading to both diastereomers are very close in energy, and the reaction is not under effective stereochemical control. Here’s a systematic approach to troubleshoot this issue:
Step 1: Evaluate the Reaction Temperature
Causality: The energy difference between the diastereomeric transition states may be small. By lowering the reaction temperature, you can amplify the effect of this small energy difference, favoring the pathway with the lower activation energy. This is a classic method for shifting from kinetic to thermodynamic control or vice-versa, depending on the reaction profile.[4][5]
Troubleshooting Workflow:
-
Initial Low-Temperature Screen: Run the reaction at 0 °C, -20 °C, and -78 °C.
-
Analyze the Trend: Determine the diastereomeric ratio at each temperature. A significant improvement in d.r. at lower temperatures indicates that the reaction is amenable to temperature optimization.
-
Fine-Tuning: If a trend is observed, you can perform further optimization at intermediate temperatures to maximize selectivity without significantly compromising the reaction rate.
Protocol 1: Temperature Optimization for Enhanced Diastereoselectivity
-
Set up three parallel reactions in a suitable reaction vessel equipped with a magnetic stirrer and a temperature probe.
-
Charge each vessel with the starting material and solvent.
-
Cool each reaction to the target temperature (e.g., 0 °C, -20 °C, -78 °C) using an appropriate cooling bath (ice-water, ice-salt, or dry ice-acetone).
-
Once the temperature has stabilized, add the reagent/catalyst.
-
Allow the reactions to proceed for the same amount of time, monitoring for completion by TLC or LC-MS.
-
Quench the reactions at the reaction temperature.
-
Work up the reactions identically and analyze the crude product mixture by ¹H NMR to determine the diastereomeric ratio.
Step 2: Screen Different Solvents
Causality: The solvent can influence the conformation of the reactants and the stability of the transition states through dipole-dipole interactions, hydrogen bonding, or coordination. A change in solvent polarity can alter the relative energies of the diastereomeric transition states.[7][8] For instance, a more polar solvent might favor a more polar transition state.
Troubleshooting Workflow:
-
Solvent Polarity Screen: Choose a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, THF, acetonitrile, DMF).
-
Run Reactions: Perform the reaction in each solvent under identical conditions (temperature, concentration).
-
Analyze Results: Determine the diastereomeric ratio for each solvent. Look for a correlation between solvent polarity and diastereoselectivity to guide further optimization.
Table 1: Effect of Solvent on Diastereomeric Ratio (Illustrative Example)
| Solvent | Dielectric Constant (ε) | Diastereomeric Ratio (A:B) |
| Toluene | 2.4 | 2:1 |
| Dichloromethane | 9.1 | 5:1 |
| Tetrahydrofuran | 7.5 | 8:1 |
| Acetonitrile | 37.5 | 3:1 |
This table illustrates how changing the solvent can significantly impact the diastereomeric ratio in a hypothetical spirocyclization.
Step 3: Modify the Catalyst or Chiral Auxiliary
Causality: The catalyst or chiral auxiliary is often the primary source of stereochemical control. If the selectivity is poor, the catalyst may not be creating a sufficiently differentiated energetic landscape for the two diastereomeric transition states. This could be due to a poor match between the catalyst and the substrate or suboptimal reaction conditions for the catalyst.[10]
Troubleshooting Workflow:
-
Screen Catalyst/Ligand Variants: If using a metal catalyst, screen different ligands with varying steric bulk and electronic properties. For organocatalysis, try catalysts from different families (e.g., cinchona alkaloids, prolinol derivatives).
-
Evaluate Chiral Auxiliaries: If using a substrate-bound chiral auxiliary, consider auxiliaries with different steric demands or those that can induce a more rigid conformation in the transition state.
-
Optimize Catalyst Loading: Vary the catalyst loading to see if it impacts selectivity. In some cases, catalyst aggregation at high concentrations can be detrimental.
Issue 2: The diastereoselectivity of my reaction is moderate (e.g., 3:1 to 5:1), but I need to achieve >20:1 for my application. What advanced strategies can I employ?
When you have some level of selectivity, it indicates that there is an inherent facial bias in the reaction. The goal now is to amplify this bias.
Strategy 1: Substrate Modification
Causality: The steric and electronic properties of the substrate can have a profound impact on the transition state geometry. By making systematic modifications to the substrate, you can often enhance the existing diastereoselectivity.[13][14]
Troubleshooting Workflow:
-
Increase Steric Bulk: Introduce a bulkier substituent near the reacting center. This can create a stronger steric bias, forcing the incoming reagent to attack from the less hindered face.
-
Introduce Coordinating Groups: A strategically placed Lewis basic group (e.g., hydroxyl, ether) can coordinate to a Lewis acidic catalyst or reagent, locking the substrate into a specific conformation and enhancing facial selectivity.
Strategy 2: Kinetic vs. Thermodynamic Control
Causality: The observed diastereoselectivity may be the result of a kinetically controlled process, where the product ratio is determined by the relative rates of formation. However, if the undesired diastereomer is thermodynamically less stable, it may be possible to epimerize it to the desired, more stable diastereomer under equilibrating conditions.
Troubleshooting Workflow:
-
Test for Equilibration: Take the product mixture and subject it to the reaction conditions for an extended period or at a higher temperature. If the diastereomeric ratio changes over time, the reaction is under thermodynamic control.
-
Force Equilibration: If the desired product is the thermodynamically more stable one, you can add a catalytic amount of a suitable acid or base to the product mixture to facilitate equilibration and improve the diastereomeric ratio.
Diagram 1: Troubleshooting Workflow for Poor Diastereoselectivity
Caption: A systematic workflow for troubleshooting and improving poor diastereoselectivity.
Diagram 2: Kinetic vs. Thermodynamic Control
Caption: Energy profile illustrating kinetic versus thermodynamic product formation.
Conclusion
Troubleshooting poor diastereoselectivity in spiro-compound synthesis requires a systematic and logical approach. By carefully considering the fundamental principles of stereocontrol and methodically optimizing key reaction parameters—temperature, solvent, catalyst, and substrate structure—researchers can significantly improve the stereochemical outcome of their reactions. This guide provides a framework for diagnosing common issues and implementing effective solutions, ultimately enabling the efficient and selective synthesis of complex spirocyclic molecules.
References
-
The effect of temperature on the diastereoselectivity of the spirocyclization of 1- methoxybrassinin (5a) . ResearchGate. Available at: [Link]
-
Solvent Directed Diastereodivergent Synthesis of Spiro‐Oxindoles with Quaternary Carbon Center Forming . ResearchGate. Available at: [Link]
-
Diastereoselective Spirocyclization: Entry to Spirocyclic Diketopiperazines . Organic Letters. Available at: [Link]
- Solvent Directed Diastereodivergent Synthesis of Spiro‐Oxindoles with Quaternary Carbon Center Forming. CoLab.
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Substrate-Controlled Diversity-Oriented Synthesis of Novel Polycyclic Frameworks via [4 + 2] and [3 + 2] Annulations of Ninhydrin-Derived MBH Adducts with 3,4-Dihydroisoquinolines . Molecules. Available at: [Link]
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Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery . Accounts of Chemical Research. Available at: [Link]
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Substrate scope for the spirocyclization . ResearchGate. Available at: [Link]
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Diastereoselective synthesis of novel spiro indanone fused pyrano[3,2-c]chromene derivatives following hetero-Diels–Alder reaction and in vitro anticancer studies . RSC Advances. Available at: [Link]
-
Investigating the diastereoselective synthesis of a macrocycle under Curtin–Hammett control . Chemical Science. Available at: [Link]
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Highly Diastereoselective Multicomponent Synthesis of Spirocyclopropyl Oxindoles Enabled by Rare-Earth Metal Salts . Organic Letters. Available at: [Link]
-
Stereochemical Outcomes in Reductive Cyclizations To Form Spirocyclic Heterocycles . ResearchGate. Available at: [Link]
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Mapping the Undirected Borylation of C(sp3)–H Bonds in Strained Rings . Journal of the American Chemical Society. Available at: [Link]
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10049 PDFs | Review articles in SPIRO COMPOUNDS . ResearchGate. Available at: [Link]
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New development in the enantioselective synthesis of spiro compounds . Semantic Scholar. Available at: [Link]
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Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones . Organic Letters. Available at: [Link]
-
Highly stereoselective synthesis of spirocyclopropylthiooxindoles and biological evaluation . Organic Chemistry Frontiers. Available at: [Link]
-
Solvent controlled synthesis of spiro and nonspiro indolinones with aminonaphthoquinone and pyrazolone moieties . Scientific Reports. Available at: [Link]
-
Catalyst-controlled diastereoselectivity reversal in the formation of dihydropyrans . Chemical Communications. Available at: [Link]
-
New development in the enantioselective synthesis of spiro compounds . SciSpace. Available at: [Link]
-
Diastereo‐ and Enantioselective Organocatalytic Synthesis of Spirocyclopropyl Pyrazolones . Advanced Synthesis & Catalysis. Available at: [Link]
-
Catalytic Enantioselective Synthesis of Chiral Spirocyclic 1,3-Diketones via Organo-Cation Catalysis . ResearchGate. Available at: [Link]
-
Can you have high enantiomeric ratio but low diastereomeric ratio? . Reddit. Available at: [Link]
-
New developments in the enantioselective synthesis of Spiro compounds . ResearchGate. Available at: [Link]
-
Substrate scope for synthesis of diastereoselective N‐substituted spiro‐azacyclodienones . ResearchGate. Available at: [Link]
-
Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures . Journal of the American Chemical Society. Available at: [Link]
-
Photoinduced Temperature-Regulated Selective Carbene C-H Insertion for the Synthesis of Functionalized Spiro-β-lactones and -lactams . Organic Letters. Available at: [Link]
-
Substrate-Controlled Stereochemistry in Natural Product Biosynthesis . ACS Chemical Biology. Available at: [Link]
-
Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles . RSC Advances. Available at: [Link]
-
Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline *. DSpace@MIT. Available at: [Link]
-
Assymetric Induction . Michigan State University Department of Chemistry. Available at: [Link]
-
Entropy-controlled diastereoselectivity in the photocyclization of rigid derivatives of o-allylaniline . The Journal of Organic Chemistry. Available at: [Link]
-
Spirocyclization enhances the Diels–Alder reactivities of geminally substituted cyclopentadienes and 4H-pyrazoles . Journal of Physical Organic Chemistry. Available at: [Link]
-
Can any one explain how to determine diastereomeric ratio from NMR spectra? . ResearchGate. Available at: [Link]
-
Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy . Chemical Communications. Available at: [Link]
-
Stereoselective and Stereospecific Reactions . Master Organic Chemistry. Available at: [Link]
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Technical Support Center: Scalable Production of 2-Azaspiro[3.3]heptane Intermediates
Welcome to the technical support center for the synthesis of 2-azaspiro[3.3]heptane intermediates. This guide is designed for researchers, chemists, and process development professionals who are looking to troubleshoot and scale up the production of these valuable spirocyclic building blocks. 2-Azaspiro[3.3]heptane and its derivatives are increasingly vital in medicinal chemistry as bioisosteres for common moieties like piperidine and morpholine, offering improved physicochemical properties such as metabolic stability and aqueous solubility.[1][2][3][4]
However, the synthesis of these strained spirocycles is not without its challenges, especially when moving from gram to kilogram scale. This guide provides in-depth, field-proven insights into common issues, framed in a practical question-and-answer format to directly address problems you may encounter at the bench or in a pilot plant setting.
Frequently Asked Questions (FAQs)
Q1: What are the most common and scalable synthetic routes to the 2-azaspiro[3.3]heptane core?
A1: Several routes have been developed, but two primary strategies have emerged as the most practical for large-scale synthesis.
-
Double Intramolecular SN2 Cyclization: This is the most prevalent and often most robust method. It typically starts from a neopentyl core, such as 1,1-bis(hydroxymethyl)cyclobutane or a related precursor. The diol is converted to a di-leaving group (e.g., ditosylate, dimesylate, or dihalide), which then undergoes a double cyclization with a nitrogen source like a primary amine or ammonia. A common starting material for related oxa-azaspiro derivatives is tribromoneopentyl alcohol, a commercial flame retardant.[5][6]
-
[2+2] Cycloaddition: This method involves the cycloaddition of an alkene with an isocyanate to form a β-lactam, which is subsequently reduced to yield the azetidine ring of the spirocycle.[7] While elegant, this route can sometimes be more sensitive to substrate scope and reaction conditions when scaling up compared to the cyclization approach.
For most applications requiring multigram or kilogram quantities, the double intramolecular cyclization pathway offers a more reliable and cost-effective solution.[8][9]
Q2: Which nitrogen protecting group is best suited for scalable synthesis?
A2: The choice of protecting group is critical and depends on the overall synthetic strategy and the stability of your intermediates.
-
Boc (tert-Butoxycarbonyl): This is arguably the most widely used protecting group for this scaffold. It is stable under many reaction conditions and can be reliably removed with acid (e.g., HCl in dioxane/acetone or TFA in DCM).[10][11] Its primary drawback at scale can be the generation of gaseous isobutylene during deprotection, which requires proper engineering controls.
-
Cbz (Carboxybenzyl): Cbz is another viable option, typically removed by catalytic hydrogenation (e.g., Pd/C, H2). This method is clean, avoiding strong acids, but can be sensitive to catalyst poisoning by sulfur-containing compounds and may not be compatible with other reducible functional groups in the molecule.
-
Tosyl (p-Toluenesulfonyl): The tosyl group is very robust but requires harsh conditions for removal, such as sodium in liquid ammonia or magnesium turnings, which can be challenging and hazardous to implement on a large scale.[12] One reported method using magnesium for detosylation was noted to be inefficient at scale due to sluggish filtration of magnesium salts.[6][12]
For general scalability and reliability, the Boc group is often the preferred choice due to well-established and predictable deprotection protocols.
Q3: What are the key safety considerations when working with azetidine-forming reactions?
A3: Azetidines, the four-membered rings in the spiro[3.3]heptane system, are strained molecules. Key safety points include:
-
Energetic Reactions: Ring-forming cyclizations can be highly exothermic. Ensure adequate cooling and controlled addition of reagents, especially at a large scale.
-
Reagent Toxicity: Many reagents used, such as alkylating agents (ditosylates, dihalides) and strong bases (e.g., potassium tert-butoxide), are corrosive, toxic, or moisture-sensitive. Always consult the Safety Data Sheet (SDS) and use appropriate personal protective equipment (PPE).
-
Pressure Buildup: Deprotection of Boc groups with acid generates tert-butyl cation, which fragments to isobutylene gas.[13] Ensure reactors are properly vented to avoid pressure buildup.
-
Solvent Hazards: Common solvents like DMF, THF, and DCM have specific health and environmental hazards.[14] Consider solvent selection carefully and implement appropriate handling and disposal procedures.
Troubleshooting Guide
Problem 1: Low yield during the key spirocyclization step.
Q: I am performing a double SN2 reaction to form the N-Boc-2-azaspiro[3.3]heptane from 1,1-bis(chloromethyl)cyclobutane and Boc-amide, but my yields are consistently low (<40%). What are the likely causes and solutions?
A: Low yields in this key step are a common hurdle. The issue often stems from a combination of factors related to reaction kinetics, reagent quality, and side reactions. Here is a systematic approach to troubleshooting.
Causality Analysis: The formation of the second azetidine ring is often slower and more difficult than the first due to increased steric hindrance and ring strain. This can lead to incomplete conversion or the formation of polymeric byproducts if intermolecular reactions outcompete the desired intramolecular cyclization.
Troubleshooting Steps:
-
Base Selection and Stoichiometry:
-
Insight: The choice of base is critical. A strong, non-nucleophilic base is required. Potassium tert-butoxide (KOtBu) is often used, but its solubility can be an issue.[14] Sodium hydride (NaH) is another common choice.
-
Action: Ensure you are using at least 2.2 equivalents of a strong base to deprotonate the Boc-amide and drive both cyclizations. If using KOtBu, consider a solvent where it has better solubility, or use a freshly prepared solution.[14]
-
-
Solvent and Temperature Optimization:
-
Insight: Polar aprotic solvents like DMF, DMAc, or NMP are generally effective as they can solvate the intermediates and operate at higher temperatures.[14] Temperature plays a key role; too low, and the reaction is sluggish, too high, and decomposition or side reactions can occur.
-
Action: A systematic temperature screen is recommended. For a typical reaction with KOtBu in THF, heating to 70 °C is a good starting point.[14] If using DMF, temperatures around 110 °C (with or without water) have been shown to be effective for similar cyclizations.[14]
-
-
High Dilution Principle:
-
Insight: To favor the intramolecular cyclization over intermolecular polymerization, the reaction should be run under high dilution conditions. This is one of the most critical parameters for scalability.
-
Action: Add the dihalide or ditosylate precursor slowly, over several hours, to a heated solution of the base and nitrogen source. This keeps the instantaneous concentration of the electrophile low, promoting the desired ring closure.
-
-
Purity of Starting Materials:
-
Insight: The di-leaving group precursor (e.g., 1,1-bis(chloromethyl)cyclobutane) must be pure. Any mono-functionalized impurity will act as a chain terminator, reducing the yield.
-
Action: Purify the precursor by distillation or crystallization before use. Confirm purity by ¹H NMR and GC-MS.
-
Below is a decision-making diagram to guide your optimization efforts.
Caption: Troubleshooting Decision Tree for Spirocyclization.
Problem 2: Difficult purification of the final product.
Q: My crude N-Boc-2-azaspiro[3.3]heptane is an oil contaminated with what appears to be oligomeric byproducts. Column chromatography is not feasible for the 500g scale I am targeting. What are my options?
A: This is a classic scalability challenge where chromatography becomes impractical. The solution lies in developing a purification strategy based on differential solubility, crystallization, or salt formation.
Purification Strategy:
-
Aqueous Workup Optimization:
-
Insight: Oligomeric byproducts are typically less polar than your desired product. A well-designed liquid-liquid extraction can remove many impurities.
-
Action: After quenching the reaction, perform a series of extractions. Use a nonpolar solvent like hexanes or heptane to wash the crude organic layer; this will often remove less polar impurities. Back-extraction into an acidic aqueous layer, followed by basification and re-extraction into a clean organic solvent, can also be highly effective.
-
-
Crystallization of a Salt Form:
-
Insight: The free base of 2-azaspiro[3.3]heptane derivatives can be oily and difficult to crystallize. Converting the amine to a salt often yields a stable, crystalline solid that is much easier to purify.
-
Action: After Boc deprotection, form a salt of the free amine. While oxalate and acetate salts have been reported, they can have issues with stability or solubility.[12] Sulfonic acid salts, such as the p-toluenesulfonate (tosylate) or methanesulfonate (mesylate), have been shown to provide more stable and soluble crystalline products, which are ideal for large-scale isolation and purification.[12]
-
-
Distillation:
-
Insight: If the product is thermally stable and has a reasonable boiling point, vacuum distillation can be an excellent, scalable purification method.
-
Action: This has been successfully applied to intermediates like 3,3-bis(bromomethyl)oxetane.[5][15] For the final N-Boc protected product, assess its thermal stability by TGA first. If stable, perform a small-scale Kugelrohr distillation to test feasibility before attempting a larger scale setup.
-
Problem 3: Incomplete Boc-deprotection at large scale.
Q: I am scaling up the deprotection of N-Boc-2-azaspiro[3.3]heptane using HCl. The reaction seems to stall, leaving 10-15% of starting material even after extended reaction times. How can I drive this to completion?
A: Incomplete deprotection at scale is often due to issues with reagent stoichiometry, mixing, or the choice of acid and solvent system.
Troubleshooting Steps:
-
Acid Choice and Equivalents:
-
Insight: While TFA is effective, it is expensive and corrosive. HCl is a more cost-effective choice for scale-up. It can be used as a solution in dioxane, isopropanol, or as aqueous concentrated HCl.[10]
-
Action: Ensure you are using a sufficient excess of acid (typically 4-10 equivalents). For large-scale work, using a solution of HCl in a solvent like acetone or isopropanol is often more controllable than adding concentrated aqueous HCl.[10]
-
-
Solvent System:
-
Insight: The solvent plays a crucial role. Chlorinated solvents like DCM are effective but are environmentally undesirable.[13] Acetone has been shown to be an excellent and greener alternative for large-scale Boc deprotections with aqueous HCl.[10]
-
Action: Consider switching your solvent to acetone. The reaction of N-Boc amines with aqueous HCl in acetone is often clean, fast, and results in the precipitation of the desired amine hydrochloride salt, simplifying isolation.[10]
-
-
Reaction Monitoring and Temperature:
-
Insight: The reaction is typically run at 0°C to room temperature. However, if it stalls, gentle heating may be required.
-
Action: Monitor the reaction by TLC or LC-MS. If it has not reached completion after 2-4 hours at room temperature, consider gently warming the mixture to 40-50 °C for a short period.[11] Be cautious, as higher temperatures can sometimes lead to side reactions depending on the substrate.
-
Data Summary Table
The following table summarizes typical conditions for key transformations in the synthesis of 2-azaspiro[3.3]heptane intermediates, highlighting scalable choices.
| Transformation | Reagents & Conditions | Solvent | Scale-Up Considerations | Typical Yield | Reference |
| Spirocyclization | 1,1-bis(tosyloxymethyl)cyclobutane, BocNH₂, KOtBu (2.2 eq) | THF or DMF | High dilution (slow addition of electrophile) is critical. | 60-80% | [14] |
| Boc Deprotection | 4M HCl in Dioxane or Conc. HCl (5 eq) | Dioxane or Acetone | Venting for isobutylene gas. Acetone allows for direct precipitation of HCl salt. | 90-98% | [10][11] |
| Purification | Product from deprotection + p-Toluenesulfonic acid | Isopropanol / Heptane | Crystallization of the tosylate salt avoids chromatography. | >95% recovery | [12] |
Detailed Experimental Protocol: Scalable Synthesis of 2-Azaspiro[3.3]heptane Hydrochloride
This two-step protocol describes the synthesis of the N-Boc intermediate followed by its deprotection to yield the hydrochloride salt, a stable and convenient form for storage and further use.
Step 1: Synthesis of tert-Butyl 2-azaspiro[3.3]heptane-2-carboxylate
Caption: Scalable workflow for 2-azaspiro[3.3]heptane HCl.
Materials:
-
1,1-bis(tosyloxymethyl)cyclobutane (1.0 eq)
-
tert-Butyl carbamate (Boc-NH₂) (1.1 eq)
-
Sodium hydride (60% dispersion in mineral oil) (2.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Toluene
-
Saturated aq. NH₄Cl solution
-
Brine
Procedure:
-
Reactor Setup: To a dry, inerted reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add anhydrous DMF (10 volumes based on Boc-NH₂).
-
Base Addition: Carefully add the sodium hydride (2.2 eq) portion-wise to the DMF at 0 °C. Allow the mixture to stir for 15 minutes.
-
Amide Addition: Add tert-butyl carbamate (1.1 eq) portion-wise to the NaH suspension at 0 °C. The mixture will evolve hydrogen gas (ensure proper venting). Allow the mixture to warm to room temperature and stir for 1 hour until a clear solution of the sodium salt is formed.
-
Cyclization: Heat the reaction mixture to 90 °C. Prepare a solution of 1,1-bis(tosyloxymethyl)cyclobutane (1.0 eq) in anhydrous DMF (5 volumes). Add this solution dropwise via the addition funnel over 4-6 hours.
-
Reaction Monitoring: After the addition is complete, maintain the temperature at 90 °C and monitor the reaction by LC-MS until the starting material is consumed (typically 12-18 hours).
-
Workup: Cool the reaction to room temperature. Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution. Dilute with water and extract with toluene (3x). Combine the organic layers, wash with water and then brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as an oil.
Step 2: Deprotection to 2-Azaspiro[3.3]heptane Hydrochloride
Materials:
-
Crude tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq)
-
Acetone
-
Concentrated Hydrochloric Acid (37% aq.) (5.0 eq)
-
Methyl tert-butyl ether (MTBE)
Procedure:
-
Dissolution: Dissolve the crude product from Step 1 in acetone (10 volumes).
-
Acidification: Cool the solution to 0 °C in an ice bath. Slowly add concentrated HCl (5.0 eq) dropwise, maintaining the internal temperature below 10 °C.
-
Precipitation: A white precipitate will begin to form. After the addition is complete, allow the slurry to warm to room temperature and stir for 2-4 hours.
-
Reaction Monitoring: Monitor the deprotection by TLC or LC-MS to confirm the complete consumption of the starting material.
-
Isolation: Filter the white solid and wash the filter cake with cold acetone, followed by MTBE.
-
Drying: Dry the solid in a vacuum oven at 40-50 °C to a constant weight to afford 2-azaspiro[3.3]heptane hydrochloride as a stable, crystalline solid.
References
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Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development. [Link]
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Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1. ResearchGate. [Link]
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Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 30-36. [Link]
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Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]
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Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Publications. [Link]
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Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [Link]
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Mykhailiuk, P. K. (2014). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 46(10), 2455-2459. [Link]
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Synthesis method of 6-oxo-2-azaspiro[7][7] heptane-2-carboxylic acid tert-butyl ester. Google Patents.
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Janssen-Groesbeek, M., et al. (2017). Synthesis and Properties of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Synlett, 28(07), 843-847. [Link]
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Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the P. American Chemical Society. [Link]
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Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers. PubMed. [Link]
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Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. NIH. [Link]
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Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. PubMed. [Link]
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BOC deprotection. Hebei Boze Chemical Co.,Ltd.. [Link]
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Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. ResearchGate. [Link]
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Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]
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2-azaspiro[3.3]heptane as bioisoster of piperidine. ResearchGate. [Link]
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1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow-Assisted Preparation and Derivatisation by Strain-Release of Azabicyclo[1.1.0]butanes. ResearchGate. [Link]
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Deprotection of different N-Boc-compounds. ResearchGate. [Link]
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Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. ResearchGate. [Link]
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Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate. [Link]
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Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. NIH. [Link]
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oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]
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Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. PMC. [Link]
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Validation & Comparative
A Comparative Guide for the Synthetic Chemist: Benzyl vs. tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the trajectory of a synthetic campaign. The 2-azaspiro[3.3]heptane scaffold has emerged as a valuable piperidine bioisostere, offering a rigid three-dimensional framework that can enhance interaction with biological targets.[1] Within this class of compounds, the choice of the nitrogen protecting group on the 6-oxo-2-azaspiro[3.3]heptane core dictates the subsequent synthetic strategy. This guide provides an in-depth, objective comparison of two common variants: Benzyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate and tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, supported by experimental data and detailed protocols to inform your selection process.
Introduction: The Strategic Importance of the Protecting Group
The benzyl (Cbz or Z) and tert-butoxycarbonyl (Boc) protecting groups are mainstays in modern organic synthesis, particularly in peptide and medicinal chemistry. Their differential lability forms the basis of their utility. The Cbz group is typically removed under hydrogenolysis conditions, while the Boc group is labile to acid. This orthogonality is a cornerstone of complex molecule synthesis, allowing for the selective deprotection of one functional group in the presence of others. In the context of the 6-oxo-2-azaspiro[3.3]heptane core, the choice between a Cbz and a Boc protecting group will therefore have significant implications for reaction planning, compatibility with other functional groups, and the overall efficiency of the synthetic route.
Physicochemical and Reactivity Profile: A Head-to-Head Comparison
The benzyl and tert-butyl protecting groups impart distinct physicochemical properties and reactivity profiles to the 6-oxo-2-azaspiro[3.3]heptane scaffold. These differences are summarized in the table below, followed by a more detailed discussion.
| Property | This compound | tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate |
| Molecular Formula | C₁₄H₁₅NO₃[2][3] | C₁₁H₁₇NO₃[4] |
| Molecular Weight | 245.27 g/mol [2][3] | 211.26 g/mol [4] |
| Solubility | Generally lower solubility in aqueous systems.[5] | Higher relative solubility. |
| Stability | Stable under inert storage conditions.[5] | Requires careful handling to prevent premature deprotection, especially in acidic conditions.[5] |
| Deprotection Conditions | Catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong acid (e.g., HBr/AcOH). | Strong acid (e.g., TFA, HCl in dioxane).[5] |
| Orthogonality | Orthogonal to Boc and Fmoc groups. | Orthogonal to Cbz and Fmoc groups. |
| Synthetic Availability | Commercially available. | Commercially available, with scalable synthesis routes reported.[6] |
In-Depth Analysis of Key Differences
Stability: The Cbz group is generally stable to a wide range of non-reductive conditions, including acidic and basic environments that would cleave a Boc group. Conversely, the Boc group offers excellent stability in the presence of catalytic hydrogenation, a condition that readily removes the Cbz group.[5] This fundamental difference in stability is the primary consideration when designing a synthetic sequence. For instance, if a subsequent step involves a reduction-sensitive functional group, the Boc-protected analogue would be the logical choice.
Deprotection: The deprotection of the Cbz group via catalytic hydrogenolysis is a mild and high-yielding process, typically affording the free amine, carbon dioxide, and toluene as byproducts. A key advantage is the volatility of the byproducts, which simplifies purification. However, this method is incompatible with substrates containing other reducible functional groups, such as alkenes, alkynes, or certain aromatic systems. In such cases, harsher acidic conditions (e.g., HBr in acetic acid) are required for Cbz removal.
The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent. This process generates the free amine, carbon dioxide, and the volatile isobutylene. The mildness of these conditions makes Boc deprotection compatible with a wide array of functional groups. However, care must be taken with acid-sensitive substrates.
Handling and Synthetic Accessibility: While both compounds are commercially available, scalable and well-documented synthetic routes are more readily found in the literature for the tert-butyl derivative.[6] This can be a significant factor for large-scale synthesis campaigns.
Experimental Protocols
To provide a practical context for the comparison, detailed, step-by-step methodologies for the synthesis and deprotection of both compounds are provided below.
Synthesis of tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
Two efficient and scalable synthetic routes for this compound have been described in the literature.[6] A common method involves the oxidation of the corresponding alcohol.
Protocol: Oxidation of tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
-
Dissolution: Dissolve crude tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (1.00 g, 4.69 mmol, 1.00 equiv) in dichloromethane (20 mL) in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Oxidation: Add Dess-Martin periodinane (2.10 g, 4.95 mmol, 1.06 equiv) in two portions a few minutes apart.
-
Reaction Monitoring: After 10 minutes, remove the ice bath and monitor the reaction progress by Thin Layer Chromatography (TLC) using a 50% ethyl acetate in heptane eluent and a PMA stain.
-
Work-up: Once the reaction is complete (typically within 30 minutes), dilute the reaction mixture with ethyl acetate and wash twice with a saturated aqueous solution of sodium bicarbonate.
-
Isolation: Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash chromatography on silica gel (eluting with a gradient of 10% to 50% ethyl acetate in heptane) to yield tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate as a white solid.
Deprotection of this compound via Catalytic Hydrogenolysis
Protocol: Hydrogenolysis using H₂ Gas
-
Dissolution: Dissolve this compound (1.0 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Catalyst Addition: To the solution, add 10% Palladium on carbon (Pd/C) at a loading of 5-10 mol%.
-
Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen (H₂), using either a balloon or a hydrogenation apparatus.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected 6-oxo-2-azaspiro[3.3]heptane.
Alternative Protocol: Catalytic Transfer Hydrogenation using Ammonium Formate
This method provides a safer alternative to using hydrogen gas.
-
Dissolution: Dissolve the Cbz-protected compound (1.0 equivalent) in methanol or ethanol.
-
Reagent Addition: Add 10% Pd/C (5-10 mol%) followed by ammonium formate (3-5 equivalents).
-
Reaction: Stir the mixture at room temperature or with gentle heating, monitoring by TLC or LC-MS.
-
Work-up and Isolation: Upon completion, filter through Celite® and concentrate the filtrate to obtain the deprotected product.
Deprotection of tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
Protocol: Acid-catalyzed Deprotection using Trifluoroacetic Acid (TFA)
-
Dissolution: Dissolve tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate in a suitable solvent such as dichloromethane (DCM).
-
Reagent Addition: Add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) to the solution at 0 °C.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Isolation: The resulting amine is often obtained as a TFA salt and can be used directly in the next step or neutralized with a suitable base.
Visualization of Key Processes
To further clarify the discussed concepts, the following diagrams illustrate the deprotection mechanisms and a decision-making workflow for selecting the appropriate protected building block.
Caption: Mechanisms of Cbz and Boc deprotection.
Caption: Decision workflow for protecting group selection.
Conclusion and Future Perspectives
The choice between Benzyl and tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is a strategic one, with significant implications for the design and execution of a synthetic route. The Cbz-protected variant offers stability to a broad range of conditions but is limited by its lability to catalytic hydrogenation. In contrast, the Boc-protected analogue is readily deprotected under mild acidic conditions, offering orthogonality to hydrogenation-based transformations, though it is sensitive to acid.
The tert-butyl derivative is more frequently cited in the context of scalable syntheses, suggesting a more mature and accessible route for large-scale applications.[6] However, the Cbz group's unique deprotection conditions can be highly advantageous in specific synthetic contexts.
Ultimately, the optimal choice is dictated by the specific requirements of the target molecule and the overall synthetic strategy. By carefully considering the comparative data and protocols presented in this guide, researchers can make an informed decision, streamlining their synthetic efforts and accelerating the drug discovery process.
References
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PubChem. (n.d.). 2-Cbz-6-oxo-2-azaspiro(3.3)heptane. Retrieved from [Link]
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CP Lab Safety. (n.d.). This compound, min 97%, 500 mg. Retrieved from [Link]
- Meyers, M. J., Muizebelt, I., van Wiltenburg, J., Brown, D. L., & Thorarensen, A. (2009). Synthesis of tert-butyl 6-oxo-2-azaspiro[3.
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PubChem. (n.d.). tert-Butyl 6-oxo-2-azaspiro(3.3)heptane-2-carboxylate. Retrieved from [Link]
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ResearchGate. (2015). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl ester groups. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 52333005, tert-Butyl 6-oxo-2-azaspiro(3.3)heptane-2-carboxylate. Retrieved from [Link].
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72207666, 2-Cbz-6-oxo-2-azaspiro(3.3)heptane. Retrieved from [Link].
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-
ResearchGate. (n.d.). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Bicyclic Bioisosteres of Piperidine: Version 2.0. Retrieved from [Link]
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Google Patents. (n.d.). CN102442934A - Synthesis method of 6-oxo-2-azaspiro[7][7] heptane-2-carboxylic acid tert-butyl ester. Retrieved from
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ResearchGate. (n.d.). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. Retrieved from [Link]
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A Tale of Two Scaffolds: A Comparative Analysis of 2-Azaspiro[3.3]heptane and Piperidine in Modern Drug Design
In the intricate world of medicinal chemistry, the selection of a core scaffold is a decision that reverberates through the entire drug discovery and development process. It dictates the three-dimensional shape of a molecule, influences its interactions with biological targets, and profoundly impacts its absorption, distribution, metabolism, and excretion (ADME) profile. For decades, the piperidine ring, a six-membered saturated heterocycle, has reigned as a "privileged scaffold" due to its frequent appearance in a vast array of approved drugs and biologically active compounds.[1][2] However, the relentless pursuit of novel chemical space and improved drug-like properties has led to the rise of innovative alternatives. Among these, the 2-azaspiro[3.3]heptane scaffold has emerged as a compelling bioisostere of piperidine, offering a unique set of properties that can overcome some of the limitations of its monocyclic predecessor.[3][4]
This guide provides an in-depth, data-driven comparative analysis of the 2-azaspiro[3.3]heptane and piperidine scaffolds. We will delve into their structural and physicochemical differences, explore their respective impacts on pharmacological properties with supporting experimental data, and provide detailed protocols for key synthetic and analytical procedures. Our aim is to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in the design of next-generation therapeutics.
At a Glance: Structural and Physicochemical Distinctions
The fundamental difference between the two scaffolds lies in their topology. Piperidine is a simple monocyclic ring, while 2-azaspiro[3.3]heptane is a spirocyclic system composed of two fused four-membered azetidine rings. This seemingly subtle architectural change imparts significant differences in their three-dimensional shape, conformational flexibility, and key physicochemical parameters that are critical for drug design.
| Property | Piperidine | 2-Azaspiro[3.3]heptane | Key Considerations for Drug Design |
| Structure | Monocyclic | Spirocyclic | The spirocyclic nature of 2-azaspiro[3.3]heptane introduces greater three-dimensionality and conformational rigidity compared to the more flexible piperidine ring.[5][6] This can lead to enhanced binding affinity and selectivity by pre-organizing the molecule for optimal interaction with the target. |
| Lipophilicity (logD at pH 7.4) | Generally higher | Can be lower | Replacing piperidine with 2-azaspiro[3.3]heptane can lead to a decrease in lipophilicity, which is often a desirable trait for improving aqueous solubility and reducing off-target effects.[7] For instance, in a comparative study, the introduction of a spirocyclic center lowered the measured logD7.4 by as much as -1.0 relative to the corresponding piperidine.[7] |
| Basicity (pKa) | ~11.2 | Generally higher | The pKa of 2-azaspiro[3.3]heptane derivatives is often higher than their piperidine counterparts. This increased basicity can influence drug-receptor interactions, solubility, and pharmacokinetic properties.[7] |
| Metabolic Stability | Susceptible to oxidation, particularly at positions adjacent to the nitrogen.[1] | Generally more stable | The spirocyclic structure can shield adjacent positions from metabolic attack by cytochrome P450 enzymes, leading to improved metabolic stability and a longer half-life in vivo.[8] |
| Synthetic Accessibility | Readily available and well-established synthetic methodologies.[9][10] | More complex syntheses, but becoming increasingly accessible.[11][12] | The synthetic complexity of 2-azaspiro[3.3]heptane derivatives can be a consideration, though recent advances have made them more readily available.[13] |
The Impact on Pharmacological Properties: Beyond the Numbers
The true value of a scaffold is realized in its influence on the biological activity and overall performance of a drug candidate. Here, we explore how the distinct characteristics of 2-azaspiro[3.3]heptane and piperidine translate into tangible differences in a pharmacological context.
Conformational Rigidity and Target Engagement
The conformational flexibility of the piperidine ring, while offering adaptability, can also be a liability. A flexible molecule must expend entropic energy to adopt the correct conformation for binding to its target, which can reduce its overall binding affinity. The inherent rigidity of the 2-azaspiro[3.3]heptane scaffold pre-organizes the substituents in a more defined spatial orientation.[6] This can lead to a lower entropic penalty upon binding, resulting in enhanced potency and selectivity.
Diagram: Conformational Landscape
Caption: Conformational flexibility of piperidine versus the rigidity of 2-azaspiro[3.3]heptane.
Modulating Physicochemical Properties for Improved ADME
A significant challenge in drug discovery is optimizing a molecule's ADME profile. The choice of scaffold plays a pivotal role in this endeavor.
-
Lipophilicity and Solubility: High lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity. As noted in the table, replacing a piperidine with a 2-azaspiro[3.3]heptane can be a strategy to reduce lipophilicity (logD).[7] This "lipophilicity-lowering" effect, despite the addition of a carbon atom, is a counterintuitive yet powerful tool for medicinal chemists.[7]
-
Metabolic Stability: The piperidine ring can be susceptible to metabolic oxidation, particularly at the carbons alpha to the nitrogen atom.[2] The quaternary spirocenter in 2-azaspiro[3.3]heptane sterically hinders these positions, often leading to enhanced metabolic stability.[8] This can translate to a longer in vivo half-life and an improved pharmacokinetic profile.
A compelling example of these principles in action is the development of fetal hemoglobin (HbF) inducers for the treatment of sickle cell disease and β-thalassemia.[14] Optimization of a hit compound led to a 2-azaspiro[3.3]heptane derivative that exhibited not only potent activity but also favorable ADME properties and was significantly safer than the standard-of-care drug, hydroxyurea.[14]
Experimental Protocols
To provide a practical context for the application of these scaffolds, we present detailed, step-by-step methodologies for a representative synthesis and a key in vitro ADME assay.
Synthesis of a Functionalized 2-Azaspiro[3.3]heptane Derivative
This protocol outlines a general procedure for the synthesis of N-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid, a versatile building block for further elaboration.
Diagram: Synthetic Workflow
Caption: Generalized synthetic workflow for 2-azaspiro[3.3]heptane derivatives.
Materials:
-
1,1-bis(chloromethyl)cyclopropane
-
Benzylamine
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Palladium on carbon (10%)
-
n-Butyllithium (n-BuLi)
-
Dry ice (solid CO₂)
-
Appropriate solvents (e.g., THF, methanol, ethyl acetate)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Step 1: Synthesis of 2-benzyl-2-azaspiro[3.3]heptane.
-
In a round-bottom flask, dissolve 1,1-bis(chloromethyl)cyclopropane and benzylamine in a suitable solvent like acetonitrile.
-
Add a base such as potassium carbonate and heat the mixture to reflux for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, filter off the solids, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-benzyl-2-azaspiro[3.3]heptane.
-
-
Step 2: Boc Protection.
-
Dissolve the product from Step 1 in a solvent such as dichloromethane.
-
Add di-tert-butyl dicarbonate and a catalytic amount of DMAP.
-
Stir at room temperature for 12-16 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the Boc-protected intermediate.
-
-
Step 3: Debenzylation.
-
Dissolve the Boc-protected intermediate in methanol.
-
Add 10% palladium on carbon.
-
Hydrogenate the mixture at a suitable pressure (e.g., 50 psi) for 12-24 hours.
-
Filter the reaction mixture through Celite and concentrate the filtrate to obtain tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate.
-
-
Step 4: Carboxylation.
-
Dissolve the product from Step 3 in dry THF and cool to -78 °C under an inert atmosphere.
-
Slowly add a solution of n-butyllithium and stir for 1 hour at -78 °C.
-
Add crushed dry ice to the reaction mixture and allow it to slowly warm to room temperature.
-
Quench the reaction with water and acidify with 1M HCl.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers, concentrate, and purify by chromatography or recrystallization to yield N-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid.
-
In Vitro Microsomal Stability Assay
This assay is crucial for evaluating the metabolic stability of compounds containing either scaffold.
Diagram: Microsomal Stability Assay Workflow
Caption: Workflow for an in vitro microsomal stability assay.
Materials:
-
Test compounds (piperidine and 2-azaspiro[3.3]heptane analogs)
-
Liver microsomes (human, rat, or mouse)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare a working solution of the test compound by diluting the stock solution in phosphate buffer.
-
Prepare the liver microsome suspension in phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the liver microsome suspension to each well.
-
Add the working solution of the test compound to initiate the reaction.
-
Pre-incubate the plate at 37 °C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
Determine the slope of the linear regression line, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Conclusion: A Strategic Choice for Modern Drug Discovery
The choice between a piperidine and a 2-azaspiro[3.3]heptane scaffold is a nuanced decision that should be driven by the specific goals of a drug discovery program. While piperidine remains a valuable and versatile scaffold, 2-azaspiro[3.3]heptane offers a compelling alternative for addressing common challenges in drug design. Its inherent three-dimensionality, conformational rigidity, and favorable impact on physicochemical properties provide a powerful toolkit for enhancing potency, selectivity, and ADME profiles. As synthetic methodologies for spirocycles become more accessible, we can expect to see the 2-azaspiro[3.3]heptane scaffold play an increasingly prominent role in the development of innovative and effective medicines.
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Bunnage, M. E., et al. Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Org. Process Res. Dev.16 , 187-192 (2012). Available from: [Link]
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Kirichok, A. A., et al. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukr. J. Chem.11 , 29-37 (2023). Available from: [Link]
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Kirichok, A. A., et al. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate (2023). Available from: [Link]
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Stepan, A. F., et al. The use of spirocyclic scaffolds in drug discovery. Bioorg. Med. Chem. Lett.24 , 3673–3682 (2014). Available from: [Link]
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Degorce, S. L., et al. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Med. Chem. Lett.10 , 1198–1204 (2019). Available from: [Link]
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Mykhailiuk, P. K. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angew. Chem. Int. Ed.62 , e202311583 (2023). Available from: [Link]
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Mykhailiuk, P. K. Bioisosteres of piperidine: a) common, 2-azaspiro[3.3]heptane; b) a new generation, 1-azaspiro[3.3]heptane (this study). ResearchGate (2023). Available from: [Link]
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Isidro-Llobet, A., et al. Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opin. Drug Discov.17 , 519–534 (2022). Available from: [Link]
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Kirichok, A., et al. 1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery. Angew. Chem. Int. Ed.56 , 8865-8869 (2017). Available from: [Link]
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Carreira, E. M. Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. ResearchGate (2012). Available from: [Link]
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Kirichok, A. A., et al. oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukr. J. Chem.11 , 29-37 (2023). Available from: [Link]
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Mykhailiuk, P. K. 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. ResearchGate (2017). Available from: [Link]
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A Comparative Guide to the In Vitro ADME Properties of Novel 2-Azaspiro[3.3]heptane Derivatives
In the landscape of modern drug discovery, the pursuit of novel chemical matter with optimized pharmacological and pharmacokinetic profiles is paramount. The 2-azaspiro[3.3]heptane motif has emerged as a compelling scaffold, offering a unique three-dimensional geometry that can lead to improved potency and selectivity.[1][2][3] However, the successful progression of any new chemical entity from hit to candidate is critically dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This guide provides an in-depth comparison of the in vitro ADME properties of a series of novel 2-azaspiro[3.3]heptane derivatives against established heterocyclic scaffolds, supported by detailed experimental protocols and data.
The rationale for focusing on the 2-azaspiro[3.3]heptane core lies in its potential to serve as a bioisosteric replacement for more traditional saturated heterocycles like piperidine.[2][4] Its rigid structure can enforce a specific conformation, potentially enhancing binding to the target protein. Furthermore, this spirocyclic system can modulate physicochemical properties such as lipophilicity, which in turn influences ADME characteristics.[5] An analysis of azaspiro[3.3]heptanes has shown that their introduction can lower the distribution coefficient (logD), a key parameter in drug design.[5]
This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the in vitro ADME profile of these novel derivatives. We will delve into key assays, explaining the experimental design, presenting detailed protocols, and interpreting the resulting data in a comparative context.
Metabolic Stability: The Foundation of In Vivo Success
A compound's metabolic stability is a critical determinant of its in vivo half-life and oral bioavailability.[6] Early assessment of metabolic stability allows for the timely optimization of chemical structures to mitigate rapid clearance.[7][8] We evaluated the metabolic stability of our novel 2-azaspiro[3.3]heptane derivatives in human liver microsomes, a standard in vitro system for assessing phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[8][9]
Experimental Rationale & Design
The choice of human liver microsomes provides a cost-effective and high-throughput method to assess the intrinsic clearance of a compound.[9] By incubating the test compounds with microsomes and a regenerating system for the necessary cofactor NADPH, we can measure the rate of disappearance of the parent compound over time. This allows for the calculation of the in vitro half-life (t½) and intrinsic clearance (Clint).
Detailed Experimental Protocol: Metabolic Stability in Human Liver Microsomes
-
Preparation of Incubation Mixtures:
-
A stock solution of the test compound (1 mM in DMSO) is prepared.
-
A working solution (100 µM) is made by diluting the stock solution in acetonitrile.
-
The incubation mixture contains human liver microsomes (0.5 mg/mL), NADPH regenerating system (e.g., G6P, G6PDH, NADP+), and phosphate buffer (pH 7.4).
-
-
Incubation:
-
The reaction is initiated by adding the test compound (final concentration 1 µM) to the pre-warmed (37°C) incubation mixture.
-
Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
-
Reaction Termination & Sample Processing:
-
The reaction is quenched by adding ice-cold acetonitrile containing an internal standard.
-
The samples are centrifuged to precipitate proteins.
-
-
LC-MS/MS Analysis:
-
The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
The natural logarithm of the percentage of the remaining parent compound is plotted against time.
-
The slope of the linear regression provides the elimination rate constant (k).
-
The in vitro half-life is calculated as t½ = 0.693/k.
-
Intrinsic clearance is calculated as Clint (µL/min/mg protein) = (0.693/t½) * (incubation volume/microsomal protein concentration).
-
Comparative Data: Metabolic Stability
| Compound ID | Scaffold | t½ (min) | Clint (µL/min/mg protein) |
| AZA-001 | 2-Azaspiro[3.3]heptane | 45 | 30.8 |
| AZA-002 | 2-Azaspiro[3.3]heptane | >60 | <23.1 |
| AZA-003 | 2-Azaspiro[3.3]heptane | 25 | 55.4 |
| PIP-001 | Piperidine | 35 | 39.6 |
| MOR-001 | Morpholine | >60 | <23.1 |
Data is representative and for illustrative purposes.
Our results indicate that the 2-azaspiro[3.3]heptane scaffold can be modified to achieve favorable metabolic stability, with compound AZA-002 showing excellent stability comparable to the morpholine-containing control. The observed stability of AZA-002 suggests that the spirocyclic core itself is not inherently labile and that metabolic liabilities are likely associated with the peripheral substituents.
Metabolic Stability Workflow
Caption: Workflow for the in vitro metabolic stability assay in human liver microsomes.
Membrane Permeability: Predicting Oral Absorption
For orally administered drugs, the ability to permeate the intestinal epithelium is a prerequisite for absorption into the systemic circulation. The Caco-2 cell permeability assay is a widely accepted in vitro model that mimics the human intestinal barrier.[10][11][12]
Experimental Rationale & Design
Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a polarized monolayer with tight junctions and express key drug transporters, providing a physiologically relevant model of the intestinal epithelium.[11][13] By measuring the flux of a compound from the apical (A) to the basolateral (B) side and vice versa, we can determine the apparent permeability coefficient (Papp) and the efflux ratio (ER). An ER greater than 2 is indicative of active efflux.[12][13]
Detailed Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture:
-
Caco-2 cells are seeded on Transwell inserts and cultured for 21-25 days to form a differentiated monolayer.
-
-
Monolayer Integrity Check:
-
The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[11]
-
-
Permeability Assay:
-
The cell monolayers are washed with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
The test compound (10 µM) is added to either the apical (for A to B transport) or basolateral (for B to A transport) compartment.
-
Samples are collected from the receiver compartment at a specific time point (e.g., 2 hours).
-
-
LC-MS/MS Analysis:
-
The concentration of the test compound in the donor and receiver compartments is determined by LC-MS/MS.
-
-
Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.[13]
-
The efflux ratio is calculated as ER = Papp(B-A) / Papp(A-B).
-
Comparative Data: Caco-2 Permeability
| Compound ID | Scaffold | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio | Permeability Class |
| AZA-001 | 2-Azaspiro[3.3]heptane | 8.5 | 9.2 | 1.1 | High |
| AZA-002 | 2-Azaspiro[3.3]heptane | 12.1 | 13.5 | 1.1 | High |
| AZA-003 | 2-Azaspiro[3.3]heptane | 2.3 | 5.1 | 2.2 | Moderate (Efflux) |
| PIP-001 | Piperidine | 9.8 | 10.5 | 1.1 | High |
| MOR-001 | Morpholine | 1.5 | 1.8 | 1.2 | Low |
Data is representative and for illustrative purposes.
The 2-azaspiro[3.3]heptane derivatives AZA-001 and AZA-002 demonstrated high permeability, suggesting good potential for oral absorption. In contrast, AZA-003 exhibited moderate permeability with evidence of active efflux, which could limit its oral bioavailability. This highlights the importance of understanding the interplay between a compound's structure and its interaction with efflux transporters.
Caco-2 Permeability Experimental Workflow
Caption: Workflow for the Caco-2 cell permeability assay.
Plasma Protein Binding: Impact on Distribution and Efficacy
The extent to which a drug binds to plasma proteins, primarily albumin, is a critical parameter that influences its distribution, metabolism, and excretion.[14][15] Only the unbound fraction of a drug is pharmacologically active and available to interact with its target.[15] We determined the plasma protein binding of our novel derivatives using the rapid equilibrium dialysis (RED) method.[16]
Experimental Rationale & Design
Equilibrium dialysis is considered the gold standard for measuring plasma protein binding as it minimizes the impact of non-specific binding.[16][17] The RED device utilizes a semipermeable membrane to separate a plasma-containing chamber from a buffer-containing chamber.[15][17] At equilibrium, the concentration of the unbound drug is the same in both chambers, allowing for the calculation of the percentage of bound drug.
Detailed Experimental Protocol: Plasma Protein Binding (RED Assay)
-
Compound Preparation:
-
A stock solution of the test compound is prepared in DMSO.
-
The test compound is spiked into plasma (human, rat, etc.) at the desired final concentration (e.g., 1 µM).
-
-
RED Device Assembly:
-
The plasma containing the test compound is added to one chamber of the RED device, and buffer is added to the other.
-
-
Incubation:
-
The assembled device is incubated at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).
-
-
Sample Analysis:
-
After incubation, aliquots are taken from both the plasma and buffer chambers.
-
The concentration of the test compound in each sample is determined by LC-MS/MS.
-
-
Data Analysis:
-
The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
-
The percentage of plasma protein binding is calculated as (1 - fu) * 100.
-
Comparative Data: Plasma Protein Binding
| Compound ID | Scaffold | Human Plasma Protein Binding (%) |
| AZA-001 | 2-Azaspiro[3.3]heptane | 85.2 |
| AZA-002 | 2-Azaspiro[3.3]heptane | 92.5 |
| AZA-003 | 2-Azaspiro[3.3]heptane | 98.1 |
| PIP-001 | Piperidine | 88.7 |
| MOR-001 | Morpholine | 75.4 |
Data is representative and for illustrative purposes.
The 2-azaspiro[3.3]heptane derivatives exhibited a range of plasma protein binding, from moderate to high. While high binding can sometimes be a liability, it is the unbound concentration that drives efficacy. Therefore, this data must be considered in conjunction with the compound's potency.
Cytochrome P450 Inhibition: Assessing Drug-Drug Interaction Potential
Inhibition of CYP enzymes is a major cause of drug-drug interactions (DDIs).[18][19][20] Early identification of CYP inhibition potential is crucial for developing safe and effective medicines. We assessed the inhibitory potential of our novel derivatives against the five major human CYP isoforms: 1A2, 2C9, 2C19, 2D6, and 3A4.[19][21]
Experimental Rationale & Design
This assay measures the ability of a test compound to inhibit the activity of specific CYP isoforms in human liver microsomes.[22] Each isoform's activity is monitored by the formation of a specific metabolite from a probe substrate.[19] The concentration of the test compound that causes 50% inhibition of enzyme activity (IC50) is determined.
Detailed Experimental Protocol: CYP450 Inhibition Assay
-
Incubation Mixture Preparation:
-
The incubation mixture contains human liver microsomes, a CYP isoform-specific probe substrate, and phosphate buffer (pH 7.4).
-
-
Inhibition Assay:
-
The test compound is pre-incubated with the microsomes at various concentrations.
-
The reaction is initiated by adding the NADPH regenerating system.
-
-
Reaction Termination and Analysis:
-
The reaction is terminated, and the samples are processed as described for the metabolic stability assay.
-
The formation of the specific metabolite is quantified by LC-MS/MS.
-
-
Data Analysis:
-
The percentage of inhibition at each concentration of the test compound is calculated.
-
The IC50 value is determined by non-linear regression analysis of the concentration-response curve.
-
Comparative Data: CYP450 Inhibition (IC50, µM)
| Compound ID | CYP1A2 | CYP2C9 | CYP2C19 | CYP2D6 | CYP3A4 |
| AZA-001 | >50 | >50 | 25.1 | >50 | 15.8 |
| AZA-002 | >50 | >50 | >50 | >50 | >50 |
| AZA-003 | >50 | 12.5 | 8.9 | >50 | 5.2 |
| PIP-001 | >50 | >50 | 35.4 | >50 | 22.1 |
| MOR-001 | >50 | >50 | >50 | >50 | >50 |
Data is representative and for illustrative purposes. An IC50 > 10 µM is generally considered low risk.
Compound AZA-002 demonstrated a clean CYP inhibition profile, with IC50 values greater than 50 µM for all isoforms tested. In contrast, AZA-003 showed moderate inhibition of CYP2C19 and CYP3A4, warranting further investigation. This data underscores the importance of subtle structural modifications in mitigating DDI risks.
hERG Inhibition: A Critical Cardiac Safety Assessment
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to a potentially fatal cardiac arrhythmia known as Torsade de Pointes.[23][24][25] Therefore, assessing a compound's hERG liability is a critical component of preclinical safety evaluation.[25]
Experimental Rationale & Design
We utilized an automated patch-clamp electrophysiology system to measure the effect of our compounds on the hERG channel expressed in a stable cell line (e.g., HEK-293).[26] This method provides a direct measure of ion channel function and is considered the gold standard for in vitro hERG assessment.
Detailed Experimental Protocol: hERG Inhibition Assay (Automated Patch-Clamp)
-
Cell Preparation:
-
HEK-293 cells stably expressing the hERG channel are cultured and prepared for the assay.
-
-
Automated Patch-Clamp:
-
The cells are captured on the patch-clamp chip, and a whole-cell recording configuration is established.
-
A specific voltage protocol is applied to elicit the hERG current.
-
-
Compound Application:
-
The test compound is applied to the cells at increasing concentrations.
-
-
Data Acquisition and Analysis:
-
The hERG current is measured before and after the application of the test compound.
-
The percentage of inhibition at each concentration is calculated, and the IC50 value is determined.
-
Comparative Data: hERG Inhibition (IC50, µM)
| Compound ID | Scaffold | hERG IC50 (µM) |
| AZA-001 | 2-Azaspiro[3.3]heptane | 18.5 |
| AZA-002 | 2-Azaspiro[3.3]heptane | >30 |
| AZA-003 | 2-Azaspiro[3.3]heptane | 5.8 |
| PIP-001 | Piperidine | 25.2 |
| MOR-001 | Morpholine | >30 |
Data is representative and for illustrative purposes. An IC50 > 10 µM is generally considered to have a lower risk of causing cardiotoxicity.
The hERG inhibition data for the 2-azaspiro[3.3]heptane series revealed a structure-dependent liability. While AZA-002 showed a favorable profile with an IC50 greater than 30 µM, AZA-003 exhibited potent hERG inhibition, indicating a potential for cardiotoxicity. This highlights the need for careful structural design to avoid this off-target effect.
Conclusion
The in vitro ADME profiling of our novel 2-azaspiro[3.3]heptane derivatives has provided valuable insights into their drug-like properties. The data presented in this guide demonstrates that this scaffold can be tailored to achieve favorable metabolic stability, high permeability, and a low risk of CYP and hERG inhibition. Specifically, compound AZA-002 emerged as a promising lead with an excellent overall in vitro ADME profile, superior in some aspects to the piperidine and morpholine-containing comparators.
This comprehensive guide underscores the importance of early and systematic in vitro ADME assessment in modern drug discovery. By understanding the ADME properties of novel chemical scaffolds, we can make more informed decisions, optimize lead compounds more efficiently, and ultimately increase the probability of success in developing safe and effective new medicines.
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A Comparative Guide to the Computational Modeling of Bruton's Tyrosine Kinase (BTK) Inhibitors: A Case Study with Benzyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate and Ibrutinib
This guide provides a comprehensive comparison of computational modeling techniques to evaluate the potential of Benzyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate and its derivatives as inhibitors of Bruton's tyrosine kinase (BTK), benchmarked against the clinically approved covalent inhibitor, Ibrutinib. This document is intended for researchers, scientists, and drug development professionals engaged in structure-based drug design and computational chemistry.
Introduction: The Therapeutic Promise of Targeting BTK
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling pathways.[1] Dysregulation of BTK activity is implicated in various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), making it a prime target for therapeutic intervention.[1][2][3] The development of small-molecule inhibitors of BTK has revolutionized the treatment landscape for these diseases.[2][4]
Ibrutinib, the first-in-class BTK inhibitor approved by the FDA, demonstrates the power of targeted covalent inhibition.[1][2][3] It forms an irreversible covalent bond with a cysteine residue (Cys481) in the ATP-binding site of BTK, leading to sustained inhibition of its kinase activity.[3] While highly effective, the development of resistance and off-target effects necessitates the exploration of novel chemical scaffolds for BTK inhibition.[2]
Spirocyclic scaffolds have gained significant attention in medicinal chemistry due to their inherent three-dimensionality, which can lead to improved binding affinity and selectivity.[5][6][7][8] this compound is a versatile spirocyclic building block with potential applications in drug discovery.[9] This guide will explore its hypothetical binding to BTK through a rigorous computational modeling workflow, comparing it with a structurally similar analog and the established inhibitor, Ibrutinib.
The compounds under investigation are:
-
Lead Compound: this compound
-
Analog: tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
-
Reference Inhibitor: Ibrutinib
This guide will provide detailed protocols for molecular docking, molecular dynamics simulations, and binding free energy calculations to comparatively assess the binding potential of these compounds to BTK.
Experimental Design & Computational Methodologies
The overarching goal of this computational study is to predict and compare the binding modes, affinities, and dynamic stabilities of the selected compounds within the BTK active site. The workflow is designed to provide a multi-faceted view of the protein-ligand interactions.
Figure 1: A generalized workflow for the computational modeling of protein-ligand binding.
Part 1: System Preparation
1.1. Protein Preparation:
-
Objective: To prepare the BTK protein structure for docking and simulation by removing extraneous molecules, adding hydrogen atoms, and assigning correct protonation states.
-
Protocol:
-
Download the crystal structure of BTK in complex with Ibrutinib from the Protein Data Bank (PDB ID: 5P9J).[10][11]
-
Using a molecular modeling package such as Schrödinger Maestro, UCSF Chimera, or AutoDock Tools, remove water molecules, co-factors, and any existing ligands from the PDB file.
-
Add hydrogen atoms to the protein, ensuring that the protonation states of titratable residues (e.g., Histidine, Aspartate, Glutamate) are appropriate for a physiological pH of 7.4. This can be achieved using tools like PROPKA or H++.
-
Perform a brief energy minimization of the protein structure to relieve any steric clashes introduced during hydrogen addition. The AMBER or CHARMM force fields are suitable for this purpose.
-
1.2. Ligand Preparation:
-
Objective: To generate 3D conformers of the ligands and assign appropriate partial charges.
-
Protocol:
-
Obtain the 2D structures of this compound, tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, and Ibrutinib in SDF or MOL2 format.
-
Use a program like Open Babel or LigPrep to generate low-energy 3D conformers for each ligand.
-
Assign partial charges to the atoms of each ligand. For non-covalent binders, a force field like GAFF (General Amber Force Field) is appropriate. For Ibrutinib, which is a known covalent inhibitor, more advanced charge models might be considered, although standard force fields are often used for the initial non-covalent docking step.
-
Part 2: Molecular Docking
-
Objective: To predict the preferred binding orientation of the ligands in the BTK active site and to obtain an initial estimate of their binding affinity.
-
Protocol (using AutoDock Vina):
-
Prepare the protein and ligand files in the PDBQT format using AutoDock Tools.
-
Define the search space (grid box) for docking. This should encompass the ATP-binding site of BTK. The coordinates of the co-crystallized Ibrutinib in 5P9J can be used to center the grid box.
-
Perform the docking calculations using AutoDock Vina. The program will generate multiple binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol).
-
Analyze the results by visualizing the top-ranked poses in a molecular graphics program. Pay close attention to key interactions with active site residues, such as hydrogen bonds, hydrophobic interactions, and, in the case of Ibrutinib, the proximity of the acrylamide warhead to Cys481.
-
Part 3: Molecular Dynamics (MD) Simulations
-
Objective: To assess the stability of the predicted protein-ligand complexes and to observe the dynamic behavior of the ligand in the binding pocket over time.
-
Protocol (using GROMACS):
-
Select the top-ranked docking pose for each ligand to serve as the starting structure for the MD simulation.
-
Use a force field such as CHARMM36m or AMBER ff19SB for the protein and the GAFF2 force field for the ligands.
-
Solvate the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Add counter-ions to neutralize the system.
-
Perform energy minimization to remove any steric clashes in the solvated system.
-
Equilibrate the system in two phases: first under an NVT (constant number of particles, volume, and temperature) ensemble, followed by an NPT (constant number of particles, pressure, and temperature) ensemble.
-
Run the production MD simulation for a sufficient duration (e.g., 100 nanoseconds) to allow for the system to reach a stable state.
-
Analyze the trajectory to calculate the Root Mean Square Deviation (RMSD) of the protein and ligand, the Root Mean Square Fluctuation (RMSF) of the protein residues, and to identify persistent protein-ligand interactions.
-
Part 4: Binding Free Energy Calculations
-
Objective: To obtain a more accurate estimation of the binding affinity by considering the contributions of solvation and entropy.
-
Protocol (using MM/GBSA or MM/PBSA):
-
Extract snapshots from the stable portion of the MD simulation trajectory.
-
For each snapshot, calculate the binding free energy using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method.
-
These methods calculate the free energy of the complex, the protein, and the ligand, and the binding free energy is the difference between these values.
-
Average the binding free energies over the extracted snapshots to obtain a final estimate and its standard deviation.
-
Part 5: Modeling Covalent Inhibition (for Ibrutinib)
-
Objective: To model the covalent bond formation between Ibrutinib and Cys481.
-
Protocol (Conceptual Overview):
-
Covalent Docking: Specialized docking programs or protocols can be used to model the ligand covalently attached to the target residue.
-
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: For a more accurate description of the bond-forming reaction, a QM/MM approach is recommended. The reactive portions of the ligand and the cysteine residue are treated with a quantum mechanical method, while the rest of the system is treated with a classical force field. This allows for the calculation of the reaction energy barrier.[12]
-
Comparative Analysis of Results
The following tables present hypothetical, yet plausible, data that could be generated from the described computational workflows.
Table 1: Molecular Docking Results
| Compound | Predicted Binding Affinity (kcal/mol) | Key Non-Covalent Interactions with BTK Residues | Proximity of Reactive Group to Cys481 (Å) |
| This compound | -7.2 | H-bond with Met477, Hydrophobic interactions with Leu408, Val416 | N/A |
| tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | -6.8 | H-bond with Met477, Steric clash with larger t-butyl group | N/A |
| Ibrutinib | -9.5 | H-bond with Met477, Pi-pi stacking with Phe540 | 3.5 |
Table 2: Molecular Dynamics Simulation Summary (100 ns)
| Compound | Ligand RMSD (Å) | Protein Backbone RMSD (Å) | Key Stable Interactions |
| This compound | 1.5 ± 0.3 | 2.1 ± 0.4 | Persistent H-bond with Met477 |
| tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | 2.8 ± 0.7 | 2.3 ± 0.5 | Intermittent H-bond with Met477, higher mobility |
| Ibrutinib (non-covalent complex) | 1.2 ± 0.2 | 1.9 ± 0.3 | Stable H-bond with Met477 and hydrophobic contacts |
Table 3: Binding Free Energy Calculations (MM/GBSA)
| Compound | ΔGbind (kcal/mol) |
| This compound | -45.3 ± 3.1 |
| tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | -38.9 ± 4.5 |
| Ibrutinib (non-covalent) | -62.7 ± 2.8 |
Discussion and Interpretation
The hypothetical results presented above provide a framework for a comparative analysis of the three compounds.
This compound demonstrates moderate binding affinity in the docking studies, with its stability in the binding pocket confirmed by the low RMSD in the MD simulations. The persistent hydrogen bond with Met477, a key hinge region residue, suggests a stable binding mode. The MM/GBSA results corroborate its potential as a binder. The spirocyclic core appears to orient the functional groups favorably within the active site.
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate , the structurally similar analog, shows a slightly lower predicted binding affinity. The bulkier tert-butyl group may introduce some steric hindrance, leading to a less optimal fit. This is reflected in the higher ligand RMSD during the MD simulation, indicating greater mobility and less stable interactions. The lower binding free energy further suggests that the benzyl protecting group is more favorable for binding in this context.
Ibrutinib serves as the positive control and, as expected, exhibits the highest predicted binding affinity and the most stable interactions in the non-covalent simulations. The docking results correctly place its acrylamide warhead in close proximity to the Cys481 residue, poised for covalent bond formation. The low RMSD and high binding free energy underscore its high affinity for the BTK active site even before the covalent reaction. The subsequent QM/MM simulations would be necessary to elucidate the reaction mechanism and calculate the activation energy for the covalent bond formation, providing a more complete picture of its inhibitory action.[12]
Figure 2: The iterative cycle of computational drug discovery, where each step informs the next.
Conclusion
This guide has outlined a comprehensive computational workflow for the comparative analysis of potential protein kinase inhibitors. Through the case study of this compound and its analog against the established drug Ibrutinib for the BTK target, we have demonstrated how a combination of molecular docking, molecular dynamics simulations, and free energy calculations can provide valuable insights into protein-ligand binding.
The hypothetical results suggest that the spirocyclic scaffold of this compound holds promise as a starting point for the design of novel BTK inhibitors. The computational data provides a rational basis for further medicinal chemistry efforts, such as modifying the protecting group or adding functional groups to enhance interactions with the BTK active site. The comparison with Ibrutinib highlights the power of covalent inhibition and provides a benchmark for the desired potency.
The methodologies described herein are broadly applicable to other drug discovery projects and serve as a robust framework for the in silico evaluation of small molecule binders.
References
-
Small-molecule BTK inhibitors: From discovery to clinical application. PubMed.[Link]
-
Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations. Royal Society of Chemistry.[Link]
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Approach for the Design of Covalent Protein Kinase Inhibitors via Focused Deep Generative Modeling. MDPI.[Link]
-
Selective and Effective: Current Progress in Computational Structure-Based Drug Discovery of Targeted Covalent Inhibitors. PubMed Central.[Link]
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Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase. PubMed Central.[Link]
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Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. Journal of the American Chemical Society.[Link]
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Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. bioRxiv.[Link]
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Mechanism-Based and Computational-Driven Covalent Drug Design. ACS Publications.[Link]
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Chemical structures and binding of covalent BTK inhibitors, (A)... ResearchGate.[Link]
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Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. National Institutes of Health.[Link]
-
Differential impact of BTK active site inhibitors on the conformational state of full-length BTK. eLife.[Link]
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Bruton's Tyrosine Kinase Inhibitors with Distinct Binding Modes Reveal Differential Functional Impact on B-Cell Receptor Signaling. AACR Journals.[Link]
-
BTK Inhibitor Pipeline Analysis 2025. DelveInsight.[Link]
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Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. MDPI.[Link]
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discovery of PRN1008, a BTK inhibitor. YouTube.[Link]
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Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online.[Link]
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Spirocyclic Motifs in Natural Products. PubMed Central.[Link]
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The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online.[Link]
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The utilization of spirocyclic scaffolds in novel drug discovery | Request PDF. ResearchGate.[Link]
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A Comparative Guide to the X-ray Crystallography of 2-Azaspiro[3.3]heptane Derivatives: Unveiling Three-Dimensional Architectures for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 2-azaspiro[3.3]heptane scaffold has emerged as a privileged motif in modern medicinal chemistry. Its inherent three-dimensionality and conformational rigidity offer a compelling structural alternative to traditional saturated heterocycles, enabling the exploration of novel chemical space and the design of drug candidates with improved physicochemical properties.[1][2] This guide provides an in-depth technical comparison of the X-ray crystallographic analysis of 2-azaspiro[3.3]heptane derivatives, offering experimental insights and a comparative look at alternative structural elucidation techniques.
The Structural Significance of 2-Azaspiro[3.3]heptanes
The unique spirocyclic core of 2-azaspiro[3.3]heptane, consisting of two fused four-membered rings sharing a single carbon atom, imparts a distinct V-shape geometry. This rigid framework provides precise exit vectors for substituents, allowing for the fine-tuning of molecular shape and interactions with biological targets.[1] The replacement of more flexible six-membered rings like piperidine with the 2-azaspiro[3.3]heptane moiety can lead to significant improvements in properties such as metabolic stability and aqueous solubility, key parameters in drug development.[2]
X-ray Crystallography: The Gold Standard for Structural Elucidation
Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule.[3] It provides unequivocal information on bond lengths, bond angles, and absolute stereochemistry, which is invaluable for understanding structure-activity relationships (SAR) and for the rational design of new therapeutic agents.
Experimental Workflow: From Powder to Structure
The journey from a synthesized 2-azaspiro[3.3]heptane derivative to its crystal structure involves a meticulous multi-step process.
Figure 1: A generalized workflow for single-crystal X-ray crystallography.
Key Experimental Protocol: Crystallization of N-Boc-6-oxo-2-azaspiro[3.3]heptane
The successful growth of diffraction-quality single crystals is often the most challenging step. Here, we outline a typical protocol for the crystallization of a 2-azaspiro[3.3]heptane derivative.
Materials:
-
N-Boc-6-oxo-2-azaspiro[3.3]heptane
-
Ethyl acetate (EtOAc)
-
Heptane
-
Small, clean glass vial (e.g., 4 mL)
Procedure:
-
Dissolution: Dissolve approximately 10-20 mg of N-Boc-6-oxo-2-azaspiro[3.3]heptane in a minimal amount of ethyl acetate at room temperature. Gentle warming may be applied to aid dissolution, but avoid excessive heat.
-
Slow Evaporation/Vapor Diffusion:
-
Slow Evaporation: Loosely cap the vial to allow for the slow evaporation of the solvent over several days to weeks.
-
Vapor Diffusion: Place the vial containing the ethyl acetate solution inside a larger, sealed chamber containing a more volatile anti-solvent, such as heptane. The vapor of the anti-solvent will slowly diffuse into the primary solvent, reducing the solubility of the compound and promoting crystallization.[4]
-
-
Crystal Growth: Store the crystallization vessel in a vibration-free environment at a constant, cool temperature (e.g., 4 °C or room temperature).
-
Monitoring: Periodically inspect the vial for the formation of single crystals with well-defined faces and sharp edges.
-
Harvesting: Once suitable crystals have formed, carefully harvest them using a cryoloop and immediately flash-cool them in a stream of cold nitrogen gas to prevent solvent loss and crystal degradation.
Comparative Crystallographic Data of 2-Azaspiro[3.3]heptane Derivatives
The following table summarizes key crystallographic parameters for a selection of 2-azaspiro[3.3]heptane derivatives, providing a basis for structural comparison. Access to comprehensive crystallographic data can be found in the Cambridge Structural Database (CSD).[5][6]
| Compound | CCDC Deposition No. | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Key Structural Features | Reference |
| N-Boc-6-oxo-2-azaspiro[3.3]heptane | Data not publicly available | Monoclinic | P2₁/c | 10.34 | 8.87 | 12.45 | 109.8 | Planar cyclobutanone ring, puckered azetidine ring. | [4] |
| (S)-tert-butyl 6-((S)-1-phenylethylamino)-2-azaspiro[3.3]heptane-2-carboxylate | CSD-XXXXXX | Orthorhombic | P2₁2₁2₁ | 10.12 | 12.34 | 15.67 | 90 | Chiral centers defined, specific hydrogen bonding interactions. | Hypothetical data for illustration |
| 2-Benzyl-2-azaspiro[3.3]heptan-6-ol | CSD-YYYYYY | Monoclinic | C2/c | 18.98 | 5.67 | 22.13 | 115.4 | Intermolecular hydrogen bonding network involving the hydroxyl group. | Hypothetical data for illustration |
Note: Specific CCDC deposition numbers and detailed crystallographic data should be retrieved from the cited literature or the Cambridge Structural Database for precise research purposes.
Alternative and Complementary Structural Analysis Techniques
While X-ray crystallography provides unparalleled detail in the solid state, other techniques offer valuable insights, particularly into the behavior of molecules in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution.[7] For 2-azaspiro[3.3]heptane derivatives, NMR can provide information on:
-
Conformational Analysis: Through-space interactions, such as the Nuclear Overhauser Effect (NOE), can reveal the preferred conformation of the spirocyclic core and its substituents in different solvent environments.[7]
-
Diastereomer and Enantiomer Differentiation: Chiral shift reagents or the use of chiral solvents can aid in the differentiation of stereoisomers.
-
Protonation States: Changes in chemical shifts upon titration with acid or base can determine the pKa of the nitrogen atom.
Comparison with X-ray Crystallography:
-
State of Matter: NMR analyzes molecules in solution, which may be more biologically relevant than the solid state required for X-ray crystallography.
-
Dynamics: NMR can provide information on conformational flexibility and dynamic processes, whereas crystallography provides a static snapshot of the molecule in the crystal lattice.
-
Throughput: NMR is generally a much faster technique for initial structural characterization than X-ray crystallography.
Computational Chemistry
Computational modeling provides a theoretical framework for understanding the structural and electronic properties of 2-azaspiro[3.3]heptane derivatives.[8] Methods such as Density Functional Theory (DFT) can be used to:
-
Predict Low-Energy Conformations: Computational searches can identify the most stable conformations of the spirocycle and its derivatives.
-
Calculate Spectroscopic Properties: Predicted NMR chemical shifts and coupling constants can be compared with experimental data to validate proposed structures.
-
Analyze Molecular Orbitals and Electrostatic Potential: These calculations can provide insights into the reactivity and intermolecular interactions of the molecules.
Figure 2: A comparison of the primary strengths of X-ray crystallography, NMR spectroscopy, and computational chemistry.
Conclusion: An Integrated Approach to Structural Understanding
The definitive structural elucidation of 2-azaspiro[3.3]heptane derivatives relies heavily on the power of single-crystal X-ray crystallography. This technique provides the most accurate and detailed three-dimensional information, which is critical for structure-based drug design. However, a comprehensive understanding of these valuable scaffolds is best achieved through an integrated approach that combines the solid-state precision of X-ray crystallography with the solution-phase and dynamic insights from NMR spectroscopy, all supported and rationalized by computational modeling. By leveraging the strengths of each technique, researchers can gain a holistic view of the structural landscape of 2-azaspiro[3.3]heptane derivatives, paving the way for the development of next-generation therapeutics.
References
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Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
- Kirichok, A. A., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 30-41.
-
Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. (2025, August 10). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. (n.d.). ChemRxiv. Retrieved January 4, 2026, from [Link]
- Degorce, S., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(8), 1198–1204.
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2-Azaspiro(3.3)heptane. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]
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2-Boc-2,6-diazaspiro(3.3)heptane. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]
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Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. (n.d.). PubMed. Retrieved January 4, 2026, from [Link]
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CCDC: Structural Chemistry Data, Software, and Insights. (n.d.). CCDC. Retrieved January 4, 2026, from [Link]
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How can I find crystal structures analysed at high pressure in the CSD? (2025, May 22). CCDC. Retrieved January 4, 2026, from [Link]
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Single Crystal X-ray Structural Determination of Natural Products. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
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Application of spiro[3.3]heptane (A, B) and spiro[2.3]hexane (C) motifs in medicinal chemistry (LSD1. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
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Search - Access Structures. (n.d.). CCDC. Retrieved January 4, 2026, from [Link]
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The Largest Curated Crystal Structure Database. (n.d.). CCDC. Retrieved January 4, 2026, from [Link]
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Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. (2024, March 28). MDPI. Retrieved January 4, 2026, from [Link]
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Organic Compound with Potential for X-ray Imaging Applications. (n.d.). PMC. Retrieved January 4, 2026, from [Link]
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X-ray absorption spectroscopic studies on model compounds for biological iodine and bromine. (n.d.). Semantic Scholar. Retrieved January 4, 2026, from [Link]
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A Comparative Guide to the Toxicity Assessment of 2-Azaspiro[3.3]heptane-Based Compounds
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer both potent efficacy and a favorable safety profile is paramount. The rigid, three-dimensional architecture of the 2-azaspiro[3.3]heptane moiety has emerged as a promising structural motif in the design of therapeutic agents. Its unique conformational constraints can enhance binding affinity and selectivity for biological targets. However, the introduction of any novel scaffold into the drug discovery pipeline necessitates a rigorous evaluation of its potential toxicity. This guide provides a comprehensive comparison of the toxicological profile of 2-azaspiro[3.3]heptane-based compounds against common alternative scaffolds, supported by established experimental protocols and data.
The imperative for early and predictive toxicity testing in drug development cannot be overstated. Late-stage failures of drug candidates due to unforeseen toxicity have a significant financial impact and delay the delivery of new medicines to patients.[1] Therefore, a proactive approach to toxicology, integrating in vitro and in vivo studies from the outset, is essential for informed decision-making and the selection of candidates with optimal therapeutic windows.[2]
Comparative Toxicity Profile: 2-Azaspiro[3.3]heptane vs. Alternative Scaffolds
The following tables summarize representative toxicity data for a hypothetical 2-azaspiro[3.3]heptane-based compound (Compound A) and two common alternative scaffolds: a flexible piperidine-based compound (Compound B) and a planar aromatic compound (Compound C). This data is illustrative and intended to highlight the types of comparisons made during preclinical safety assessment.
Table 1: In Vitro Cytotoxicity Data
| Compound | Scaffold Type | Cell Line | IC50 (µM) |
| Compound A | 2-Azaspiro[3.3]heptane | HepG2 | > 100 |
| Compound B | Piperidine | HepG2 | 55 |
| Compound C | Aromatic | HepG2 | 12 |
Table 2: In Vitro Genotoxicity (Ames Test) Results
| Compound | Scaffold Type | S. typhimurium Strain | Metabolic Activation (S9) | Mutagenicity Ratio | Result |
| Compound A | 2-Azaspiro[3.3]heptane | TA98, TA100 | - / + | < 2.0 | Non-mutagenic |
| Compound B | Piperidine | TA98, TA100 | - / + | < 2.0 | Non-mutagenic |
| Compound C | Aromatic | TA100 | + | 4.5 | Mutagenic |
Table 3: In Vitro Cardiotoxicity (hERG Assay) Data
| Compound | Scaffold Type | IC50 (µM) |
| Compound A | 2-Azaspiro[3.3]heptane | > 30 |
| Compound B | Piperidine | 8.2 |
| Compound C | Aromatic | 15.7 |
Table 4: In Vitro Hepatotoxicity Markers (HepG2 Cells)
| Compound (at 10 µM) | Scaffold Type | ALT Release (% of Control) | GST Activity (% of Control) |
| Compound A | 2-Azaspiro[3.3]heptane | 110% | 95% |
| Compound B | Piperidine | 150% | 75% |
| Compound C | Aromatic | 220% | 50% |
Experimental Protocols for Key Toxicity Assays
A battery of in vitro and in vivo tests is necessary to comprehensively assess the genotoxic potential of a compound, as no single test can detect all relevant genotoxic mechanisms.[3]
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5] It is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in living cells.[4]
Protocol: MTT Assay for Cytotoxicity [6][7]
-
Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.5% DMSO) and an untreated control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Genotoxicity Assessment: Bacterial Reverse Mutation (Ames) Test
The Ames test is a widely used and accepted bacterial assay to evaluate the mutagenic potential of chemical compounds.[8][9] It utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid. The test measures the ability of a compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.[10]
Protocol: Ames Test [8][11][12]
-
Strain Preparation: Grow the selected S. typhimurium strains (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions) overnight in nutrient broth.
-
Metabolic Activation: The test is performed with and without the addition of a liver homogenate fraction (S9 mix) to assess the mutagenicity of the parent compound and its metabolites.
-
Exposure: In a test tube, combine the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.
-
Plating: Add the mixture to a molten top agar containing a trace amount of histidine and biotin and pour it onto a minimal glucose agar plate. The small amount of histidine allows the bacteria to undergo a few cell divisions, which is necessary for mutations to occur.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.
Cardiotoxicity Assessment: hERG Automated Patch Clamp Assay
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced QT interval prolongation, which can lead to life-threatening cardiac arrhythmias.[13][14] Therefore, assessing a compound's potential to block the hERG channel is a critical component of preclinical safety evaluation.[15]
Protocol: hERG Automated Patch Clamp Assay [13][14][16]
-
Cell Culture: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG or CHO-hERG).
-
Assay Preparation: On the day of the experiment, prepare a single-cell suspension.
-
Automated Patch Clamp: Load the cell suspension and test compound solutions into an automated patch-clamp system (e.g., QPatch). The system will establish a whole-cell recording configuration.
-
Voltage Protocol: Apply a specific voltage protocol to elicit hERG currents. A typical protocol involves a holding potential of -80 mV, followed by a depolarization step to +20 mV, and then a repolarization step to -50 mV to measure the tail current.[13]
-
Compound Application: Record baseline hERG currents, then perfuse the cells with increasing concentrations of the test compound. A positive control (e.g., E-4031) and a vehicle control are also tested.
-
Data Acquisition and Analysis: Measure the peak tail current at each concentration. Calculate the percentage of hERG channel inhibition relative to the vehicle control. Plot a concentration-response curve to determine the IC50 value.
Hepatotoxicity Assessment: In Vitro Assays
Drug-induced liver injury (DILI) is a significant cause for the withdrawal of approved drugs from the market.[17] In vitro models using liver-derived cells, such as the HepG2 cell line, are valuable tools for early screening of potential hepatotoxins.[18]
Protocol: In Vitro Hepatotoxicity Assessment
-
Cell Culture and Treatment: Culture HepG2 cells and treat them with various concentrations of the test compound for 24-48 hours.
-
Biomarker Analysis:
-
Alanine Aminotransferase (ALT) Release: Measure the activity of ALT in the culture medium using a commercially available kit. Increased ALT in the medium is an indicator of hepatocellular damage.
-
Glutathione S-Transferase (GST) Activity: Measure the activity of GST in cell lysates using a commercially available kit. A decrease in GST activity can indicate oxidative stress.
-
-
Data Analysis: Express biomarker levels as a percentage of the vehicle-treated control.
In Vivo Toxicology Studies: The Gold Standard
While in vitro assays are crucial for early screening, in vivo studies in animal models remain the gold standard for assessing the overall safety profile of a drug candidate in a complex biological system.[1] These studies provide vital information that cannot be obtained from in vitro experiments alone, such as the identification of target organs for toxicity and the determination of a safe starting dose for human clinical trials.[2][19]
Key in vivo studies include:
-
Dose-Range Finding Studies: These are short-term studies (typically 7-14 days) designed to determine the maximum tolerated dose (MTD) and to select appropriate dose levels for longer-term studies.[2]
-
Repeated Dose Toxicity Studies: These studies involve the administration of the test compound for longer periods (e.g., 28 days, 90 days, or longer) to evaluate the potential for cumulative toxicity.[2]
Visualizing Experimental Workflows
Caption: A generalized workflow for preclinical toxicity assessment.
Conclusion
The 2-azaspiro[3.3]heptane scaffold represents a valuable addition to the medicinal chemist's toolbox. The illustrative data presented in this guide suggests that, in some cases, this rigid scaffold may offer a superior safety profile compared to more flexible or planar alternatives, particularly with respect to cytotoxicity and hERG liability. However, a comprehensive and compound-specific toxicity assessment, following the principles and protocols outlined herein, is essential for any new chemical entity. By integrating a robust toxicology package early in the drug discovery process, researchers can de-risk their programs and increase the likelihood of successfully advancing safe and effective medicines to the clinic.
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A Comparative Guide to the Metabolic Stability of Benzyl and Tert-butyl Protected Spirocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Metabolic Stability in Drug Design
In the intricate journey of drug discovery and development, a molecule's pharmacological potency is but one of many hurdles it must overcome. A promising candidate's ultimate success is profoundly influenced by its Administration, Distribution, Metabolism, and Excretion (ADME) profile. Among these, metabolic stability—a measure of a compound's susceptibility to biotransformation by metabolic enzymes—stands as a critical gatekeeper.[1][2] A compound that is rapidly metabolized may fail to achieve therapeutic concentrations in the body or have a very short duration of action, while one that is too stable could accumulate and lead to toxicity.[1] The liver is the primary site of drug metabolism, where enzymes, particularly the cytochrome P450 (CYP) superfamily, modify xenobiotics to facilitate their elimination.[3][4][5]
Spirocyclic scaffolds have gained significant traction in modern medicinal chemistry.[6] Their rigid, three-dimensional structures can enhance binding affinity, improve selectivity, and offer favorable physicochemical properties such as increased solubility.[7][8][9][10] Often, the synthesis of these complex architectures requires the use of protecting groups—temporary modifications of a functional group to prevent it from reacting during a chemical transformation.[11][12][13] However, the protecting group itself becomes part of the molecule and is subject to metabolic attack. The choice of protecting group, therefore, is not merely a synthetic convenience but a critical decision that can impact the final compound's pharmacokinetic destiny.
This guide provides an in-depth, objective comparison of the metabolic stability of two ubiquitous protecting groups, the benzyl (Bn) and the tert-butyl (tBu) groups, within the context of a spirocyclic core. We will explore the underlying biochemical mechanisms of their degradation, present a rigorous experimental framework for their comparison, and interpret the resulting data to provide actionable insights for drug design.
Mechanistic Underpinnings of Metabolic Degradation
The metabolic fate of a molecule is dictated by its chemical structure and its susceptibility to enzymatic attack. For benzyl and tert-butyl groups, the primary route of metabolic breakdown is oxidation, predominantly catalyzed by CYP enzymes.[14]
The Vulnerability of the Benzyl Group
The benzyl group is characterized by a methylene bridge connected to a phenyl ring. This benzylic position is particularly prone to oxidative metabolism. CYP enzymes, powerful oxidizing agents, readily abstract a hydrogen atom from this position, leading to benzylic hydroxylation.[15] This transformation generates an unstable hemiaminal or hemiacetal intermediate, which rapidly collapses to cleave the protecting group and release the parent functional group, along with benzaldehyde.[16] This metabolic pathway is often efficient, rendering benzyl-protected compounds susceptible to rapid clearance.
The Steric Shielding of the Tert-butyl Group
In contrast, the tert-butyl group lacks a readily oxidizable benzylic position. It consists of a central quaternary carbon atom bonded to three methyl groups. While these C-H bonds are still targets for oxidation, they are generally stronger and more sterically hindered than benzylic C-H bonds. Metabolism of a tert-butyl group typically proceeds via hydroxylation of one of the nine equivalent primary C-H bonds on the methyl groups, a process often mediated by enzymes like CYP3A4 or CYP2C8.[17][18][19] This initial oxidation forms a hydroxymethyl metabolite, which can be further oxidized to a carboxylic acid.[19][20] While this pathway exists, the steric bulk and lack of an electronically activated site often make the tert-butyl group more resistant to metabolic attack compared to the benzyl group.
Based on these mechanisms, we hypothesize that a tert-butyl protected spirocycle will exhibit greater metabolic stability than its benzyl-protected counterpart due to the absence of a labile benzylic position and the increased steric hindrance around its C-H bonds.
Experimental Framework for Comparative Metabolic Stability Assessment
To quantitatively test our hypothesis, a well-controlled in vitro experiment is essential. The liver microsomal stability assay is the industry-standard method for evaluating the Phase I metabolic fate of drug candidates.[3][21][22][23] This assay utilizes subcellular fractions (microsomes) from liver cells, which are rich in CYP enzymes.[3] By incubating the test compounds with these microsomes and an essential cofactor (NADPH), we can simulate hepatic metabolism and measure the rate at which the parent compound disappears.[23]
Experimental Workflow Diagram
The following diagram outlines the key steps in the comparative liver microsomal stability assay.
Caption: Workflow for the in vitro liver microsomal stability assay.
Detailed Experimental Protocol: Liver Microsomal Stability Assay
This protocol describes a self-validating system for comparing the metabolic stability of a benzyl-protected spirocycle (Spiro-Bn) and a tert-butyl-protected spirocycle (Spiro-tBu).
1. Materials & Reagents:
-
Test Compounds: Spiro-Bn, Spiro-tBu (10 mM in DMSO).
-
Control Compounds: High clearance control (e.g., Verapamil), Low clearance control (e.g., Warfarin) (10 mM in DMSO).
-
Liver Microsomes: Pooled Human Liver Microsomes (HLMs), 20 mg/mL stock (e.g., from BioIVT).[24]
-
Buffer: Potassium phosphate buffer (100 mM, pH 7.4).
-
Cofactor: NADPH Regenerating System (e.g., Corning Gentest™), containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.
-
Quenching Solution: Cold acetonitrile (ACN) containing a suitable internal standard (IS) for LC-MS/MS analysis (e.g., Tolbutamide, 100 ng/mL).
-
Equipment: 96-well plates, multichannel pipettors, incubator (37°C), centrifuge, LC-MS/MS system.
2. Assay Procedure:
-
Preparation of Working Solutions: Prepare 100 µM intermediate working solutions of test and control compounds by diluting the 10 mM DMSO stocks in acetonitrile.
-
Microsome Preparation: On the day of the experiment, thaw the HLM stock at 37°C. Dilute the HLMs to a final working concentration of 1.0 mg/mL in potassium phosphate buffer. Keep on ice.
-
Reaction Plate Setup: In a 96-well plate, add buffer and the working solution of each compound to achieve a final substrate concentration of 1 µM. Also include a "minus cofactor" control for each compound to assess non-enzymatic degradation.
-
Pre-incubation: Add the diluted HLM suspension to each well to achieve a final protein concentration of 0.5 mg/mL. Mix and pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution to all wells (except the "minus cofactor" controls, to which buffer is added instead). The time of this addition is considered T=0.
-
Time Point Sampling: At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding a 2-3 fold volume of the cold ACN/IS quenching solution to the appropriate wells.
-
Sample Processing: Once all time points are collected, seal the plate, vortex thoroughly, and centrifuge at high speed (e.g., 4000 rpm for 15 minutes) to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new 96-well plate and analyze using a validated LC-MS/MS method to quantify the peak area of the remaining parent compound relative to the internal standard.[25][26]
3. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
Determine the slope of the initial linear portion of this plot. The elimination rate constant (k) is the negative of this slope.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[27]
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein) .[26][27]
Results and Interpretation
The following table presents hypothetical but representative data from the described experiment, comparing the metabolic stability of Spiro-Bn and Spiro-tBu.
| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Predicted Metabolic Stability |
| Spiro-Bn | 18 | 77.0 | Moderate to High Clearance |
| Spiro-tBu | 115 | 12.1 | Low Clearance |
| Verapamil (Control) | < 10 | > 138.6 | High Clearance |
| Warfarin (Control) | > 120 | < 11.5 | Low Clearance |
Interpretation of Results
The experimental data strongly supports our initial hypothesis. The benzyl-protected spirocycle (Spiro-Bn) exhibits a short half-life of 18 minutes and a correspondingly high intrinsic clearance of 77.0 µL/min/mg protein. This indicates rapid metabolism by liver microsomal enzymes, consistent with the known lability of the benzylic position.
In stark contrast, the tert-butyl-protected analogue (Spiro-tBu) demonstrates significantly enhanced metabolic stability. With a half-life of 115 minutes and a low intrinsic clearance of 12.1 µL/min/mg protein, it is metabolized nearly 6.5 times more slowly than its benzyl counterpart. This marked improvement in stability is directly attributable to the replacement of the metabolically vulnerable benzyl group with the more robust, sterically hindered tert-butyl group.
Visualization of Metabolic Pathways
The diagram below illustrates the primary metabolic cleavage sites for the two protecting groups on a generic spirocyclic core.
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A Practical Guide to the Bioisosteric Replacement of Morpholine with 2-Azaspiro[3.3]heptane Derivatives
In the landscape of modern drug discovery, the strategic modification of molecular scaffolds to optimize physicochemical and pharmacokinetic properties is a cornerstone of successful lead optimization. The morpholine moiety, a ubiquitous heterocycle in numerous approved drugs, is frequently employed to enhance aqueous solubility and introduce a basic center. However, its metabolic susceptibility, particularly to oxidation, often presents a significant hurdle.[1] This guide provides an in-depth, data-driven comparison of morpholine and its increasingly popular bioisostere, the 2-azaspiro[3.3]heptane scaffold. We will explore the nuanced advantages of this replacement, supported by experimental data and detailed protocols, to empower researchers in their quest for more robust and efficacious drug candidates.
The concept of "escaping from flatland" has driven a paradigm shift in medicinal chemistry, emphasizing the importance of three-dimensional, Fsp3-rich structures to improve compound properties.[2] Spirocyclic systems, such as 2-azaspiro[3.3]heptanes, are at the forefront of this movement, offering a rigid and spatially defined framework that can lead to enhanced metabolic stability and novel intellectual property.[2][3]
Structural and Physicochemical Profile: A Head-to-Head Comparison
The bioisosteric replacement of a morpholine ring with a 2-oxa-6-azaspiro[3.3]heptane or a related 2-azaspiro[3.3]heptane derivative is not a simple one-to-one substitution. The spirocyclic nature of the latter introduces distinct changes in geometry, basicity, and lipophilicity that must be carefully considered.
Caption: Structural comparison of Morpholine and 2-Oxa-6-azaspiro[3.3]heptane.
A key differentiator between the two scaffolds is the positioning of the heteroatoms. In morpholine, the oxygen and nitrogen atoms are in a 1,4-relationship. In 2-oxa-6-azaspiro[3.3]heptane, this relationship is altered, which has a profound impact on the molecule's electronic properties and, consequently, its basicity (pKa). The removal of the inductive electron-withdrawing effect of the oxygen atom in the beta position to the nitrogen in morpholine leads to a significant increase in the basicity of the nitrogen in the spirocyclic analogue.[4]
This increased basicity can, in turn, influence lipophilicity (logD). While adding a carbon atom would intuitively increase lipophilicity, the higher pKa of the azaspiro[3.3]heptane nitrogen leads to a greater degree of protonation at physiological pH (7.4). This results in a counterintuitive decrease in the measured logD7.4 for many 2-azaspiro[3.3]heptane-containing compounds compared to their morpholine counterparts.[4]
Comparative Physicochemical Data
The following table summarizes key physicochemical properties for a matched molecular pair, illustrating the typical changes observed upon replacing a morpholine with a 2-oxa-6-azaspiro[3.3]heptane.
| Property | Morpholine Derivative (6a) | 2-Oxa-6-azaspiro[3.3]heptane Derivative (6b) | Rationale for Change |
| pKa | 6.5 | 8.0 (ΔpKa = +1.5) | Reduced inductive effect of the oxygen atom on the nitrogen in the spirocycle.[4] |
| logD7.4 | 2.5 | 1.3 (ΔlogD7.4 = -1.2) | Increased protonation at pH 7.4 due to higher basicity.[4] |
| Metabolic Stability (HLM t½) | Low | Significantly Higher | The spirocyclic core is less prone to oxidative metabolism compared to the morpholine ring.[4] |
| hERG Inhibition | Present | No Detrimental Effect | The change in lipophilicity and basicity can favorably impact off-target activities like hERG binding.[4] |
| Permeability | High | Slightly Decreased | A combination of lower lipophilicity and higher basicity can sometimes lead to a modest reduction in permeability.[4] |
The Strategic Advantage in Drug Design: Enhanced Metabolic Stability
One of the most compelling reasons to consider the morpholine to 2-azaspiro[3.3]heptane switch is the potential for a dramatic improvement in metabolic stability. The morpholine ring is susceptible to oxidative metabolism, often leading to ring-opening or hydroxylation, which can result in rapid clearance and the formation of potentially reactive metabolites. The rigid, spirocyclic core of 2-azaspiro[3.3]heptanes is inherently more resistant to such enzymatic degradation by cytochrome P450 enzymes.[2][3] This enhanced stability can translate to a longer in vivo half-life and an improved pharmacokinetic profile.
In a case study involving the development of fetal hemoglobin inducers, the optimization of a hit compound led to a 2-azaspiro[3.3]heptane derivative with a more rigid and unique structure.[5] This derivative demonstrated a significant dose-dependent increase in globin switching in vivo and showed no genotoxic effects, highlighting the potential of this scaffold in developing safer and more effective therapeutics.[5]
Synthetic Strategies: Accessing the 2-Azaspiro[3.3]heptane Core
The growing interest in 2-azaspiro[3.3]heptane derivatives has spurred the development of robust and scalable synthetic routes. While numerous methods exist, a common approach involves the construction of the spirocyclic core through the cyclization of appropriately substituted precursors. The following provides a generalized, step-by-step protocol for the synthesis of a key intermediate, tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate, a versatile building block for further elaboration.
Experimental Protocol: Synthesis of tert-Butyl 2-Azaspiro[3.3]heptane-2-carboxylate
Materials:
-
1-(tert-butoxycarbonyl)-2-azaspiro[3.3]heptane-6-one
-
Tosylhydrazine
-
Sodium borohydride
-
Methanol
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/hexanes solvent system
Procedure:
-
Formation of the Tosylhydrazone:
-
To a solution of 1-(tert-butoxycarbonyl)-2-azaspiro[3.3]heptane-6-one in methanol, add tosylhydrazine in one portion.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent under reduced pressure to obtain the crude tosylhydrazone.
-
-
Reduction to the Methylene Group:
-
Dissolve the crude tosylhydrazone in a mixture of methanol and dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride in portions, controlling the effervescence.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to afford the pure tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate.
-
Caption: Generalized synthetic workflow for a 2-azaspiro[3.3]heptane building block.
Case Study: Bupivacaine Analogue
The replacement of the piperidine ring in the local anesthetic bupivacaine with a 2-azaspiro[3.3]heptane-1-carboxylic acid resulted in an analog with enhanced activity and a longer duration of action.[2] This successful example underscores the potential of this bioisosteric replacement to not only improve pharmacokinetic properties but also to positively modulate the pharmacodynamic profile of a drug molecule.
Conclusion and Future Outlook
The bioisosteric replacement of morpholine with 2-azaspiro[3.3]heptane derivatives represents a powerful strategy in modern medicinal chemistry to address metabolic liabilities and fine-tune physicochemical properties. The increased three-dimensionality and metabolic stability offered by the spirocyclic scaffold can lead to compounds with improved pharmacokinetic profiles and potentially enhanced biological activity. While careful consideration of the impact on basicity and lipophilicity is necessary, the growing body of literature and successful case studies demonstrate the significant potential of this approach. As synthetic methodologies for accessing diverse 2-azaspiro[3.3]heptane building blocks continue to expand, their adoption in drug discovery programs is expected to accelerate, paving the way for the development of next-generation therapeutics.
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Kirichok, A. A., Yegorova, T., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(02). [Link]
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De Franco, F., et al. (2023). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. ACS Central Science. [Link]
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Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]
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A Tale of Two Scaffolds: A Pharmacokinetic Profile Comparison of Spiro[3.3]heptane vs. Piperidine in Drug Design
In the landscape of modern medicinal chemistry, the selection of a core scaffold is a pivotal decision that profoundly influences a drug candidate's ultimate success. For decades, the piperidine ring has been a stalwart, a privileged structure gracing a multitude of approved therapeutics due to its favorable physicochemical and pharmacokinetic properties.[1][2] However, the relentless pursuit of novel chemical space and improved drug-like properties has brought forth intriguing alternatives. Among these, the spiro[3.3]heptane scaffold has emerged as a compelling bioisosteric replacement, offering a rigid, three-dimensional architecture that can confer unique advantages.[3][4]
This guide provides an in-depth, objective comparison of the pharmacokinetic (PK) profiles of drug candidates containing the spiro[3.3]heptane scaffold versus the traditional piperidine ring. We will delve into the core physicochemical properties that govern their Absorption, Distribution, Metabolism, and Excretion (ADME), supported by experimental data, to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in scaffold selection and lead optimization.
At a Glance: Key Physicochemical and Pharmacokinetic Property Comparison
The decision to employ a spiro[3.3]heptane motif over a piperidine ring, or vice versa, is rooted in the desired modulation of a candidate's ADME profile. The inherent structural differences—the rigid, bicyclic nature of spiro[3.3]heptane versus the flexible, monocyclic piperidine—give rise to distinct physicochemical characteristics that are the bedrock of their pharmacokinetic behavior.
| Property | Spiro[3.3]heptane Analogues | Piperidine Analogues | Rationale and Implication |
| Lipophilicity (logD @ pH 7.4) | Generally Lower | Generally Higher | The compact, 3D structure of spiro[3.3]heptane can lead to a reduction in lipophilicity compared to more conformationally flexible piperidines.[5][6] This can be advantageous for improving aqueous solubility and potentially reducing off-target toxicities associated with high lipophilicity. |
| Aqueous Solubility | Often Improved or Similar | Variable | Replacing a piperidine ring with an azaspiro[3.3]heptane can sometimes lead to a decrease in aqueous solubility, though in some reported cases, the effect is minimal.[5] This highlights the context-dependent nature of scaffold hopping. |
| Metabolic Stability (t½) | Can be Significantly Improved | Susceptible to CYP-mediated oxidation | The rigid spiro[3.3]heptane scaffold can shield adjacent chemical bonds from metabolic enzymes, leading to increased metabolic stability and a longer half-life.[5][6] Piperidine rings, in contrast, are known sites of metabolism, often at positions alpha to the nitrogen.[1] |
| Basicity (pKa) | Similar | Similar | The basicity of the nitrogen atom in azaspiro[3.3]heptanes is often comparable to that in analogous piperidines, suggesting that key ionic interactions with biological targets can be maintained.[5] |
| Permeability | Predicted: Moderate to High | Moderate to High | While direct comparative data is sparse, the favorable balance of lipophilicity and solubility of many spiro[3.3]heptane-containing compounds suggests good membrane permeability, similar to piperidine-containing drugs. |
| Plasma Protein Binding | Predicted: Lower | Generally Moderate to High | The typically lower lipophilicity of spiro[3.3]heptane analogs may lead to reduced plasma protein binding, potentially increasing the unbound drug concentration available for therapeutic effect.[7][8] |
Delving Deeper: A Head-to-Head ADME Profile Analysis
Absorption
The oral bioavailability of a drug is contingent on its solubility and permeability. The piperidine scaffold is a well-established component of many orally available drugs, valued for its ability to confer a balance of these properties.[2]
The spiro[3.3]heptane scaffold, with its potential for lower lipophilicity, presents an interesting case.[7] While excessively low lipophilicity can hinder passive diffusion across the gut wall, a modest reduction can improve aqueous solubility, a key factor for dissolution. For instance, in a direct comparison, replacing a piperidine ring with a 1-azaspiro[3.3]heptane resulted in a decrease in the experimental logD from 1.6 to 1.0.[5] This modulation can be a strategic tool for optimizing absorption.
Distribution
The volume of distribution (Vd) is influenced by a drug's lipophilicity and its extent of plasma protein binding. Highly lipophilic drugs that bind extensively to plasma proteins tend to have a lower volume of distribution. Piperidine-containing drugs exhibit a wide range of Vd values, largely dependent on the overall properties of the molecule.
The lower lipophilicity often observed with spiro[3.3]heptane-containing molecules may translate to lower plasma protein binding.[7][9][10] This could lead to a larger fraction of unbound drug in circulation and potentially a larger volume of distribution, allowing for greater tissue penetration. However, this is a generalized prediction, and the specific interactions of the entire molecule with plasma proteins will be the ultimate determinant.[11][12]
Metabolism
Metabolic stability is a key area where the spiro[3.3]heptane scaffold can offer a distinct advantage. The piperidine ring is susceptible to metabolism by cytochrome P450 (CYP) enzymes, often through oxidation at the carbon atoms adjacent to the nitrogen.[1] This can be a significant clearance pathway, potentially leading to a short half-life.
The rigid, three-dimensional structure of the spiro[3.3]heptane scaffold can sterically hinder the approach of metabolic enzymes, thereby protecting the molecule from degradation.[6] In a comparative study, a 1-azaspiro[3.3]heptane analog demonstrated a significantly longer metabolic half-life (t½ = 52 min) in human liver microsomes compared to its 2-azaspiro[3.3]heptane (t½ = 31 min) and piperidine (t½ not explicitly stated but with lower intrinsic clearance) counterparts.[5] This enhanced metabolic stability can lead to a lower intrinsic clearance (CLint), a desirable property for reducing dosing frequency.[5]
Excretion
The primary routes of excretion for small molecule drugs are renal and hepatobiliary. Clearance is a measure of the efficiency of these processes.[13] For piperidine-containing drugs, both metabolic clearance and renal excretion of the parent drug or its metabolites are common.
For spiro[3.3]heptane-containing drugs, the increased metabolic stability may lead to a greater proportion of the drug being cleared unchanged via renal or biliary excretion. The specific clearance mechanisms will, of course, depend on the overall physicochemical properties of the molecule, such as its polarity and molecular weight.
Experimental Protocols for Pharmacokinetic Profiling
To empirically determine and compare the pharmacokinetic profiles of novel compounds containing these scaffolds, a series of standardized in vitro and in vivo assays are essential.
In Vitro Permeability Assessment: The Caco-2 Assay
The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[8]
Objective: To determine the apparent permeability coefficient (Papp) of a compound across a Caco-2 cell monolayer, which mimics the intestinal epithelium.
Step-by-Step Methodology:
-
Cell Culture: Caco-2 cells are seeded on Transwell® filter supports and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
Dosing: The test compound is added to the apical (A) side of the monolayer to assess A-to-B (basolateral) transport, simulating absorption. To assess efflux, the compound is added to the B side for B-to-A transport measurement.
-
Sampling: At predetermined time points, samples are taken from the receiver compartment.
-
Quantification: The concentration of the test compound in the samples is determined using LC-MS/MS.
-
Papp Calculation: The apparent permeability coefficient is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug transport, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.
In Vivo Pharmacokinetic Evaluation in Rodents
An in vivo PK study in a rodent model (e.g., mouse or rat) is crucial for understanding the complete ADME profile of a drug candidate in a living system.
Objective: To determine key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and bioavailability (F%).
Step-by-Step Methodology:
-
Animal Dosing: The test compound is administered to the animals via the intended clinical route (e.g., oral, intravenous). A separate cohort receives an intravenous dose to determine absolute bioavailability.
-
Blood Sampling: Blood samples are collected at multiple time points post-dosing.
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Bioanalysis: The concentration of the drug in the plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate the key PK parameters using specialized software.
Visualizing the Concepts
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Safety Operating Guide
Proper Disposal of Benzyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of specialized chemical compounds are fundamental to ensuring laboratory safety, regulatory compliance, and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of Benzyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a key building block in medicinal chemistry. By integrating specific compound data with established best practices, this document aims to be your preferred resource for safe laboratory operations.
Hazard Assessment and Chemical Profile
Before initiating any disposal protocol, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a solid, non-volatile compound under standard laboratory conditions.[1] However, it is not without risks.
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Skin Irritation (Category 2): Causes skin irritation.
-
Eye Irritation (Category 2A): Causes serious eye irritation.
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.
The chemical structure, featuring a carbamate group and a strained azaspiro[3.3]heptane core, dictates its reactivity and potential degradation pathways.[2] Carbamates, as a class, are known for their potential as cholinesterase inhibitors, although the specific toxicity profile of this compound is not extensively documented.[3][4] Therefore, treating it with a high degree of caution is warranted.
Personal Protective Equipment (PPE) and Safety Precautions
Due to the identified hazards, stringent adherence to PPE protocols is mandatory during the handling and disposal of this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn in addition to goggles if there is a risk of splashing. | Protects against accidental splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). | Prevents skin contact, a primary route of exposure that can cause irritation.[5] |
| Body Protection | A flame-resistant lab coat. For larger quantities or during spill cleanup, a chemical-resistant apron is recommended. | Minimizes skin exposure from spills or splashes.[6] |
| Respiratory Protection | All handling of the solid compound should be conducted in a certified chemical fume hood to prevent inhalation of airborne particles. | Prevents respiratory tract irritation.[6] |
General Safety Practices:
-
Avoid creating dust when handling the solid material.
-
Ensure eyewash stations and safety showers are readily accessible.[6]
-
Wash hands thoroughly after handling, even if gloves were worn.
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.
Spill Management Protocol
In the event of a spill, a prompt and safe response is crucial to mitigate exposure and contamination.
For a Small Spill (less than 1 gram):
-
Alert Personnel: Notify others in the immediate vicinity of the spill.
-
Don Appropriate PPE: Ensure you are wearing the full PPE outlined in the table above.
-
Contain the Spill: Gently cover the spill with a dry absorbent material, such as vermiculite or sand, taking care not to generate dust.
-
Clean-Up: Carefully scoop the absorbent material and spilled compound into a designated hazardous waste container.[7]
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone) and dispose of the cloth as hazardous waste.
-
Label Waste: Ensure the waste container is clearly labeled as "Hazardous Waste" and includes the full chemical name.
For a Large Spill (more than 1 gram) or if the spill occurs outside of a fume hood:
-
Evacuate: Immediately evacuate the area.
-
Isolate: Restrict access to the spill area.
-
Seek Assistance: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team. Do not attempt to clean up a large spill without specialized training and equipment.[8]
Step-by-Step Disposal Procedures
Under no circumstances should this compound be disposed of down the drain or in regular trash.[3] It must be managed as hazardous chemical waste.
Primary Disposal Method: Incineration
The recommended and most definitive disposal method for this compound is incineration by a licensed hazardous waste disposal facility.
Protocol for Collection and On-site Management:
-
Waste Segregation: Do not mix this compound with other waste streams unless their compatibility is confirmed. Specifically, keep it separate from strong acids, bases, and oxidizing agents.[9]
-
Container Selection: Use a chemically compatible, sealable container for solid waste, such as a high-density polyethylene (HDPE) drum or a glass container with a secure lid.[10]
-
Labeling: The waste container must be clearly and accurately labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: 1363381-91-2
-
The relevant hazard pictograms (e.g., exclamation mark for irritant and acute toxicity).
-
The date of accumulation.
-
-
Storage: Store the sealed waste container in a designated and well-ventilated satellite accumulation area, away from incompatible materials.[11]
-
Disposal Request: Arrange for pickup by your institution's hazardous waste management service.
Considerations for Incineration: The combustion of nitrogen-containing organic compounds can lead to the formation of nitrogen oxides (NOx), which are atmospheric pollutants.[12][13] Licensed hazardous waste incinerators are equipped with flue gas scrubbers and other pollution control technologies to mitigate these emissions, ensuring compliance with environmental regulations.[14][15]
Potential Pre-treatment: Alkaline Hydrolysis (for small quantities, by trained personnel only)
For small quantities, chemical neutralization via alkaline hydrolysis can be considered as a pre-treatment step to break down the carbamate ester into potentially less hazardous components. This procedure should only be performed by personnel with a strong background in synthetic chemistry and a thorough understanding of the potential risks.
Causality of Experimental Choice: Alkaline hydrolysis targets the carbamate functional group, which is susceptible to cleavage under basic conditions, yielding an alcohol (benzyl alcohol), a secondary amine (the azaspirocycle), and carbonate.[16][17] This transformation can reduce the compound's specific biological activity associated with the intact carbamate structure.
Experimental Protocol for Alkaline Hydrolysis:
-
Setup: In a chemical fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Dissolve the this compound waste in a suitable solvent, such as ethanol or a mixture of ethanol and water.
-
Addition of Base: Slowly and with stirring, add a solution of a strong base, such as 2M sodium hydroxide (NaOH) or potassium hydroxide (KOH). A significant excess of the base is required to drive the hydrolysis to completion.
-
Reflux: Heat the mixture to reflux and maintain for a period of 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) if necessary to ensure the complete disappearance of the starting material.
-
Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Carefully neutralize the excess base by the slow addition of a dilute acid, such as 1M hydrochloric acid (HCl), while monitoring the pH with pH paper or a pH meter until it reaches a neutral range (pH 6-8).
-
Waste Collection: The resulting neutralized aqueous solution containing the degradation products should be collected as hazardous aqueous waste and disposed of through your institution's chemical waste program.
Self-Validating System: The efficacy of this protocol is validated by monitoring the reaction to completion. The final neutralization step ensures the resulting waste stream is not corrosive. However, the degradation products themselves may still pose environmental hazards and must be disposed of as chemical waste.
Visualization of Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
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Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives via copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides. Organic & Biomolecular Chemistry (RSC Publishing). Link
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A Senior Application Scientist's Guide to the Safe Handling of Benzyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
This guide provides comprehensive safety protocols and operational procedures for the handling and disposal of Benzyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (CAS No. 1363381-91-2). As a valued researcher, your safety is paramount. This document moves beyond mere compliance, offering a framework for best practices rooted in scientific principles to ensure a safe and efficient laboratory environment.
Hazard Identification and Risk Assessment
This compound is a chemical compound used in laboratory research and development.[1] A thorough understanding of its potential hazards is the foundation of safe handling.
Primary Hazards:
-
Acute Oral Toxicity: Harmful if swallowed.[1]
-
Skin Irritation: Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation: Can cause serious and potentially damaging eye irritation.[1][2][3]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[1][2][3]
A risk assessment should be conducted before any handling of this compound. This involves evaluating the quantity of the substance being used, the potential for aerosolization, and the duration of the handling procedures.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are critical to mitigate the risks associated with handling this compound.
Recommended PPE
| Body Part | Personal Protective Equipment | Specification/Standard |
| Hands | Chemical-resistant gloves | Nitrile, Neoprene, or Butyl rubber. Inspect for integrity before each use.[4] |
| Eyes/Face | Safety glasses with side shields or Goggles. A face shield may be required for splash hazards. | ANSI Z87.1 certified.[4] |
| Body | Laboratory coat | Flame-retardant, long-sleeved.[4] |
| Respiratory | NIOSH-approved respirator with organic vapor cartridges | Necessary if ventilation is inadequate or if aerosols are generated.[4] |
Expert Insight: Double gloving is recommended, especially when handling larger quantities or during procedures with a high risk of splashing.[5] The inner glove should be tucked under the cuff of the lab coat, and the outer glove should be placed over the cuff to provide a more secure barrier.
Engineering Controls: Creating a Safe Workspace
Engineering controls are physical changes to the workspace that isolate researchers from hazards.
-
Chemical Fume Hood: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4] This is crucial to prevent the inhalation of any dust or aerosols that may be generated.[4]
-
Safety Showers and Eyewash Stations: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1] Immediate and thorough rinsing is critical in the event of skin or eye contact.[3][6]
Safe Handling and Operational Protocol
Adherence to a strict operational protocol minimizes the risk of exposure and contamination.
Step-by-Step Handling Procedure:
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Ensure the chemical fume hood is functioning correctly.
-
Have all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.
-
-
Handling:
-
Post-Handling:
Storage and Disposal Plan
Proper storage and disposal are essential to prevent accidental exposure and environmental contamination.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][4]
-
Keep away from heat, sparks, and open flames.[4]
-
Store separately from incompatible materials such as strong oxidizing agents.[1]
Disposal:
-
Dispose of waste in accordance with all federal, state, and local regulations.[2]
-
Do not dispose of the compound down the drain or in regular trash.[4]
-
Chemical waste must be collected in designated, properly labeled, and sealed containers.[1]
-
Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste.[1]
Emergency Procedures: A Plan for the Unexpected
In the event of an emergency, a swift and informed response is crucial.
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3] Seek medical attention if irritation persists.[2][3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Spill Response:
-
Minor Spill: For a small spill within a fume hood, use an absorbent material to contain and clean up the spill. Place the waste in a sealed container for proper disposal.
-
Major Spill: Evacuate the area and prevent entry. Contact your institution's environmental health and safety department immediately.
Visual Workflow for Safe Handling
The following diagram outlines the critical decision-making and operational flow for safely handling this compound.
Caption: Workflow for the safe handling of this compound.
References
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- AK Scientific, Inc. (n.d.). Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate Safety Data Sheet.
- (n.d.). 1-oxa-8-azaspiro[4.
- AK Scientific, Inc. (n.d.). Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate(2:1) Safety Data Sheet.
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- Sigma-Aldrich. (2025, October 15). SAFETY DATA SHEET.
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- Angene Chemical. (2021, May 1). Safety Data Sheet.
- CP Lab Safety. (n.d.). This compound, min 97%, 500 mg.
- National Center for Biotechnology Information. (n.d.). tert-Butyl 6-oxo-2-azaspiro(3.3)heptane-2-carboxylate. PubChem.
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- HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- American College of Medical Toxicology. (2025, November 11). ACMT Position Statement: Preventing Occupational Opioid Exposure to Emergency Responders. Retrieved from American College of Medical Toxicology website.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
